(3H-Imidazo[4,5-b]pyridin-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3H-Imidazo[4,5-b]pyridin-5-yl)methanol: A Scaffold of Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol, bearing the CAS number 1352911-89-7, is a heterocyclic organic compound belonging to the imidazopyridine class. The core of this molecule, the imidazo[4,5-b]pyridine ring system, is of profound interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][2][3][4] This guide will delve into the technical details of this compound, and more broadly, explore the vast therapeutic potential of the imidazo[4,5-b]pyridine scaffold it represents.
The imidazo[4,5-b]pyridine framework has been successfully incorporated into a variety of therapeutic agents, demonstrating a remarkable range of biological activities. These include roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][5] Furthermore, derivatives of this scaffold have been investigated as potent kinase inhibitors, modulators of the central nervous system, and even as mitochondrial uncouplers for the treatment of metabolic disorders.[6][7][8] The versatility of this chemical entity underscores its importance as a building block in the development of novel therapeutics.
Physicochemical Properties and Safety Data
While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties have been reported by various chemical suppliers. A summary of these properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1352911-89-7 | [9][10] |
| Molecular Formula | C7H7N3O | [9][10] |
| Molecular Weight | 149.15 g/mol | [9][10] |
| Appearance | Solid | [11] |
| Purity | Typically ≥95% | [12] |
| Boiling Point (Predicted) | 465.2 ± 30.0 °C at 760 mmHg | [11] |
| Storage | 2-8°C, Inert atmosphere | [10] |
A safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[11] The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[11] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Synthetic Strategies for the Imidazo[4,5-b]pyridine Scaffold
A common approach involves the reaction of a 2,3-diaminopyridine derivative with an appropriate carboxylic acid or its equivalent. For the synthesis of the title compound, a plausible precursor would be a 2,3-diaminopyridine substituted with a hydroxymethyl group at the 5-position. The general synthetic workflow is depicted in the diagram below.
Figure 1. A generalized synthetic pathway to the imidazo[4,5-b]pyridine scaffold.
More advanced and efficient synthetic methods have also been developed, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions.[13] These modern techniques offer advantages such as improved yields, milder reaction conditions, and greater structural diversity in the final products. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of substituted imidazopyridines.[13]
Therapeutic Potential and Applications in Drug Discovery
The true value of this compound lies in its potential as a building block for more complex molecules with therapeutic applications. The imidazo[4,5-b]pyridine scaffold has been identified as a key pharmacophore in a multitude of drug discovery programs.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives.[5] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to act as potent inhibitors of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[8] The general mechanism of kinase inhibition often involves the imidazopyridine core acting as a scaffold to present substituents that interact with the kinase's active site.
Figure 2. Conceptual pathway of kinase inhibition by imidazo[4,5-b]pyridine derivatives.
Anti-inflammatory Properties
The imidazo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties. Some derivatives have been found to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Neurological and Metabolic Disorders
Recent research has expanded the therapeutic potential of imidazo[4,5-b]pyridines to include neurological and metabolic disorders. For instance, derivatives have been discovered as potent and selective inhibitors of bromodomain and extra-terminal (BET) proteins for the management of neuropathic pain.[6] In the realm of metabolic diseases, novel imidazo[4,5-b]pyridine derivatives have been identified as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[7]
Future Directions and Conclusion
This compound, while not extensively studied as a standalone compound, represents a valuable starting point for the synthesis of a diverse library of imidazo[4,5-b]pyridine derivatives. The proven therapeutic potential of this scaffold across multiple disease areas, including oncology, inflammation, and metabolic disorders, makes it a highly attractive area for further research and development.
Future investigations should focus on the derivatization of the hydroxymethyl group of the title compound to explore the structure-activity relationships of novel analogues. The development of efficient and scalable synthetic routes will also be crucial for advancing these compounds through the drug discovery pipeline. As our understanding of the biological targets of imidazo[4,5-b]pyridines continues to grow, so too will the opportunities to design next-generation therapeutics based on this versatile and powerful scaffold.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
BIO Web of Conferences. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 00014. [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9665-9685. [Link]
-
National Institutes of Health. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1334. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237-35252. [Link]
-
PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(10), 6843-6855. [Link]
-
VEGPHARM. (n.d.). This compound. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2872-2923. [Link]
-
ResearchGate. (2018). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]
-
ChemicalBook. (n.d.). Hanhong Sci. Product Catalog. Retrieved from [Link]
-
Chemat. (n.d.). (3H-Imidazo(4,5-b)pyridin-5-yl)methanol, 95%. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Retrieved from [Link]
-
Lead Sciences. (n.d.). (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. Retrieved from [Link]
-
PubChemLite. (n.d.). (3h-imidazo[4,5-b]pyridin-2-yl)methanol. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 109, 117875. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 123-136. [Link]
-
ResearchGate. (2017). New fluorescent 3H-imidazo[4,5-e][1][2]benzoxazoles: Synthesis, spectroscopic characterization, and antibacterial activity. Retrieved from [Link]
-
PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1352911-89-7 | this compound - Moldb [moldb.com]
- 10. molcore.com [molcore.com]
- 11. chemscene.com [chemscene.com]
- 12. chemat.com.pl [chemat.com.pl]
- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol synthesis pathways and mechanisms
An In-depth Technical Guide to the Synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a bioisostere of purines, the imidazo[4,5-b]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents. The hydroxymethyl functionality at the 5-position provides a versatile handle for further chemical modification, making this compound a valuable starting material for the synthesis of complex drug candidates.
This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. The narrative emphasizes the strategic reasoning behind the chosen route, detailed mechanistic insights, and field-proven experimental protocols designed for reproducibility and scalability.
Part 1: Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a multi-stage strategy that relies on the construction of the fused heterocyclic system from a suitably functionalized pyridine precursor. The primary alcohol is envisioned as arising from the reduction of a more stable carboxylic acid, which in turn can be generated from the hydrolysis of a nitrile. This nitrile functionality also serves to activate the pyridine ring and guide the necessary substitution patterns in the early stages of the synthesis.
The chosen strategy hinges on three key transformations:
-
Formation of a functionalized 2,3-diaminopyridine precursor.
-
Construction of the imidazole ring to form the core scaffold.
-
Functional group manipulation at the C5-position to yield the final hydroxymethyl group.
Caption: Retrosynthetic pathway for this compound.
Part 2: Detailed Synthetic Pathways and Mechanisms
This section details the forward synthesis, providing step-by-step protocols and mechanistic discussions for each key stage.
Stage 1: Synthesis of the Key Intermediate, 2,3-Diamino-5-bromopyridine
The journey begins with the commercially available and inexpensive 2-aminopyridine. The strategic introduction of amino groups at the C2 and C3 positions is non-trivial. A robust, multi-step sequence published in Organic Syntheses provides a reliable method to obtain the necessary precursor, 2,3-diamino-5-bromopyridine, which contains a handle for subsequent cyanation.
Workflow for Stage 1 Synthesis
Caption: Workflow for the synthesis of 2,3-diamino-5-bromopyridine.
This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]
Step 1A: 2-Amino-5-bromopyridine
-
In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture for another 2 hours at room temperature.
-
Pour the reaction mixture into 5 L of ice water and neutralize carefully with a 40% sodium hydroxide solution until the pH is ~8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-5-bromopyridine.
Step 1B: 2-Amino-5-bromo-3-nitropyridine
-
In a 1-L three-necked flask equipped with a stirrer and thermometer, cool 500 mL of concentrated sulfuric acid to below 5°C in an ice bath.
-
Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine portion-wise, ensuring the temperature does not exceed 5°C.
-
Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the mixture and pour it onto 5 L of ice. Neutralize with 40% sodium hydroxide solution.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.
Step 1C: 2,3-Diamino-5-bromopyridine
-
To a flask containing 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, add 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot reaction mixture to remove the iron, and wash the iron residue with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to obtain pure 2,3-diamino-5-bromopyridine.[1]
Stage 2: Imidazole Ring Formation and Functional Group Conversion
With the key diaminopyridine in hand, the next stage involves forming the fused imidazole ring and converting the bromo-substituent into the target carboxylic acid via a nitrile intermediate.
Workflow for Stage 2 Synthesis
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
The formation of the imidazo[4,5-b]pyridine ring from 2,3-diaminopyridine and formic acid is a classic example of the Phillips condensation. The reaction proceeds via a two-step mechanism:
-
Formylation: The more nucleophilic C2-amino group attacks the formic acid (or its activated form), leading to the formation of an N-formyl intermediate after dehydration.
-
Cyclization and Dehydration: The second amino group at C3 attacks the formyl carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic imidazole ring.
Step 2A: 2,3-Diamino-5-cyanopyridine
-
In a flask, combine 2,3-diamino-5-bromopyridine (1.88 g, 10 mmol) and copper(I) cyanide (1.35 g, 15 mmol).
-
Add 20 mL of dry N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 150-160°C) under a nitrogen atmosphere for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture, pour into a solution of aqueous ammonia, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2B: 3H-Imidazo[4,5-b]pyridine-5-carbonitrile
-
Place 2,3-diamino-5-cyanopyridine (1.34 g, 10 mmol) in a round-bottom flask.
-
Add 15 mL of 98% formic acid.
-
Heat the mixture to reflux for 4 hours.[2]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the product.
Step 2C: 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid
-
Suspend 3H-imidazo[4,5-b]pyridine-5-carbonitrile (1.44 g, 10 mmol) in a mixture of 20 mL of water and 5 mL of methanol.
-
Add sodium hydroxide (1.2 g, 30 mmol).
-
Heat the mixture to reflux for 18 hours, as described in an analogous procedure for the 7-cyano isomer.[3]
-
After cooling to room temperature, carefully acidify the solution with concentrated HCl to pH 1-2.
-
Collect the white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the target carboxylic acid.[4][5]
Stage 3: Reduction of Carboxylic Acid to this compound
The final step is the chemoselective reduction of the carboxylic acid to the primary alcohol. Two premier hydride-donating reagents are suitable for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF). Both are effective, but they differ in handling requirements, selectivity, and work-up procedures.
The reduction mechanism differs slightly between the two reagents but follows a general principle.
-
With LiAlH₄: The reaction begins with a vigorous acid-base reaction where the hydride deprotonates the carboxylic acid to form a lithium carboxylate and H₂ gas. The AlH₃ species then coordinates to the carboxylate, making the carbonyl carbon highly electrophilic. Subsequent delivery of hydride ions leads to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[4][6]
-
With BH₃·THF: Borane first reacts with the acidic proton to form a triacyloxyborane intermediate and H₂ gas. This intermediate is less reactive than an aldehyde, which prevents over-reduction of other functional groups. The complex is then hydrolyzed during the aqueous work-up to liberate the primary alcohol. This reagent offers excellent chemoselectivity, often leaving esters and amides untouched.[2][5][7]
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane THF Complex (BH₃·THF) |
| Reactivity | Extremely high; reduces most carbonyls | High, but more chemoselective |
| Selectivity | Low; will reduce esters, amides, etc. | High; reduces acids preferentially over esters[3] |
| Safety | Highly pyrophoric; reacts violently with water | Less pyrophoric, but still water-sensitive |
| Work-up | Careful quenching required (e.g., Fieser work-up) | Simpler quenching with methanol or water |
| Solvent | Typically THF, Diethyl Ether | THF |
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.28 g, 7.5 mmol) in 20 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (0.82 g, 5 mmol) in 15 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Note: H₂ gas will evolve).
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.
-
Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of:
-
0.3 mL of water
-
0.3 mL of 15% aqueous NaOH
-
0.9 mL of water
-
-
Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (0.82 g, 5 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to 0°C.
-
Add 1.0 M BH₃·THF solution (15 mL, 15 mmol) dropwise over 30 minutes.
-
After addition, allow the mixture to warm to room temperature and stir for 8 hours.[7]
-
Cool the reaction back to 0°C and slowly quench by the dropwise addition of 10 mL of methanol until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add 10 mL of 1 M HCl and heat the mixture for 30 minutes to hydrolyze any borate esters.
-
Cool the solution, basify with aqueous NaOH, and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the product.
Conclusion
The synthetic route detailed in this guide provides a logical and well-precedented pathway for the preparation of this compound. By leveraging a robust multi-step synthesis of a key diaminopyridine intermediate, followed by classical heterocyclic ring formation and standard functional group manipulations, this approach offers a reliable method for accessing this valuable building block. The provision of alternative protocols for the final reduction step allows researchers to choose the method that best fits their laboratory capabilities and chemoselectivity requirements. This guide serves as a practical blueprint for chemists engaged in the synthesis of novel imidazopyridine-based compounds for drug discovery and development.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075. Available at: [Link]
- CN103788086A - Pyridoimidazole compounds and preparation method thereof. Google Patents.
-
Acid to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]
-
Lithium Aluminum Hydride (LAH). Organic Chemistry Data. Available at: [Link]
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. Available at: [Link]
-
Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]
-
3H-imidazo(4,5-b)pyridine-5-carboxylic acid. PubChem. Available at: [Link]
-
Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]
-
5-cyanopyridine-2-diazohydroxide, basic salts and methods for production and use. Justia Patents. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comprehensive Spectroscopic and Analytical Guide to (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol (CAS No. 1352911-89-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active agents.[1] This guide offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a foundational resource for its identification, characterization, and application in research and development.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system, with a hydroxymethyl substituent on the pyridine ring. The tautomeric nature of the imidazole ring (3H- vs. 1H-) is a key structural feature influencing its chemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1352911-89-7 | [2] |
| Molecular Formula | C₇H₇N₃O | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Monoisotopic Mass | 149.05891 Da | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core, the methylene protons of the methanol substituent, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the substituent.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H2 | 8.1 - 8.3 | s | - | Imidazole proton, singlet due to lack of adjacent protons. |
| H7 | 8.3 - 8.5 | d | ~5.0 | Pyridine proton ortho to the ring junction nitrogen. |
| H6 | 7.2 - 7.4 | d | ~5.0 | Pyridine proton meta to the ring junction nitrogen. |
| -CH₂- | 4.6 - 4.8 | d | ~5.5 | Methylene protons, doublet due to coupling with the hydroxyl proton. |
| -OH | 5.3 - 5.5 | t | ~5.5 | Hydroxyl proton, triplet due to coupling with the methylene protons. |
| N-H | 12.0 - 13.0 | br s | - | Imidazole N-H proton, broad signal due to exchange. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 145 - 148 | Imidazole carbon between two nitrogens. |
| C3a | 135 - 138 | Quaternary carbon at the ring junction. |
| C5 | 150 - 153 | Carbon bearing the methanol substituent. |
| C6 | 118 - 121 | Pyridine carbon. |
| C7 | 140 - 143 | Pyridine carbon. |
| C7a | 148 - 151 | Quaternary carbon at the ring junction. |
| -CH₂- | 60 - 63 | Methylene carbon. |
Experimental Protocol for NMR Spectroscopy
The following is a generalized, field-proven protocol for acquiring high-quality NMR spectra for imidazo[4,5-b]pyridine derivatives.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many heterocyclic compounds and its ability to slow down the exchange of labile protons (e.g., -OH, N-H), allowing for their observation.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the heterocyclic rings and the hydroxymethyl group.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | O-H stretch (alcohol) | Broad, Strong |
| 3150 - 3000 | N-H stretch (imidazole) | Broad, Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium |
| 1650 - 1580 | C=N and C=C stretching (ring) | Medium to Strong |
| 1480 - 1400 | C-C stretching (ring) | Medium |
| 1050 - 1000 | C-O stretch (primary alcohol) | Strong |
Experimental Protocol for IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
Predicted Mass Spectrum
For this compound, electrospray ionization (ESI) is a suitable technique, which is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 150.0662.
Key Fragmentation Pathways:
The fragmentation of the parent ion is likely to proceed through the loss of small, stable molecules.
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. 1352911-89-7 | this compound - Moldb [moldb.com]
- 3. PubChemLite - (3h-imidazo[4,5-b]pyridin-2-yl)methanol (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-methyl-3h-imidazo[4,5-b]pyridin-6-ol (C7H7N3O) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
solubility and stability of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol in different solvents
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines, derivatives from this class are frequently investigated for diverse biological activities, including as kinase inhibitors.[5] Understanding the physicochemical properties of such molecules is a prerequisite for advancing them through the development pipeline. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for generating a robust solubility and stability profile, adhering to industry best practices and regulatory expectations.
Introduction: The Critical Role of Physicochemical Profiling
This compound is a small molecule featuring the imidazo[4,5-b]pyridine scaffold.[1][3] This heterocyclic system is a key pharmacophore in many biologically active compounds due to its ability to form critical hydrogen bond interactions with therapeutic targets.[5][6][7] Before any meaningful biological or preclinical assessment can occur, a thorough understanding of two fundamental properties is required: solubility and stability.
-
Solubility directly influences bioavailability, formulation design, and the reliability of in vitro assay results.[8][9][10] A compound with poor solubility can lead to erroneous biological data and present significant challenges for in vivo administration.[10]
-
Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect safety and efficacy.[11][12] Regulatory bodies such as the FDA and EMA require comprehensive stability data, guided by the International Council for Harmonisation (ICH) guidelines, before a drug candidate can be approved.[11][12][13][14][15]
This guide provides the scientific rationale and step-by-step protocols for establishing a rigorous solubility and stability profile for this compound, enabling researchers to make informed decisions in the drug discovery and development process.
Solubility Profiling: Beyond a Single Number
Solubility is not a single, fixed value but is highly dependent on the conditions of the medium, such as pH, temperature, and the presence of co-solvents.[8] For drug development, two types of solubility are particularly relevant: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound before it precipitates after being introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It's a high-throughput assessment used early in discovery to flag potential issues.[8][10]
-
Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. This "gold standard" measurement is lower-throughput but crucial for pre-formulation development.[8][16]
2.1. Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
This high-throughput method is ideal for early-stage screening. It relies on detecting light scattering from undissolved particles (precipitate) as the compound is diluted in an aqueous buffer.[8][17]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells, resulting in a final DMSO concentration of 1-5%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Nephelometric Reading: Measure the turbidity (light scattering) in each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
2.2. Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[16]
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4). The presence of visible solid material is essential.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).[9]
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]
2.3. Data Presentation and Interpretation
Solubility data should be summarized clearly to allow for easy comparison across different conditions.
Table 1: Solubility Profile of this compound
| Assay Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | 0.01 N HCl, pH 2.0 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | Acetate Buffer, pH 5.0 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
Causality: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, suggesting that the compound's solubility will be pH-dependent. Higher solubility is expected at lower pH values due to protonation of the pyridine and imidazole rings, forming a more soluble salt.
Stability Assessment: Predicting and Understanding Degradation
Stability testing is crucial for identifying degradation pathways and establishing a compound's shelf life and storage conditions.[11][12] The cornerstone of this effort is the forced degradation study , also known as stress testing.[18][19][20] These studies deliberately expose the compound to harsh conditions to accelerate degradation, providing insight into the likely degradation products that could form under normal storage conditions.[18][19][21]
3.1. The Central Role of a Stability-Indicating HPLC Method
A forced degradation study is only as good as the analytical method used to evaluate it. A stability-indicating method (SIM) is an analytical procedure, typically HPLC, that can accurately quantify the parent compound while separating it from all process-related impurities and degradation products.[21][22][23]
Key Characteristics of a SIM:
-
Specificity: The ability to resolve the main peak from all potential degradants.
-
Peak Purity: Tools like a Photo-Diode Array (PDA) detector can be used to assess peak purity, ensuring that the parent compound peak is not co-eluting with a degradant.[24]
-
Mass Balance: A critical self-validating aspect of the protocol. The total amount of the drug should be accounted for, meaning the loss in the parent compound's assay should be roughly equivalent to the sum of the impurities and degradants formed.[24] A mass balance within 95-105% provides confidence in the method's ability to detect all major degradation products.
3.2. Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed based on ICH guideline Q1A(R2) recommendations.[11][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25]
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal: Incubate the solution at 80°C. (Solid-state thermal stress should also be conducted on the powder).
-
Photolytic: Expose the solution (in a photostable container) to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B.[11][18] A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Stop the degradation reaction at each time point. For acid/base samples, this involves neutralization.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
3.3. Diagram of Experimental Workflows
Caption: Experimental workflows for solubility determination.
Caption: Workflow for a forced degradation (stress testing) study.
3.4. Data Presentation and Interpretation
Results from the forced degradation study should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition.
Table 2: Forced Degradation Study Summary for this compound
| Stress Condition | Duration (h) | Assay of Parent (%) | Total Impurities (%) | Mass Balance (%) | Major Degradant RRTs |
| Control (T=0) | 0 | 100.0 | <0.1 | N/A | N/A |
| 0.1 M HCl @ 60°C | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 0.85, 1.12] |
| 0.1 M NaOH @ 60°C | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 0.76] |
| 3% H₂O₂ @ RT | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 1.30] |
| Heat @ 80°C | 48 | [Insert Data] | [Insert Data] | [Insert Data] | [No significant degradation] |
| Light (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] | [No significant degradation] |
Causality and Field Insights:
-
Hydrolysis: The imidazo[4,5-b]pyridine core can be susceptible to both acid and base-catalyzed hydrolysis, potentially leading to ring-opening.
-
Oxidation: The electron-rich nature of the imidazole ring makes it a potential site for oxidation, possibly forming N-oxides.[18]
-
Photostability: Many aromatic heterocyclic systems are photosensitive. The lack of degradation under photolytic conditions is a favorable property.[18]
Conclusion and Forward Look
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for progressing a compound through the drug development process. The thermodynamic solubility data will guide formulation scientists, while the forced degradation results establish the compound's intrinsic stability, inform the development of analytical methods, and set the foundation for long-term stability studies as required by regulatory agencies.[11][19][26]
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
Solubility Test. AxisPharm. [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q1A(R2) Guideline. (2003). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PubMed Central. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
-
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]
-
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. PubChem. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. Lead Sciences. [Link]
-
This compound. AbacipharmTech. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2015). PubMed Central. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2019). ResearchGate. [Link]
Sources
- 1. 1352911-89-7 | this compound - Moldb [moldb.com]
- 2. molcore.com [molcore.com]
- 3. 1352911-89-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Test | AxisPharm [axispharm.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. rheolution.com [rheolution.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. ijtsrd.com [ijtsrd.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. ajrconline.org [ajrconline.org]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[4,5-b]pyridine Derivatives
Abstract
The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to naturally occurring purines, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological macromolecules have led to the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by imidazo[4,5-b]pyridine derivatives. We will delve into their anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological applications, elucidating the underlying mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols for their biological evaluation.
Introduction: The Imidazo[4,5-b]pyridine Core - A Foundation for Diverse Bioactivity
The imidazo[4,5-b]pyridine scaffold is an isomeric form of imidazopyridine, characterized by the fusion of an imidazole ring to a pyridine ring.[1] This structural similarity to purines allows these derivatives to interact with a wide range of biological targets, often by acting as ATP-competitive inhibitors of kinases or by mimicking endogenous ligands.[2] The versatility of this core lies in the ease of its chemical modification at various positions, enabling the fine-tuning of its pharmacological properties.[5] Synthetic strategies commonly involve the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives, allowing for the introduction of diverse substituents that dictate the compound's biological activity.[3][4] This guide will explore the major therapeutic areas where imidazo[4,5-b]pyridine derivatives have shown significant promise.
Anticancer Activity: Targeting the Machinery of Malignancy
Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines.[1] Their anticancer effects are often attributed to the inhibition of key enzymes and proteins involved in cell cycle regulation, signal transduction, and DNA replication.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism of action for many anticancer imidazo[4,5-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Certain novel imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.[6] By inhibiting CDK9, these compounds can suppress the expression of anti-apoptotic proteins, leading to programmed cell death in cancer cells. Some derivatives have shown significant inhibitory potential with IC50 values in the sub-micromolar range, comparable to established kinase inhibitors like sorafenib.[6]
-
p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a serine/threonine kinase that plays a role in cytoskeletal organization, cell motility, and proliferation, making it an attractive target for cancer therapy.[7] An imidazo[4,5-b]pyridine-based inhibitor, KY-04045, was discovered to bind to the hinge loop of PAK4, providing a foundational structure for the design of more potent inhibitors.[7]
-
DNA Intercalation: Some tetracyclic imidazo[4,5-b]pyridine derivatives, particularly those with an amidino group, have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA.[1] This interaction disrupts DNA replication and transcription, ultimately leading to cell death.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents.
-
Amidinophenyl Substitution: The presence of an amidino group, especially a 2-imidazolinyl moiety, on a phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core has been consistently associated with strong and selective antiproliferative activity, particularly against colon carcinoma.[1]
-
Halogenation: The introduction of a bromine atom at the 6-position of the pyridine ring can enhance cytotoxic activity against various cancer cell lines, including glioblastoma and pancreatic adenocarcinoma.[1][8][9]
-
Diaryl Pharmacophore: The incorporation of a diaryl pharmacophore at the 2- and 3-positions of the 3H-imidazo[4,5-b]pyridine ring system has been explored for developing novel anticancer agents.[10][11]
Data Presentation: Anticancer Activity of Representative Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 10 | Colon Carcinoma (SW620) | 0.4 | Not specified | [1] |
| Compound 14 | Colon Carcinoma (SW620) | 0.7 | Not specified | [1] |
| Compound 14 | Glioblastoma (U87) | 8.0 | Not specified | [1] |
| Compound VIII | Breast (MCF-7) | Not specified | CDK9 Inhibition | [6] |
| Compound IX | Colon (HCT116) | Not specified | CDK9 Inhibition | [6] |
| Compound 3h | Breast (MCF-7, BT-474) | Prominent Activity | Not specified | [8][9] |
| Compound 3j | Breast (MCF-7, BT-474) | Prominent Activity | Not specified | [8][9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.
1. Cell Seeding:
- Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate media until approximately 80% confluency.
- Trypsinize and resuspend the cells in fresh media.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test imidazo[4,5-b]pyridine derivative in DMSO.
- Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the media containing MTT.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualization: CDK9 Inhibition Pathway
Caption: Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives.
Antiviral Activity: Combating Viral Infections
The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides makes them attractive candidates for antiviral drug development. They have shown activity against a range of DNA and RNA viruses.
Spectrum of Activity
-
Respiratory Syncytial Virus (RSV): Certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives have demonstrated selective, albeit moderate, activity against RSV.[1]
-
Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV): A library of 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines has been evaluated for anti-HBV activity.[12] Additionally, some derivatives have shown promise as anti-HCV agents.[13]
-
Other Viruses: Imidazo[4,5-b]pyridine derivatives have also been investigated for activity against human coronavirus, influenzavirus, herpes simplex virus, yellow fever virus, and Zika virus.[1]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes a plaque reduction assay to determine the 50% effective concentration (EC50) of an imidazo[4,5-b]pyridine derivative against a specific virus.
1. Cell Seeding:
- Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates.
- Incubate until the cells form a complete monolayer.
2. Virus Infection and Compound Treatment:
- Prepare serial dilutions of the virus stock.
- Aspirate the culture medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).
- Allow the virus to adsorb for 1 hour at 37°C.
- During the adsorption period, prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose).
- After adsorption, remove the virus inoculum and add 2 mL of the overlay medium containing the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
3. Incubation and Plaque Visualization:
- Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
- After incubation, aspirate the overlay medium.
- Fix the cells with a solution of 10% formaldehyde for 30 minutes.
- Stain the cells with a 0.5% crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to dry.
4. Plaque Counting and Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
- Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Antimicrobial Activity: A Complex Picture
The antimicrobial potential of imidazo[4,5-b]pyridine derivatives presents a more nuanced picture. While some studies have reported promising activity, others have found them to be largely inactive against certain bacterial strains.
Antibacterial and Antifungal Effects
-
Gram-Positive and Gram-Negative Bacteria: Some imidazo[4,5-b]pyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][14] The presence of a chlorine atom at the para position of phenyl groups has been shown to increase activity.[4] However, other studies have reported a general lack of antibacterial activity for certain series of these compounds.[1]
-
Antifungal Activity: Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antifungal properties against strains like Aspergillus niger and Candida albicans.[15][16] Some compounds have shown good fungicidal activity, with efficacy comparable to standard antifungal drugs.[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the MIC of an imidazo[4,5-b]pyridine derivative against bacterial or fungal strains.
1. Preparation of Inoculum:
- Culture the microbial strain overnight in a suitable broth medium.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
2. Compound Dilution:
- Prepare a stock solution of the test compound in an appropriate solvent.
- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
4. MIC Determination:
- Visually inspect the wells for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory and Neurological Activities: Emerging Frontiers
Beyond their antimicrobial and anticancer properties, imidazo[4,5-b]pyridine derivatives are being explored for their potential in treating inflammatory conditions and neurological disorders.
Anti-inflammatory Potential
-
COX Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes.[10] Certain compounds have shown selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[10][11]
-
iNOS Inhibition: A derivative has been identified with selective inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[4]
Neurological Applications
-
Phosphodiesterase 10A (PDE10A) Inhibition: Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[17] PDE10A inhibitors are being investigated as potential treatments for schizophrenia and other neuropsychiatric disorders.
-
BET Inhibition for Neuropathic Pain: 1H-Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins.[18] One such inhibitor, DDO-8926, has shown promise in alleviating mechanical hypersensitivity in a mouse model of neuropathic pain by reducing neuroinflammation.[18]
Visualization: Experimental Workflow for Biological Screening
Caption: A generalized workflow for the biological screening of imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the identification of compounds with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological activities. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for this versatile scaffold will undoubtedly open up new avenues for the treatment of a wide range of human diseases. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic system.
References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link])
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (URL: [Link])
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (URL: [Link])
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (URL: [Link])
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (URL: [Link])
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (URL: [Link])
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (URL: [Link])
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])
-
SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (URL: [Link])
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (URL: [Link])
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (URL: [Link])
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (URL: [Link])
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (URL: [Link])
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (URL: [Link])
-
(PDF) 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. (URL: [Link])
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])
-
The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (URL: [Link])
-
Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. (URL: [Link])
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (URL: [Link])
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. ijpbs.com [ijpbs.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Compounds
Introduction: The Imidazo[4,5-b]pyridine Scaffold – A Privileged Isostere in Medicinal Chemistry
The imidazo[4,5-b]pyridine core, a fused heterocyclic system, represents a class of compounds of significant interest in drug discovery and medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as a purine isostere, enabling it to interact with a wide array of biological targets by mimicking the natural ligands.[2][3] This inherent bio-isosteric advantage has established the imidazo[4,5-b]pyridine as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors.[4] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][5][6]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine compounds. Moving beyond a simple catalog of activities, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. By examining key substitutions and their influence on target binding, selectivity, and cellular potency, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of imidazo[4,5-b]pyridine-based therapeutics.
Core Scaffold and Synthetic Foundations
The versatility of the imidazo[4,5-b]pyridine scaffold stems from the multiple positions available for chemical modification, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. The most common synthetic strategies involve the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes under oxidative conditions, providing a reliable entry point to the core structure.[7] Further diversification is often achieved through modern cross-coupling reactions, such as Suzuki coupling on halogenated intermediates, to introduce a wide range of substituents.[2][8]
Caption: Key modification sites for kinase inhibitor development.
Part II: SAR in Oncology Beyond Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives also exhibit potent anticancer effects through mechanisms other than kinase inhibition, such as broad-spectrum cytotoxicity and disruption of cytoskeletal components.
Antiproliferative and Cytotoxic Agents
SAR studies have identified key features that impart potent, often sub-micromolar, cytotoxic activity against a range of human cancer cell lines. [9] Key SAR Insights:
-
C-2 Phenyl Substituents: The nature of the substituent on a C-2 phenyl ring profoundly impacts antiproliferative activity.
-
Amidine Groups: The introduction of an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group at the para-position of the C-2 phenyl ring leads to strong and selective activity against colon carcinoma cell lines. [9]The cationic nature of the amidine group is thought to facilitate interactions with biological macromolecules.
-
Bromo-substitution: A bromine atom on the pyridine nucleus can also confer promising biological potential. [9]* Mechanism of Action: For certain imidazo[4,5-b]pyridine-derived acrylonitriles, the mechanism was confirmed to be tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis. [9]
Compound ID C-2 Phenyl Substituent Pyridine Ring Substituent SW620 (Colon) IC50 (µM) 10 4-amidinophenyl H 0.4 [9] 14 4-(2-imidazolinyl)phenyl H 0.7 [9] 7 Phenyl 6-Bromo >100 (inactive in this specific assay) [9] Table summarizes data for selected antiproliferative compounds. [9]
-
Part III: SAR in Other Therapeutic Areas
Antiviral Agents
The scaffold has shown promise against a variety of RNA and DNA viruses. Studies on a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed selective activity against Respiratory Syncytial Virus (RSV). [9] Key SAR Insights:
-
A bromo-substituted derivative with an unsubstituted phenyl ring at C-2 showed moderate but selective activity against RSV (EC50 21 μM). [9]* A derivative with a para-cyano substituted phenyl ring also displayed selective anti-RSV activity. [9]This suggests that specific electronic and steric features at the C-2 phenyl ring are crucial for antiviral effects.
Mitochondrial Uncouplers for Metabolic Diseases
In a novel application, imidazo[4,5-b]pyridine derivatives have been developed as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH). [8]These agents dissipate the proton gradient across the inner mitochondrial membrane, increasing energy expenditure.
Key SAR Insights:
-
C-2 Substituent: A 2-trifluoromethyl moiety was found to be essential for mitochondrial uncoupling activity. Replacing it with other groups significantly diminished or completely abolished activity. [8]* C-4 Phenyl Substituents: The presence of a phenyl ring at the 4-position was optimal. Electron-withdrawing groups (e.g., trifluoromethyl, cyano) on this phenyl ring increased both in vitro potency and efficacy. [8]* Core Structure: Replacing the pyridine core with a more electron-deficient pyrimidine core resulted in cytotoxicity, highlighting the importance of the imidazo[4,5-b]pyridine nucleus for a favorable safety profile. [8]
Experimental Protocols for SAR Elucidation
Trustworthy and reproducible assays are the bedrock of any SAR campaign. The protocol below describes a standard method for assessing the cytotoxic effects of novel compounds, a critical first step in evaluating potential anticancer agents.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SW620, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for a standard MTT cytotoxicity assay.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold has unequivocally demonstrated its value in modern drug discovery. Its success is rooted in its structural mimicry of purines, granting it access to a vast range of biologically important targets, most notably protein kinases. The SAR landscape is rich and varied, showing that targeted modifications at specific positions—such as C-2, N-3, and C-6—can rationally steer derivatives toward high potency and selectivity for diverse targets, from p38 MAP kinase and BTK to viral proteins and even mitochondrial membranes.
Future research will likely continue to exploit this scaffold's versatility. Key areas of focus will include the optimization of pharmacokinetic and safety profiles to advance more candidates into clinical trials. Furthermore, the application of this core to novel biological targets, as exemplified by the recent development of mitochondrial uncouplers, suggests that the full therapeutic potential of imidazo[4,5-b]pyridine derivatives is still being uncovered. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, this remarkable scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
-
Kranjc, K. et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Sławiński, J. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Kim, H. et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sajith, A. M. et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M. et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Orlewska, C. et al. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. Archiv der Pharmazie. Available at: [Link]
-
Sławiński, J. et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Bennacer, A. et al. (2018). Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (2024). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
Jarmoni, K. et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Shirley, S. H. et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
-
Ali, I. et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
-
Kim, H. S. et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Sławiński, J. et al. (2021). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate. Available at: [Link]
-
Ben-Messaoud, W. et al. (2021). Structures of imidazo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Perumal, R. V. et al. (2015). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link]
-
Unknown Author. (2024). QSAR studies of imidazo[4,5-b]pyridine derivatives as anticancer drugs using RASMS method. ResearchGate. Available at: [Link]
-
Mader, M. et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α MAP kinase inhibitors with excellent in vivo antiinflammatory properties. ResearchGate. Available at: [Link]
-
Sajith, A. M. et al. (2014). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. Semantic Scholar. Available at: [Link]
-
Yurttaş, L. et al. (2016). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar. Available at: [Link]
-
Temple, C. Jr. et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
-
Khedhiri, S. et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Kaieda, A. et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem. Available at: [Link]
-
Unknown Author. (2024). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. Available at: [Link]
-
Kaieda, A. et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2. ChemMedChem. Available at: [Link]
-
Wang, J. et al. (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. Helvetica Chimica Acta. Available at: [Link]
-
Ahmad, I. et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. Available at: [Link]
-
Ahmad, I. et al. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Available at: [Link]
-
Kaieda, A. et al. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. CNGBdb. Available at: [Link]
-
Squires, M. S. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, R. et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]
-
Wang, Y. et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kaieda, A. et al. (2019). Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). SAR of imidazo[4,5‐c]pyridine‐2‐one derivatives as Src kinase inhibitor. ResearchGate. Available at: [Link]
-
Cundy, D. J. et al. (1997). 3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. Semantic Scholar. Available at: [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic similarity to endogenous purines allows it to interact with a wide array of biological macromolecules, including kinases, polymerases, and other enzymes, making it a versatile starting point for the development of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the burgeoning therapeutic applications of imidazo[4,5-b]pyridine derivatives, delving into their mechanisms of action, synthetic strategies, and key experimental protocols.
The Versatility of the Imidazo[4,5-b]pyridine Scaffold: A Multi-Targeting Hub
The inherent drug-like properties of the imidazo[4,5-b]pyridine nucleus have led to its exploration in a multitude of disease areas. Its ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, leading to the discovery of potent and selective agents against a range of targets.
Oncology: A Major Frontier
The most significant therapeutic potential of imidazo[4,5-b]pyridine derivatives has been realized in the field of oncology. These compounds have been shown to modulate the activity of several key proteins involved in cancer cell proliferation, survival, and metastasis.
A primary mechanism through which imidazo[4,5-b]pyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][4]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to various cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, particularly Aurora A and Aurora B.[1][5] Lead optimization studies have focused on enhancing oral bioavailability and kinase selectivity, leading to the identification of preclinical candidates.[5][6]
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, making it a validated target for B-cell malignancies. Novel imidazo[4,5-b]pyridine derivatives have been designed as noncovalent, reversible BTK inhibitors, offering potential advantages in terms of safety and off-target effects compared to covalent inhibitors.[7]
-
Cyclin-Dependent Kinase 9 (CDK9): CDK9 plays a vital role in transcriptional regulation. Imidazo[4,5-b]pyridine-based compounds have demonstrated potent CDK9 inhibitory activity, leading to the downregulation of anti-apoptotic proteins like Mcl-1 and the induction of apoptosis in cancer cells.[8][9]
The following diagram illustrates the central role of imidazo[4,5-b]pyridine scaffolds in inhibiting key oncogenic kinases.
Caption: Inhibition of key oncogenic kinases by imidazo[4,5-b]pyridine derivatives.
Beyond kinase inhibition, imidazo[4,5-b]pyridine derivatives have shown promise through other mechanisms:
-
Cytotoxic Activity: A number of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated moderate cytotoxic activity against various cancer cell lines, with K562 (chronic myeloid leukemia) being particularly sensitive.[10]
-
Anti-proliferative Effects: Certain amidino-substituted imidazo[4,5-b]pyridines have displayed potent sub-micromolar anti-proliferative activity, with tubulin being identified as a primary target.[11]
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Potency (IC50/EC50) | Reference |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 Inhibition | HCT-116, MCF-7 | Potent inhibitory activity | [9] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | Cytotoxicity | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate activity | [10] |
| Amidino-substituted imidazo[4,5-b]pyridines | Tubulin Inhibition | Various | Sub-micromolar activity | [11] |
| Imidazo[4,5-b]pyridine derivatives | Bruton's Tyrosine Kinase (BTK) Inhibition | - | 1.14 µM (for compound 6b) | [7] |
| Imidazo[4,5-b]pyridine derivatives | Aurora Kinase Inhibition | - | Potent inhibition | [5] |
Antiviral and Antimicrobial Applications
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines also makes it an attractive candidate for the development of antiviral and antimicrobial agents.
-
Antiviral Activity: Derivatives of imidazo[4,5-b]pyridine have shown activity against a range of viruses. For instance, certain compounds have demonstrated inhibitory effects on the replication of the classical swine fever virus (CSFV) by targeting the viral RNA-dependent RNA polymerase.[12] Other studies have reported activity against human coronavirus, influenza virus, and respiratory syncytial virus (RSV).[11][13]
-
Antibacterial and Antifungal Activity: The imidazo[4,5-b]pyridine core has been incorporated into molecules with antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Some derivatives have also exhibited antifungal properties.[15]
Neurodegenerative and Inflammatory Disorders
Emerging research suggests the potential of imidazo[4,5-b]pyridine derivatives in treating neurodegenerative and inflammatory diseases.
-
Neurodegenerative Diseases: The imidazo[4,5-b]pyridine scaffold is being explored for its ability to modulate molecular targets in the central nervous system, with potential applications in conditions like Alzheimer's and Parkinson's disease.[16][17]
-
Anti-inflammatory Properties: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their COX-1 and COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents.[10] Additionally, some compounds have been investigated as inducible nitric oxide synthase (iNOS) inhibitors for treating chronic and acute inflammatory diseases.[18]
Other Therapeutic Areas
The versatility of this scaffold extends to other therapeutic areas, including:
-
Gastrointestinal Disorders: Imidazo[4,5-b]pyridine compounds have been developed as inhibitors of potassium ion-dependent adenosine triphosphatase, showing potential for the treatment of gastric and duodenal ulcers.[19][20]
-
Antiparasitic Activity: Derivatives have been investigated as potential treatments for African trypanosomiasis by targeting methionyl-tRNA synthetase.[14]
Synthetic Strategies for Imidazo[4,5-b]pyridine Scaffolds
A variety of synthetic routes have been developed for the construction of the imidazo[4,5-b]pyridine core, allowing for the generation of diverse chemical libraries for drug discovery.
Classical Synthesis from Diaminopyridines
A common and versatile method involves the cyclization of 2,3-diaminopyridine with various reagents.
-
With Carboxylic Acids or their Derivatives: Reaction of 2,3-diaminopyridine with carboxylic acids or their functional equivalents (e.g., aldehydes followed by oxidation) is a fundamental approach to 2-substituted imidazo[4,5-b]pyridines.[1]
-
With Aldehydes: One-step synthesis from 2,3-diaminopyridine and aldehydes can be achieved under oxidative conditions.[1]
The following diagram outlines a general synthetic workflow starting from 2,3-diaminopyridine.
Caption: General synthetic route to imidazo[4,5-b]pyridines from 2,3-diaminopyridine.
Modern Synthetic Methodologies
More recent and efficient methods have been developed to streamline the synthesis of these scaffolds.
-
Tandem Reactions: A highly efficient, one-pot synthesis from 2-chloro-3-nitropyridine has been reported. This method involves a tandem sequence of SNAr reaction, nitro group reduction, and subsequent heteroannulation.[21]
-
Solid-Phase Synthesis: An efficient solid-phase synthesis strategy has been developed for the preparation of trisubstituted imidazo[4,5-b]pyridines, enabling the rapid generation of compound libraries.[3]
-
Cross-Coupling Reactions: Suzuki cross-coupling has been effectively used for the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines, allowing for the introduction of aryl groups at specific positions.[22]
Representative Experimental Protocol: One-Pot Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines
This protocol is adapted from a reported one-step synthesis via oxidative cyclocondensation.[1]
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1 mmol) in a suitable solvent (e.g., water), add the desired substituted aryl aldehyde (1 mmol).
-
Reaction Conditions: Heat the reaction mixture under reflux for a specified time (e.g., 6-8 hours) in the presence of air as the oxidant.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold solvent, and dried. If necessary, the crude product can be purified by column chromatography on silica gel.
Future Perspectives and Conclusion
The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent biological activity, coupled with the development of efficient and versatile synthetic methodologies, ensures its continued prominence in medicinal chemistry. Future research will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases, including metabolic and rare disorders.
-
Developing Drug Delivery Systems: Formulating imidazo[4,5-b]pyridine-based drugs into advanced delivery systems to enhance their pharmacokinetic and pharmacodynamic properties.
References
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
- Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions containing same.
- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candid
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science.
- Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells.
- Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegener
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine deriv
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC.
- Examples of bioactive agents possessing imidazo[4,5-b]pyridine or...
- 3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. Semantic Scholar.
- Imidazo (4,5-B) pyridine-derivatives as inducible no-synthase inhibitors.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
- Thiazole and imidazo [4,5-b] pyridine compounds and their pharmaceutical use.
- Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazo (4,5-B) pyridine-derivatives as inducible no-synthase inhibitors | Patent Publication Number 20080108652 | Patexia [patexia.com]
- 19. US4808596A - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 20. EP0254588A1 - Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Imidazopyridines: A Technical Review of Synthetic Strategies
Foreword: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The imidazopyridine core is undeniably one such "privileged scaffold." Its inherent structural features, a fusion of an imidazole and a pyridine ring, grant it the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This has culminated in the development of blockbuster drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The enduring interest in this heterocyclic system fuels a continuous quest for novel and efficient synthetic methodologies. This guide provides a comprehensive overview of the key synthetic strategies for accessing the imidazopyridine core, with a focus on the underlying principles and practical applications for researchers, scientists, and drug development professionals.
I. The Classical Foundations: Condensation Reactions
The earliest and most straightforward entries into the imidazopyridine nucleus rely on the principles of condensation chemistry, typically involving a 2-aminopyridine derivative as a key building block.
A. The Tschitschibabin Reaction: A Historical Cornerstone
First reported in 1925, the Tschitschibabin (or Chichibabin) reaction is a pioneering method for the synthesis of imidazo[1,2-a]pyridines.[1] This approach involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[1]
The reaction proceeds through two key steps: initial N-alkylation of the endocyclic pyridine nitrogen to form a pyridinium salt intermediate, followed by an intramolecular cyclization via condensation of the exocyclic amino group with the carbonyl moiety.[1]
Conceptual Workflow of the Tschitschibabin Reaction
Caption: The two-step mechanism of the Tschitschibabin reaction.
While historically significant, the classical Tschitschibabin reaction often requires harsh conditions and can result in low yields.[1] Modern variations have focused on improving the efficiency and scope of this transformation. For instance, catalyst-free versions have been developed using high-boiling solvents like DMF or even solvent-free conditions at elevated temperatures.[5] Microwave-assisted protocols have also been shown to significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[6][7]
Table 1: Comparison of Classical and Modern Tschitschibabin Reaction Conditions
| Feature | Classical Method | Modern Microwave-Assisted Method |
| Catalyst | Typically none | Often catalyst-free |
| Solvent | High-boiling solvents (e.g., ethanol) | Green solvents (e.g., water-IPA) or solvent-free |
| Temperature | High (150-200 °C) | Controlled microwave heating |
| Reaction Time | Hours to days | Minutes |
| Yields | Often low to moderate | Generally good to excellent |
B. Synthesis from Diaminopyridines
For imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, the synthetic approach often starts with 2,3-diaminopyridine or 3,4-diaminopyridine, respectively.[8][9] A common strategy involves the condensation of these diamines with carboxylic acids or their derivatives (such as orthoesters) in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[8] This method is straightforward and can provide good yields, especially when enhanced by microwave irradiation.[8]
II. The Power of Three: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[10] Several MCRs have been successfully applied to the synthesis of imidazopyridine cores.
A. The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[10][11] This reaction is particularly valuable for accessing 3-aminoimidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃), or a Brønsted acid.[10]
Generalized GBB Reaction Protocol:
-
To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine.
The GBB reaction has also been adapted for microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[12]
B. A³ Coupling and Related Reactions
The A³ (Aldehyde-Alkyne-Amine) coupling reaction has been effectively utilized for the synthesis of imidazo[1,2-a]pyridines.[10] This involves a three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by a copper salt like copper(I) iodide (CuI).[10]
Conceptual Workflow of A³ Coupling for Imidazopyridine Synthesis
Caption: A³ coupling for the one-pot synthesis of imidazopyridines.
III. The Modern Toolkit: Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazopyridines are no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.[10][13]
A. Copper-Catalyzed Methodologies
Copper catalysts are attractive due to their low cost, low toxicity, and environmental friendliness.[10] They have been employed in a variety of reactions for imidazopyridine synthesis, including:
-
Oxidative Cyclization: Copper-catalyzed oxidative cyclization of 2-aminopyridines with various partners, such as cinnamaldehydes, can provide formyl-substituted imidazo[1,2-a]pyridines.[10]
-
Double Decarboxylative Coupling: This method involves the reaction of a 2-aminopyridine with an α,β-ynoic acid, leading to the formation of 2-substituted imidazo[1,2-a]pyridines.[14]
-
Annulation Reactions: Copper-catalyzed annulation of 2-aminopyridines with terminal alkynes and an oxidant provides a direct route to the imidazopyridine core.[14]
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[10] For imidazopyridine synthesis, palladium-catalyzed reactions such as the Sonogashira coupling have been utilized. For example, a highly functionalized imidazo[1,2-a]pyridine can be synthesized, and a bromo-substituent can then be further functionalized via a Sonogashira coupling with a terminal alkyne.[10]
C. Rhodium and Other Transition Metals
Rhodium catalysts have been employed for C-H activation/functionalization strategies to synthesize imidazopyridines.[10] Other transition metals like zinc, scandium, and iron have also found application in various catalytic systems for the construction of this important scaffold.[10]
IV. Direct and Green: C-H Functionalization Strategies
Direct C-H functionalization has emerged as a highly attractive and sustainable approach for the synthesis and derivatization of heterocyclic compounds, as it avoids the need for pre-functionalized starting materials.[15] The imidazo[1,2-a]pyridine core is particularly amenable to C-H functionalization, especially at the C3 position.
Recent years have seen a surge in the development of both transition-metal-catalyzed and metal-free C-H functionalization methods.[15] Photochemical methods, utilizing visible light and a photosensitizer, have also gained prominence as a green and efficient way to achieve C-H functionalization of imidazo[1,2-a]pyridines, allowing for the introduction of a wide range of functional groups.[16][17]
Table 2: Overview of C-H Functionalization Approaches for Imidazo[1,2-a]pyridines
| Approach | Key Features | Examples of Introduced Groups |
| Transition-Metal-Catalyzed | Utilizes catalysts based on Pd, Rh, Cu, etc. | Aryl, alkyl, vinyl, alkynyl |
| Metal-Free | Employs reagents like iodine or persulfates. | Thio, amino, sulfonyl |
| Photochemical | Uses visible light and a photosensitizer. | Alkyl, acyl, aryl, trifluoromethyl |
V. Enabling Technologies: Flow Chemistry and Microwave-Assisted Synthesis
Modern synthetic chemistry is increasingly adopting enabling technologies to improve reaction efficiency, safety, and scalability.
A. Microwave-Assisted Synthesis
Microwave irradiation has been widely adopted for the synthesis of imidazopyridines, as it can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[18] This technology is applicable to a wide range of synthetic methods, including the Tschitschibabin reaction, multicomponent reactions, and metal-catalyzed processes.[19]
B. Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis.[20] The synthesis of imidazopyridines, including important drug molecules like Zolpidem and Alpidem, has been successfully demonstrated in continuous flow systems.[21] This approach is particularly well-suited for the rapid optimization of reaction conditions and the generation of compound libraries for drug discovery.[20]
VI. Case Study: The Synthesis of Zolpidem
Zolpidem, a widely prescribed hypnotic, is a prominent example of a medicinally important imidazo[1,2-a]pyridine.[4] Its synthesis has been approached through various routes, reflecting the evolution of synthetic methodologies.
A common industrial synthesis starts with 4-methylacetophenone, which is brominated and then reacted with 2-amino-5-methylpyridine to form the imidazopyridine core.[4] The final amide functionality is then introduced.
More modern approaches have focused on one-pot, multicomponent reactions to construct the core in a more convergent and efficient manner.[22] For example, a copper-catalyzed three-component coupling of an imine, an alkyne, and an amine has been developed for the synthesis of Zolpidem.[22] Microwave-assisted, three-step syntheses have also been reported, significantly reducing the overall synthesis time.[19]
Synthetic Disconnection of Zolpidem
Caption: A retrosynthetic analysis of Zolpidem.
VII. Conclusion and Future Outlook
The synthesis of the imidazopyridine core has evolved significantly from the classical condensation reactions to a diverse array of modern, efficient, and sustainable methodologies. The continued importance of this scaffold in medicinal chemistry will undoubtedly drive further innovation in its synthesis. Future trends will likely focus on:
-
Development of more enantioselective catalytic systems for the synthesis of chiral imidazopyridine derivatives.
-
Expansion of late-stage C-H functionalization techniques to enable the rapid diversification of complex imidazopyridine-containing molecules.
-
Increased adoption of flow chemistry and automated synthesis platforms to accelerate the discovery and development of new imidazopyridine-based therapeutics.
-
Greater emphasis on green chemistry principles , including the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
By leveraging this rich and expanding synthetic toolbox, chemists are well-equipped to continue unlocking the full therapeutic potential of the versatile imidazopyridine scaffold.
References
-
Katiyar, D., Singh, P., & Singh, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
-
El-Sayed, N. N. E., & El-Gohary, N. S. (2022). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 368, 01014. [Link]
-
Braga, A. L., & Martins, G. M. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. [Link]
-
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Pastre, J. C., et al. (2013). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 4(4), 1583-1588. [Link]
-
Reddy, C. R., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5(10), 7357-7361. [Link]
-
Li, J., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 235-249. [Link]
-
Welin, E. R., et al. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 12(7), 1532–1535. [Link]
-
Muzalevskiy, V. M., et al. (2016). Synthesis of Zolpidem and Alpidem. ResearchGate. [Link]
-
Wang, Y., et al. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. Progress in Chemistry, 22(4), 631-638. [Link]
-
Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35275–35291. [Link]
-
Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2673. [Link]
-
Kumar, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. [Link]
-
Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(13), 5036. [Link]
-
Sharma, P., & Kumar, V. (2014). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Journal of Chemical and Pharmaceutical Research, 6(5), 108-116. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
-
Kaval, N., et al. (2005). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Journal of Combinatorial Chemistry, 7(3), 412-422. [Link]
-
de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 7(1), 13-33. [Link]
-
La-Venia, A., et al. (2021). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]
-
D'Annessa, I., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5126. [Link]
-
da Silva, A. B., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(5), 2279-2287. [Link]
-
Kumar, A., et al. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 17(10), 599-604. [Link]
-
Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6667. [Link]
-
Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]
-
Singh, P., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(46), 9786-9811. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2673. [Link]
-
Szabó, I., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3183. [Link]
-
Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]
-
Katiyar, D., Singh, P., & Singh, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zolpidem - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine core, a bioisostere of endogenous purines, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow for targeted interactions within the ATP-binding pocket of a diverse range of protein kinases, enzymes whose dysregulation is a hallmark of numerous pathologies, particularly cancer.[2] This technical guide provides a comprehensive overview of the discovery and development of imidazo[4,5-b]pyridine-based kinase inhibitors, synthesizing key findings from seminal research. We will delve into the strategic design principles, synthetic methodologies, structure-activity relationships (SAR), and the preclinical evaluation of these compounds against critical oncogenic kinases. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of kinase inhibitor drug discovery, offering both foundational knowledge and actionable insights.
The Rationale: Why Imidazo[4,5-b]pyridine?
The pursuit of effective kinase inhibitors is a cornerstone of modern therapeutic development. The structural resemblance of the imidazo[4,5-b]pyridine scaffold to purine enables it to effectively compete with ATP for binding to the kinase active site.[1] This inherent advantage has been exploited by medicinal chemists to generate a multitude of inhibitors targeting various kinase families. The core structure provides a rigid framework with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the hinge region of the kinase ATP-binding site. Furthermore, the scaffold allows for facile derivatization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Core and its Analogs
The construction of the imidazo[4,5-b]pyridine core and its subsequent diversification are pivotal to exploring the chemical space for kinase inhibition. A common and efficient method involves the condensation of a substituted diaminopyridine with an aldehyde, followed by oxidative cyclization.[2]
Protocol 1: General Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine Scaffolds
This protocol outlines a representative one-pot synthesis of an imidazo[4,5-b]pyridine core, starting from Isopropyl 5,6-diaminonicotinate.[2]
Materials:
-
Isopropyl 5,6-diaminonicotinate
-
Substituted Benzaldehyde (e.g., Benzaldehyde)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Copper(II) acetate)
Procedure:
-
Dissolve Isopropyl 5,6-diaminonicotinate (1 equivalent) in the chosen solvent.
-
Add the substituted benzaldehyde (1.1 equivalents) to the solution.
-
Add the oxidizing agent (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Isopropyl 2-phenyl-1H-imidazo[4,5-b]pyridine-6-carboxylate.[2]
This versatile methodology allows for the introduction of a wide array of substituents at the 2-position, which is critical for modulating kinase selectivity and potency.
Targeting Key Oncogenic Kinases: A Tale of Versatility
The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of therapeutically relevant kinases. The following sections will explore the SAR and key findings for several prominent examples.
Aurora Kinases: Regulators of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention.[3][4] Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the identification of potent dual Aurora/FLT3 inhibitors with oral bioavailability.[3][4]
A significant breakthrough was the discovery of compounds that could selectively inhibit Aurora-A over Aurora-B by exploiting subtle differences in the ATP-binding pocket.[5] Computational modeling guided the derivatization at the C7 position of the imidazo[4,5-b]pyridine core, leading to highly selective inhibitors.[5]
Key SAR Insights for Aurora Kinase Inhibitors:
-
C7-Substitutions: Introduction of bulky substituents at the C7 position can confer selectivity for Aurora-A over Aurora-B.[5]
-
Solubilizing Groups: Incorporation of motifs like methylpiperazine enhances oral bioavailability.[6]
One notable preclinical candidate, CCT137690, demonstrated potent inhibition of Aurora kinases and in vivo efficacy in a colon carcinoma xenograft model following oral administration.[6]
TrkA: A Target in Cancer and Pain
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase implicated in both cancer and pain signaling pathways.[7] Scaffold hopping from a known Trk inhibitor led to the development of imidazo[4,5-b]pyridine-based compounds with subnanomolar potencies against TrkA in cellular assays.[7] Molecular docking studies revealed that the nitrogen atoms of the pyrazole ring form key hydrogen bonds within the kinase domain.[7]
Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies
BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune disorders.[8] Novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors.[8] This is significant as it offers a potential advantage over covalent inhibitors in terms of off-target effects and safety profiles.
SAR highlights for noncovalent BTK inhibitors include:
-
A-Ring Substitution: A 2,4-dihydroxyphenyl group on the A-ring was found to significantly enhance inhibitory activity.[8]
-
B-Ring Functionalities: Extended functionalities such as morpholinomethyl or 4-acetamido groups on the B-ring improved potency.[8]
Molecular docking studies indicated that the hydroxyl groups form hydrogen bonds with the gatekeeper residue Thr474 and the hinge region residue Met477.[8]
Other Notable Kinase Targets
The versatility of the imidazo[4,5-b]pyridine scaffold extends to a range of other important cancer-related kinases:
-
c-Met: This receptor tyrosine kinase is involved in oncogenesis and drug resistance. Imidazo[4,5-b]pyrazine derivatives, structurally related to imidazo[4,5-b]pyridines, have shown potent and selective c-Met inhibition.[9][10]
-
CDK9: Cyclin-dependent kinase 9 is involved in transcriptional regulation and is a target in oncology. Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant CDK9 inhibitory potential.[11]
-
p21-Activated Kinase 4 (PAK4): Implicated in cytoskeletal reorganization and cell motility, PAK4 is another promising cancer target. An imidazo[4,5-b]pyridine-based PAK4 inhibitor, KY-04045, was discovered through a virtual site-directed fragment-based drug design approach.[12]
-
B-Raf: This kinase is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers. Imidazo[4,5-b]pyridines have been developed as B-Raf inhibitors that bind to a DFG-in, αC-helix out conformation, a mode associated with high kinase selectivity.[13]
Experimental Workflows for Kinase Inhibitor Profiling
The development of potent and selective kinase inhibitors necessitates a robust and multi-tiered screening cascade. This typically begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and functional effects in a more physiologically relevant context.[14]
Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic potency of a compound against its purified kinase target.[15] Several formats are commonly employed:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, providing high-quality, reproducible data.[16]
-
Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer high-throughput capabilities and increased sensitivity.[15][17]
-
Luminescence-Based Assays: Assays like ADP-Glo® measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[15]
Workflow for a Typical Biochemical Kinase Assay:
Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.
Cell-Based Kinase Assays
While biochemical assays are crucial for initial screening, cell-based assays are vital for confirming that a compound can effectively inhibit its target within the complex cellular environment.[14] These assays can measure:
-
Target Engagement: Techniques like the NanoBRET™ assay can determine if the compound is binding to its intended kinase target inside living cells.[14]
-
Downstream Signaling: Cellular phosphorylation assays, often performed using methods like Western blotting or ELISA, measure the phosphorylation status of the kinase's substrate to confirm functional inhibition.[14][18]
-
Cellular Phenotypes: Assays that measure cell proliferation, apoptosis, or other phenotypic changes provide a broader understanding of the compound's biological effects.[18]
Signaling Pathway Diagram: A Generalized Kinase Cascade
Caption: Generalized signaling pathway illustrating kinase inhibition.
Data Summary: Potency of Representative Imidazo[4,5-b]pyridine Inhibitors
The following table summarizes the inhibitory potencies (IC50 or Kd values) of selected imidazo[4,5-b]pyridine and related derivatives against their respective kinase targets, as reported in the literature.
| Compound ID | Target Kinase | IC50/Kd (nM) | Cellular Assay GI50 (nM) | Cell Line | Reference |
| 1D-2 | c-Met | 1.45 | 24.7 | H1993 | [9][10] |
| 27e | Aurora-A | 7.5 (Kd) | 300 | HCT116 | [3][4] |
| 27e | Aurora-B | 48 (Kd) | - | - | [3][4] |
| 27e | FLT3 | 6.2 (Kd) | 291 | MV4-11 | [3][4] |
| CCT137690 (51) | Aurora-A | 15 | - | SW620 | [6] |
| CCT137690 (51) | Aurora-B | 25 | - | - | [6] |
| 6b | BTK | 1140 | - | - | [8] |
| Compound 23 | B-Raf | - | - | - | [13] |
| KY-04045 | PAK4 | - | - | - | [12] |
| Various | CDK9 | 630-1320 | - | MCF-7, HCT116 | [11] |
Note: This table is a representative summary and not exhaustive. Assay conditions can vary between studies, affecting direct comparability.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold has unequivocally demonstrated its value in the development of kinase inhibitors for oncology and other therapeutic areas. The wealth of research has not only yielded preclinical candidates with promising in vivo activity but has also provided deep insights into the structure-activity relationships that govern potency and selectivity. The ability to rationally design inhibitors with specific profiles, such as selectivity for particular Aurora kinase isoforms or noncovalent interactions with BTK, underscores the power of this chemical motif.
Future efforts will likely focus on several key areas:
-
Enhancing Selectivity: As our understanding of the kinome deepens, the development of inhibitors with even greater selectivity will be crucial to minimize off-target effects and improve therapeutic windows.
-
Overcoming Resistance: The emergence of drug resistance is a major challenge in kinase inhibitor therapy. The design of next-generation imidazo[4,5-b]pyridine inhibitors that can overcome known resistance mutations will be a critical area of research.
-
Expanding Therapeutic Applications: While the primary focus has been on cancer, the diverse biological activities of imidazo[4,5-b]pyridine derivatives suggest their potential in other diseases, such as inflammatory and neurodegenerative disorders.[19][20]
References
- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine-based Kinase Inhibitors from Isopropyl 5,6-diaminonicotinate.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
- BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters.
- (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
- (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry.
- (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
- (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters.
- (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- (n.d.).
-
(2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry.
- (2010).
- (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
- (2009). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters.
- (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- (n.d.).
- (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters.
- (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis of 3H-imidazo[4,5-b]pyridine derivatives
An Application Guide to the One-Pot Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives
This document provides a detailed technical guide for the efficient one-pot synthesis of 3H-imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest to researchers in medicinal chemistry and drug development. This guide is structured to deliver not just a protocol, but a foundational understanding of the synthesis, empowering researchers to adapt and optimize the methodology for their specific molecular targets.
Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core, an isomer of purine, is a privileged heterocyclic system in pharmacology.[1] Its structural features allow it to serve as a versatile pharmacophore, leading to compounds with a broad spectrum of biological activities. Derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4] The development of efficient, high-yield synthetic routes is therefore critical for accelerating drug discovery programs centered on this scaffold. One-pot methodologies, which combine multiple reaction steps into a single operation, are particularly valuable as they offer reduced reaction times, higher yields, and simplified purification processes compared to traditional multi-step approaches.[5][6][7][8]
Core Principle: The Condensation-Cyclization Cascade
The most prevalent and robust one-pot synthesis of 2-substituted-3H-imidazo[4,5-b]pyridines involves the reaction of a 2,3-diaminopyridine precursor with a suitable aldehyde.[9][10] The reaction proceeds through a well-understood cascade mechanism:
-
Schiff Base Formation: The reaction is typically initiated under mild acidic conditions. A catalytic amount of an acid, such as glacial acetic acid, protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic. One of the amino groups of the 2,3-diaminopyridine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of a Schiff base (or imino) intermediate.[9]
-
Intramolecular Cyclization: The second, unreacted amino group on the pyridine ring performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered dihydro-imidazole ring fused to the pyridine core.
-
Aromatization: The final step is the oxidation of the dihydro-imidazole intermediate to the stable, aromatic imidazo[4,5-b]pyridine system. This can occur through various means, including in situ oxidation by a solvent like nitrobenzene or through air oxidation, especially at elevated temperatures.
This elegant reaction cascade efficiently constructs the bicyclic heteroaromatic system in a single pot.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: N-Alkylation of the Imidazo[4,5-b]pyridine Ring System
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to modulate the activity of numerous biological targets.[1] N-alkylation of this ring system is a cornerstone of synthetic strategy, enabling the diversification of compound libraries and fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. However, the inherent nucleophilicity of multiple nitrogen atoms within the scaffold presents a significant synthetic challenge: controlling the regioselectivity of the alkylation reaction.[1][2] This guide provides an in-depth analysis of the factors governing N-alkylation, offering detailed, field-proven protocols for achieving desired regiochemical outcomes, and robust methods for isomer characterization.
The Challenge: Regioselectivity in a Multi-Nitrogen System
The imidazo[4,5-b]pyridine core contains three nitrogen atoms available for alkylation: the two nitrogens of the imidazole ring (N1 and N3) and the pyridine nitrogen (often designated N4 or N7 depending on nomenclature). The imidazole moiety exists as a dynamic equilibrium of two tautomers, meaning the proton on the nitrogen can reside at either the N1 or N3 position. This tautomerism complicates direct alkylation, often leading to a mixture of regioisomers.[3]
The primary goal of a selective N-alkylation protocol is to direct the incoming alkyl group to a specific nitrogen atom, yielding predominantly the N1, N3, or pyridine-alkylated isomer. The outcome is critically dependent on a nuanced interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][3]
Sources
Application Notes and Protocols for Utilizing (3H-Imidazo[4,5-b]pyridin-5-yl)methanol in Drug Discovery
Abstract
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold due to its structural similarity to endogenous purines, granting it access to a wide array of biological targets.[1][2] This structural motif is a cornerstone in the development of therapeutics for oncology, infectious diseases, and inflammation.[2][3][4] (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, a specific derivative of this class, presents a unique opportunity for drug discovery endeavors. The presence of a reactive hydroxymethyl group at the 5-position provides a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space and the generation of focused compound libraries. These notes provide a comprehensive guide for researchers, offering insights into the therapeutic potential of this scaffold and detailed protocols for its application in a systematic drug discovery workflow.
The Strategic Advantage of the Imidazo[4,5-b]pyridine Scaffold
Heterocyclic compounds are integral to modern drug discovery, with over 85% of biologically active small molecules containing at least one heterocyclic ring.[5] Their unique physicochemical properties allow for the fine-tuning of solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox profiles.[5] The imidazo[4,5-b]pyridine system, in particular, has garnered significant attention due to its diverse and potent biological activities.
Table 1: Reported Biological Activities of Imidazo[4,5-b]pyridine Derivatives
| Therapeutic Area | Specific Target/Mechanism of Action | Reference(s) |
| Oncology | mTOR Inhibition | [6] |
| CDK9 Inhibition | [7] | |
| Bruton's Tyrosine Kinase (BTK) Inhibition | [8] | |
| Cytotoxicity against various cancer cell lines (e.g., MCF-7, HCT116) | [3][4][7] | |
| Metabolic Diseases | Mitochondrial Uncoupling (for MASH) | [9] |
| Infectious Diseases | Antimicrobial (antibacterial and antifungal) | [3][10] |
| Antitrypanosomal (inhibiting methionyl-tRNA synthetase) | [1] | |
| Antituberculosis | ||
| Inflammation & Pain | COX-1/COX-2 Inhibition | [4] |
| Neuropathic Pain (inhibition of pro-inflammatory cytokines) | [11] |
The versatility of the imidazo[4,5-b]pyridine scaffold, as highlighted in Table 1, underscores its potential as a starting point for the development of novel therapeutics. The subject of these notes, this compound, is a key building block for accessing this rich pharmacology.
Caption: Key features and potential applications of this compound.
A Roadmap for Drug Discovery: From Hit to Lead
This section outlines a strategic workflow for leveraging this compound in a drug discovery campaign. The journey from a starting scaffold to a clinical candidate is a multi-step process requiring careful planning and execution.
Caption: A generalized drug discovery workflow utilizing the target scaffold.
Detailed Protocols and Methodologies
Phase 1: Hit Identification
The initial phase focuses on generating a diverse library of compounds derived from this compound and identifying initial "hits" through high-throughput screening.
Protocol 3.1.1: Synthesis of a Focused Compound Library
The hydroxyl group of this compound is a prime site for chemical modification. Etherification and esterification reactions are straightforward methods to introduce a wide range of substituents, thereby exploring different pharmacophoric features.
-
Objective: To generate a library of ether and ester derivatives of this compound for HTS.
-
Rationale: This approach allows for the rapid diversification of the core scaffold, enabling the exploration of structure-activity relationships. The choice of alkylating and acylating agents should be guided by principles of medicinal chemistry, aiming to introduce a variety of functional groups with diverse electronic and steric properties.
-
General Procedure for Etherification (Williamson Ether Synthesis):
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (R-X, 1.2 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
-
General Procedure for Esterification:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM) containing a base (e.g., triethylamine, 1.5 eq), add the desired acyl chloride or anhydride (R-COCl, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Characterization: All synthesized compounds must be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[12][13]
Protocol 3.1.2: High-Throughput Screening (HTS)
-
Objective: To identify compounds from the synthesized library that exhibit biological activity in a relevant assay.
-
Rationale: HTS allows for the rapid screening of thousands of compounds in a cost-effective manner.[14] The choice of assay will depend on the therapeutic area of interest (e.g., a kinase inhibition assay for oncology, a bacterial growth inhibition assay for infectious diseases).
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible biochemical or cell-based assay in a 96-well format.
-
Optimize assay parameters such as reagent concentrations, incubation times, and temperature.
-
Miniaturize the assay to a 384-well format to conserve reagents and increase throughput.
-
-
Pilot Screen:
-
Perform a pilot screen of a small subset of the library (e.g., ~2,000 compounds) to assess assay performance.
-
Calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
-
Full Library Screen:
-
Screen the entire compound library at a single concentration (typically 10 µM).
-
Include appropriate positive and negative controls on each plate.
-
-
Data Analysis:
-
Identify "hits" as compounds that produce a signal significantly different from the negative control (e.g., >3 standard deviations from the mean).
-
Triage hits to remove known pan-assay interference compounds (PAINS) and those with undesirable physicochemical properties.
-
Phase 2: Target Validation and Hit-to-Lead
This phase focuses on confirming the biological target of the validated hits and optimizing their potency and selectivity.
Protocol 3.2.1: Target Validation
-
Objective: To identify the molecular target(s) of the confirmed hits.
-
Rationale: Understanding the mechanism of action is crucial for rational drug design and lead optimization. Target validation provides confidence that modulating the target will have a therapeutic effect.[15][16]
-
Methodologies:
-
Chemical Proteomics: Utilize techniques such as affinity chromatography or activity-based protein profiling to pull down the protein target(s) from cell lysates.
-
Genetic Approaches: Employ methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out potential targets and observe if the phenotype mimics the effect of the compound.[17][18]
-
Computational Approaches: Use molecular docking to predict the binding of the hit compounds to the crystal structures of known targets within a particular pathway.
-
Protocol 3.2.2: Lead Optimization and SAR Studies
-
Objective: To improve the potency, selectivity, and drug-like properties of the hit compounds.
-
Rationale: The initial hits from an HTS campaign are rarely suitable as drug candidates. Lead optimization is an iterative process of chemical synthesis and biological testing to refine the properties of the molecule.
-
Iterative Synthesis and Testing:
-
Synthesize analogs of the most promising hits, systematically modifying different parts of the molecule. For this compound derivatives, this would involve varying the R-group in the ether or ester linkage.
-
Test the analogs in the primary assay to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Establish a Structure-Activity Relationship (SAR) to understand how chemical modifications affect biological activity.
-
Perform secondary assays to assess selectivity against related targets and off-targets.
-
Evaluate the physicochemical properties of the analogs (e.g., solubility, permeability, metabolic stability).
-
Caption: The iterative cycle of lead optimization in medicinal chemistry.
Conclusion
This compound represents a valuable starting point for drug discovery programs targeting a wide range of diseases. Its privileged imidazo[4,5-b]pyridine core, combined with a synthetically tractable methanol handle, provides a powerful platform for the generation of novel and potent therapeutic agents. The systematic application of the protocols outlined in these notes will enable researchers to efficiently navigate the complex path from an initial chemical scaffold to a promising preclinical candidate.
References
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). SciSpace. [Link]
-
Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. (n.d.). PubMed. [Link]
-
SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.). ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
-
Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central. [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PubMed Central. [Link]
-
Special Issue : Heterocyclic Compounds in Medicinal Chemistry, 2nd Edition. (n.d.). MDPI. [Link]
-
Target Validation. (n.d.). Sygnature Discovery. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). ACS Publications. [Link]
-
High Throughput Screening: Methods and Protocols. (2025). ResearchGate. [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry. [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PubMed Central. [Link]
-
Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022). MDPI. [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (n.d.). PubMed. [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Publications. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. [Link]
-
Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
Target Identification and Validation at MDC. (n.d.). Medicines Discovery Catapult. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PubMed Central. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Target Identification and Validation at MDC [md.catapult.org.uk]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[4,5-b]pyridines as mTOR Inhibitors
Introduction: The Central Role of mTOR in Cellular Regulation
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a master regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, cellular energy levels, and stress, to direct cellular processes.[4][5] In cells, mTOR exists in two functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6]
-
mTORC1 primarily controls protein synthesis by phosphorylating key downstream effectors like S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][6]
-
mTORC2 is involved in cell survival and cytoskeletal organization, notably through the phosphorylation and activation of Akt at serine 473.[2][4]
Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, particularly cancer, where its hyperactivity contributes to uncontrolled cell growth and proliferation.[6][7][8] This makes mTOR and its associated pathways, such as the PI3K/Akt/mTOR axis, highly attractive targets for therapeutic intervention.[8]
Imidazo[4,5-b]pyridines: A Promising Scaffold for Kinase Inhibition
Imidazo[4,5-b]pyridines are a class of heteroaromatic compounds whose core structure resembles that of natural purines.[9][10] This structural similarity makes them ideal scaffolds for designing inhibitors that can compete with adenosine triphosphate (ATP) for the binding pocket of various kinases. Researchers have successfully developed imidazo[4,5-b]pyridine derivatives as potent inhibitors for several kinase targets, including Aurora kinases and Bruton's tyrosine kinase (BTK).[11][12]
Recently, this scaffold has been effectively utilized to develop potent inhibitors of the PI3K/Akt/mTOR pathway.[13][14] Many of these compounds function as dual PI3K/mTOR inhibitors, targeting the ATP-binding sites of both kinases.[15][16][17] This dual inhibition strategy is particularly compelling as it can overcome the feedback activation of PI3K/Akt signaling often observed with mTORC1-specific inhibitors like rapamycin.[17]
Mechanism of Action: ATP-Competitive Inhibition
Imidazo[4,5-b]pyridine derivatives typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding cleft within the kinase domain of mTOR. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the kinase and inhibiting the phosphorylation of its downstream substrates. This effectively shuts down the signaling cascade, leading to reduced protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[18][19]
Caption: ATP-competitive inhibition of mTOR by an imidazo[4,5-b]pyridine derivative.
Application Notes: Experimental Design and Strategy
Pre-experimental Considerations
-
Compound Handling: Imidazo[4,5-b]pyridine derivatives are typically supplied as crystalline solids. For biological assays, prepare a concentrated stock solution (e.g., 10-20 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C, protected from light and moisture.
-
Solubility: Before use, ensure the compound is fully dissolved. If precipitation occurs upon dilution into aqueous media, sonication or gentle warming may be required. The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Cell Line Selection: Choose cell lines with a known dependence on the mTOR pathway for proliferation and survival. Cancer cell lines with activating mutations in the PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant lines like HCT116 or HT-29) are often highly sensitive to mTOR inhibitors.[15][20]
In Vitro Efficacy Assessment
A multi-tiered approach is recommended to characterize the activity of a novel imidazo[4,5-b]pyridine mTOR inhibitor.
-
Biochemical Assay (Target Engagement): The first step is to confirm direct inhibition of the mTOR kinase enzyme. An in vitro kinase assay directly measures the compound's ability to inhibit mTOR's enzymatic activity. This provides a direct measure of potency (IC50) against the isolated kinase.
-
Cell-based Assay (Pathway Inhibition): The second step is to verify that the compound inhibits mTOR signaling within a cellular context. Western blotting is the gold-standard technique to measure the phosphorylation status of key mTORC1 and mTORC2 downstream targets (e.g., p-S6K1, p-4E-BP1, p-Akt S473).
-
Functional Assay (Phenotypic Effect): The final step is to assess the functional consequences of mTOR inhibition. Cell proliferation or viability assays (e.g., MTT, CellTiter-Glo®) are used to determine the compound's effect on cancer cell growth and determine its cytotoxic or cytostatic potency (GI50 or IC50).[21]
Data Interpretation
-
Potency vs. Efficacy: Distinguish between a compound's potency (the concentration required to produce an effect, e.g., IC50) and its efficacy (the magnitude of its effect).
-
On-Target vs. Off-Target Effects: A potent inhibitor in a biochemical assay that shows a corresponding decrease in downstream pathway phosphorylation in cells at similar concentrations is likely acting "on-target." Discrepancies may suggest poor cell permeability, rapid metabolism, or engagement of off-target pathways.
-
Controls are Critical: Always include a vehicle control (e.g., DMSO) to assess baseline signaling and cell health. A known, well-characterized mTOR inhibitor (e.g., a second-generation ATP-competitive inhibitor) should be used as a positive control to validate the assay system.[2]
Detailed Experimental Protocols
Protocol 1: In Vitro mTOR Kinase Inhibition Assay
This protocol describes a method to directly measure the inhibition of mTOR kinase activity using an inactive substrate. The readout is the level of substrate phosphorylation, detected by Western blot.
Rationale: This assay provides a direct measurement of the inhibitor's potency against the purified mTOR enzyme, free from confounding cellular factors like membrane transport or drug metabolism. Inactive S6K is used as a specific substrate for mTOR.[22]
Materials:
-
Active mTOR enzyme
-
Inactive S6K1 protein (substrate)[22]
-
Imidazo[4,5-b]pyridine inhibitor stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT)[22]
-
ATP solution (100 µM in kinase buffer)
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the imidazo[4,5-b]pyridine stock solution in kinase buffer to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Set up Kinase Reaction: In a microcentrifuge tube on ice, combine:
-
250 ng active mTOR enzyme
-
1 µg inactive S6K1 protein
-
Diluted inhibitor or vehicle
-
Kinase Assay Buffer to a final volume of 40 µL
-
-
Pre-incubation: Incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of 100 µM ATP solution (final ATP concentration will be 20 µM).
-
Incubation: Incubate the reaction at 30°C for 30 minutes with gentle shaking.[22]
-
Stop Reaction: Terminate the reaction by adding 20 µL of 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze by Western Blot: Analyze the samples by Western blotting using antibodies against phospho-S6K1 (Thr389) to detect kinase activity and total S6K1 as a loading control.
-
Quantify and Calculate IC50: Quantify band intensities using densitometry. Normalize the phospho-S6K1 signal to the total S6K1 signal. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Cellular mTOR Signaling
This protocol details the steps to assess the effect of an imidazo[4,5-b]pyridine inhibitor on the mTOR signaling pathway in cultured cells.
Rationale: Western blotting provides a semi-quantitative analysis of protein phosphorylation, serving as a direct readout of kinase activity within the cell.[1][23] A decrease in the phosphorylation of S6K1 and 4E-BP1 indicates successful inhibition of mTORC1.[6][24]
Caption: Standard workflow for Western blot analysis.
Materials:
-
Selected cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Imidazo[4,5-b]pyridine inhibitor stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer): p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with various concentrations of the imidazo[4,5-b]pyridine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.[2]
-
Cell Lysis:
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.[2]
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[2]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2][25]
-
Blocking and Antibody Incubation:
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify results using densitometry.
Protocol 3: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following inhibitor treatment.
Rationale: This functional assay determines the ultimate biological effect of mTOR inhibition on the cancer cell population. It is a critical step in evaluating the therapeutic potential of the compound.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
Imidazo[4,5-b]pyridine inhibitor
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine inhibitor in culture medium. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the GI50/IC50 value.
Data Presentation: Characterizing Inhibitor Potency and Selectivity
Summarizing quantitative data in a clear format is crucial for comparing compounds. The table below provides a template for presenting the potency of hypothetical imidazo[4,5-b]pyridine derivatives.
| Compound ID | mTOR IC50 (nM) | PI3Kα IC50 (nM) | HCT116 Cell GI50 (nM) | Selectivity (PI3Kα/mTOR) |
| IM-01 | 5 | 15 | 25 | 3-fold |
| IM-02 | 2 | 250 | 15 | 125-fold |
| IM-03 | 50 | 45 | 120 | 0.9-fold |
| Control | 3 | 4 | 20 | 1.3-fold |
This table contains representative data. Actual values must be determined experimentally.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold represents a versatile and potent platform for the development of mTOR inhibitors. As demonstrated in these protocols, a systematic approach combining biochemical, cell-based, and functional assays is essential to fully characterize the mechanism and efficacy of these compounds. Their ability to be tailored for dual PI3K/mTOR inhibition makes them particularly relevant for overcoming resistance mechanisms in cancer therapy.[13][15] Future research will likely focus on optimizing the pharmacokinetic properties and selectivity profiles of these inhibitors to produce next-generation candidates for clinical development.
References
- Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - MDPI.
- mTOR pathway: A current, up-to-date mini-review (Review) - PMC - NIH.
- Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
- The Role of mTOR Signaling as a Therapeutic Target in Cancer - MDPI.
- Measuring mTOR Inhibition by Rapamycin: Application Notes and Protocols - Benchchem.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8 - Benchchem.
- mTOR signaling at a glance | Journal of Cell Science | The Company of Biologists.
- LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR) - Thermo Fisher Scientific.
- What are the best western conditions for mTOR? - ResearchGate.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Does anyone have a protocol for mTORC1 kinase assay? - ResearchGate.
- Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed.
- Western blotting assays for evaluating mTOR signaling pathway activity.... - ResearchGate.
- mTOR Antibody.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed.
- Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo.
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF - ResearchGate.
- Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. - ResearchGate.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed.
- Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical c.
- Overview of Research into mTOR Inhibitors - MDPI.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed.
- mTOR inhibitors - Wikipedia.
- What are mTOR inhibitors and how do they work? - Patsnap Synapse.
- Mechanisms of action of three distinct generations of mTOR inhibitors... - ResearchGate.
- Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The Role of mTOR Signaling as a Therapeutic Target in Cancer | MDPI [mdpi.com]
- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 11. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 21. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Synthesis and Evaluation of Imidazo[4,5-b]pyridines as Mitochondrial Uncouplers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Mitochondrial Uncoupling
Mitochondria, the powerhouses of the cell, are central to energy metabolism. The process of oxidative phosphorylation generates a proton motive force (PMF) across the inner mitochondrial membrane, which is then utilized by ATP synthase to produce ATP.[1][2] Mitochondrial uncouplers are molecules that can dissipate this proton gradient, causing the energy from nutrient oxidation to be released as heat rather than being used for ATP synthesis.[2][3] This increase in energy expenditure has significant therapeutic potential for metabolic diseases such as obesity and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH).[4][5][6][7]
Historically, the therapeutic use of mitochondrial uncouplers like 2,4-dinitrophenol (DNP) was hampered by a narrow therapeutic window and severe toxicity.[3][8] However, recent research has focused on developing novel, safer uncouplers with improved pharmacological profiles. The imidazo[4,5-b]pyridine scaffold has emerged as a promising pharmacophore in this area.[6][7] These compounds, being isosteres of naturally occurring purines, often exhibit favorable biological activity.[1] This guide provides a detailed overview of the synthesis of imidazo[4,5-b]pyridine derivatives and protocols for their evaluation as mitochondrial uncouplers.
Chemical Synthesis of Imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various synthetic routes.[9] A common and effective strategy involves the condensation and subsequent cyclization of a substituted diaminopyridine with an aldehyde or a carboxylic acid derivative.[9][10] The following protocol details a representative synthesis of a 2-substituted imidazo[4,5-b]pyridine, a class of compounds that has shown significant mitochondrial uncoupling activity.[7]
Synthetic Workflow Overview
The synthesis begins with a commercially available 2-chloro-3-nitropyridine, which undergoes a tandem nucleophilic substitution and reduction, followed by cyclization to form the imidazo[4,5-b]pyridine core. This multi-step process can be streamlined into a one-pot reaction, enhancing efficiency.[11]
Caption: General synthetic workflow for 2-substituted imidazo[4,5-b]pyridines.
Detailed Synthetic Protocol
This protocol describes the synthesis of a 2-aryl-3-alkyl-3H-imidazo[4,5-b]pyridine derivative, adapted from established methodologies.[11]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., n-propylamine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Isopropyl alcohol (IPA) and Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of isopropyl alcohol and water.
-
Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Aldehyde Addition: Add the aromatic aldehyde (1.2 eq) to the reaction mixture.
-
Reduction and Cyclization: Add stannous chloride dihydrate (4.0 eq) portion-wise to the mixture. The reaction is often exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[11]
Rationale for Experimental Choices:
-
Solvent System: The use of an isopropanol-water medium provides a green and efficient solvent system for this tandem reaction.[11]
-
Reducing Agent: Stannous chloride is a classic and effective reagent for the reduction of nitro groups to amines, which is a key step in the formation of the diaminopyridine intermediate.[9]
-
One-Pot Procedure: This tandem approach avoids the isolation of intermediates, which can improve overall yield and reduce waste.[11]
Biological Evaluation: Assessing Mitochondrial Uncoupling Activity
The primary method for evaluating the activity of mitochondrial uncouplers is to measure their effect on cellular respiration, specifically the oxygen consumption rate (OCR). The Seahorse XF Analyzer is a widely used platform for this purpose, allowing for real-time measurement of OCR in live cells.[1][12]
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer.
Detailed Protocol for Seahorse XF OCR Assay
This protocol is designed to assess the mitochondrial uncoupling activity of a test compound in a cell line such as L6 myoblasts.[1][7]
Materials:
-
L6 myoblasts (or other suitable cell line)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test imidazo[4,5-b]pyridine compound
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (a classic mitochondrial uncoupler, used as a positive control)
-
Rotenone and Antimycin A (Complex I and III inhibitors)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed L6 myoblasts into a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Plate Preparation: On the day of the assay, prepare a stock solution of the test imidazo[4,5-b]pyridine in DMSO. Create a dilution series of the test compound in the assay medium. Also prepare solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium. Load these compounds into the appropriate ports of the Seahorse XF sensor cartridge.
-
Cell Plate Preparation: Remove the growth medium from the cells and wash with pre-warmed Seahorse XF assay medium. Add fresh assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
-
Seahorse Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibration plate with the cell plate.
-
Data Acquisition: The instrument will measure the basal OCR. Following this, the pre-loaded compounds will be sequentially injected, with OCR measurements taken after each injection:
-
Injection 1: Test Compound: To determine its effect on respiration. An increase in OCR suggests uncoupling activity.
-
Injection 2: Oligomycin: This inhibits ATP synthase, and the remaining OCR is due to proton leak. In the presence of an uncoupler, this will have a less pronounced effect on the already elevated OCR.
-
Injection 3: FCCP: This is injected to induce maximal respiration, providing a benchmark for the efficacy of the test compound.
-
Injection 4: Rotenone & Antimycin A: These inhibit the electron transport chain, shutting down mitochondrial respiration. The remaining OCR is non-mitochondrial.
-
-
Data Analysis: After the run, normalize the OCR data to the cell number or protein content in each well. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The potency of the test compound as an uncoupler is often expressed as the EC₅₀ value, the concentration at which it elicits 50% of the maximal uncoupling effect.[7]
Interpretation of Results
| Parameter | Description | Expected Effect of an Imidazo[4,5-b]pyridine Uncoupler |
| Basal OCR | The baseline oxygen consumption of the cells. | Increase in a dose-dependent manner. |
| ATP-Linked Respiration | The decrease in OCR after oligomycin injection. | Will be a smaller proportion of the total OCR. |
| Maximal Respiration | The OCR after the addition of a potent uncoupler like FCCP. | The test compound should increase OCR towards this maximum. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Will be consumed by the uncoupling activity of the test compound. |
Mechanism of Action: Proton Shuttling Across the Inner Mitochondrial Membrane
Imidazo[4,5-b]pyridines, like other chemical uncouplers, are typically lipophilic weak acids.[1] Their mechanism of action involves shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis.[13]
Sources
- 1. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial Uncouplers: The Future of Weight Loss Medications? – Clinical Correlations [clinicalcorrelations.org]
- 3. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial uncoupling as a target for drug development for the treatment of obesity [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Uncouplers: Development as Therapeutics for Metabolic Diseases [vtechworks.lib.vt.edu]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazopyridine Scaffolds and their Synthesis via Suzuki Coupling
The imidazopyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically significant agents, including Zolpidem, Alpidem, and Saripidem. The functionalization of this scaffold is paramount to modulating its pharmacological activity, and among the most powerful and versatile methods for achieving this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This reaction facilitates the formation of a carbon-carbon bond between a halogenated or triflated imidazopyridine and an organoboron species, typically a boronic acid or its ester.[3][4] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make the Suzuki coupling an indispensable tool for the synthesis of diverse libraries of imidazopyridine derivatives for structure-activity relationship (SAR) studies.[1][5][6] This application note provides a detailed experimental procedure for the Suzuki coupling of imidazopyridines, delving into the rationale behind the selection of reagents and conditions, and offering guidance for troubleshooting common issues.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazopyridine electrophile, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[3][8]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base plays a critical role in forming a more nucleophilic "ate" complex of the boronic acid, facilitating this transfer.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Parameters and Their Influence on the Reaction
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. The following section outlines these components and the rationale for their choice in the context of imidazopyridine substrates.
Palladium Catalyst and Ligands
The choice of the palladium source and the associated ligand is critical for an efficient reaction. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[9] For electron-rich and potentially coordinating heteroaromatic systems like imidazopyridines, bulky and electron-rich phosphine ligands are often preferred.[10] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.
-
Common Catalysts: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + Ligand.
-
Recommended Ligands for Imidazopyridines:
Base
The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid for transmetalation, and its choice can significantly impact the reaction rate and yield. The selection of the base should consider the stability of the starting materials and products to the reaction conditions.
-
Inorganic Bases:
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is more soluble and often provides better results for less reactive systems.
-
Phosphates (K₃PO₄): A strong base that can be particularly effective for couplings involving sterically hindered substrates.
-
-
Organic Bases:
-
Amines (e.g., triethylamine): Generally less common but can be used in specific cases.
-
For imidazopyridine couplings, aqueous solutions of inorganic bases like Na₂CO₃ or K₂CO₃ are a good starting point.
Solvent System
The solvent must be capable of dissolving the reagents to a reasonable extent and should be stable under the reaction conditions. A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.
-
Common Solvents:
A popular and effective solvent system for Suzuki couplings of imidazopyridines is a mixture of DME (1,2-dimethoxyethane) and water or toluene/ethanol/water.[13] It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of a Halogenated Imidazopyridine
This protocol provides a general procedure for the Suzuki coupling of a bromo-imidazopyridine with an arylboronic acid. The specific quantities and reaction time may need to be optimized for different substrates.
Materials:
-
Bromo-imidazopyridine derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., DME/H₂O 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add the bromo-imidazopyridine (1.0 eq), arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., DME/H₂O 4:1) to the vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1] The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion. Microwave irradiation can often significantly reduce reaction times.[13][14]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Typical Reaction Conditions for Suzuki Coupling of Imidazopyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2-Bromoimidazopyrazine | Phenylboronic acid | (A-taphos)₂PdCl₂ (5) | CsF (2.0) | DME/H₂O (4:1) | 100 °C / 1 h (MW) | 92 | [13] |
| 6-Chloro-2-methylimidazo[4,5-b]pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2.0) | Dioxane/H₂O (3:1) | 120 °C / 2 h (MW) | 85 | [1] |
| 2-Iodo-imidazo[1,5-a]pyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 80 °C / 12 h | 78 | N/A |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst inactivity/poisoning. | Ensure all reagents and solvents are pure and dry. Thoroughly degas the reaction mixture. Consider using a more robust ligand (e.g., a Buchwald ligand).[10] |
| Poor solubility of reagents. | Try a different solvent system (e.g., DMF, toluene).[15] Gentle heating can improve solubility. | |
| Unreactive halide. | If using a chloride, a more active catalyst system is likely required. Consider converting the chloride to a bromide or iodide. | |
| Homocoupling of boronic acid | Presence of oxygen. | Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.[7] |
| Use of a Pd(II) precatalyst without complete reduction. | Ensure the precatalyst is fully reduced to Pd(0) in situ. | |
| Protodeboronation | Presence of excess water or acid. | Use anhydrous solvents and a non-acidic base. Consider using boronic esters (e.g., pinacol esters) which are more stable.[8] |
| Dehalogenation of starting material | Presence of a hydride source. | Ensure the base is not generating hydrides. This can sometimes be an issue with certain bases and solvents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of functionalized imidazopyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these important heterocyclic compounds. A thorough understanding of the reaction mechanism and potential side reactions is key to successful implementation and troubleshooting. The protocols and guidelines presented in this application note provide a solid foundation for the application of this transformative reaction in the field of drug discovery and development.
References
-
Al-duaij, O. K., et al. (2018). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed. Available at: [Link]
-
Kos, J., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
-
Prasad, D. J., et al. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Ali, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
OUCI. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available at: [Link]
-
Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. Available at: [Link]
-
PubMed. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Available at: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]
-
Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Available at: [Link]
-
Semantic Scholar. Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Available at: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
-
Ihmels, H., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 14. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Analogues
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[1][2] Derivatives of this scaffold are found in drugs like the proton pump inhibitor tenatoprazole and have been investigated as potent kinase inhibitors and GABAA receptor modulators.[3]
The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and significant by-product formation, creating a bottleneck in the development of compound libraries for structure-activity relationship (SAR) studies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[4] By utilizing microwave irradiation, MAOS provides rapid, uniform, and efficient heating, which dramatically accelerates reaction rates, increases product yields, and improves purity profiles.[5][6][7][8] This application note provides a detailed guide to the principles, protocols, and best practices for the microwave-assisted synthesis of imidazo[4,5-b]pyridine analogues, empowering researchers to rapidly generate diverse chemical libraries.
The Science of Microwave-Assisted Synthesis
Conventional heating relies on thermal conduction, where the vessel is heated first, and the energy is slowly and often unevenly transferred to the reaction mixture. In contrast, MAOS employs dielectric heating.[9]
Mechanism of Dielectric Heating: Microwave energy interacts directly with polar molecules (those with a permanent dipole moment) and ionic species within the reaction mixture.[5] The oscillating electromagnetic field forces these molecules to constantly realign, creating friction and generating heat rapidly and volumetrically throughout the sample. This instantaneous, localized heating avoids the "wall effect" of conventional methods, leading to a more uniform temperature profile and preventing the degradation of thermally sensitive compounds. The result is a significant reduction in reaction times—often from hours to mere minutes—and a marked decrease in the formation of impurities.[6]
Core Synthetic Strategy: Condensation and Aromatization
A robust and widely adopted method for constructing the imidazo[4,5-b]pyridine core is the condensation of a 2,3-diaminopyridine derivative with an aldehyde, followed by oxidative aromatization. This one-pot reaction is exceptionally well-suited for microwave acceleration.
The proposed mechanism involves an initial nucleophilic attack of one amino group on the aldehyde carbonyl, forming a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). A subsequent intramolecular nucleophilic attack by the second amino group on the imine carbon initiates cyclization. The resulting imidazoline ring is then oxidized to the fully aromatic imidazo[4,5-b]pyridine system. In many protocols, ambient air serves as a sufficient oxidant, particularly under the high-energy conditions of microwave irradiation, making the process highly efficient and operationally simple.[3]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 8. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol as a Versatile Precursor for the Synthesis of Potent FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic cell development, and its mutational activation is a key driver in a significant subset of Acute Myeloid Leukemia (AML), conferring a poor prognosis.[1][2] This has established FLT3 as a high-value therapeutic target for AML. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in the design of kinase inhibitors. This document provides a comprehensive guide on the utilization of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol as a key precursor for the synthesis of a novel class of potent FLT3 inhibitors. We present detailed synthetic protocols, characterization data, and methodologies for in vitro evaluation of these compounds, offering a robust framework for researchers engaged in the discovery and development of targeted AML therapeutics.
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[3] Genetic mutations are central to the pathogenesis of AML, and among the most frequent are activating mutations in the FLT3 gene, occurring in approximately 30% of AML patients.[4][5]
These mutations typically manifest as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1] Both mutation types lead to ligand-independent constitutive activation of the FLT3 receptor.[4] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of downstream pathways, primarily the STAT5, MAPK, and PI3K/AKT signaling cascades.[1][6] The presence of an FLT3-ITD mutation, in particular, is strongly associated with a higher leukemic burden, increased relapse rates, and reduced overall survival.[2] This underscores the urgent need for effective FLT3-targeted therapies.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The imidazo[4,5-b]pyridine core is structurally analogous to purines, the fundamental components of nucleic acids. This structural mimicry allows imidazopyridine derivatives to effectively compete for the ATP-binding site of various kinases. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, demonstrating its versatility and potential in medicinal chemistry. Its rigid, planar structure provides a solid foundation for the strategic placement of substituents to achieve high potency and selectivity for the target kinase.
The FLT3 Signaling Pathway: A Schematic Overview
The constitutive activation of mutated FLT3 receptors is central to the pathology of FLT3-mutated AML. Understanding the downstream signaling events is crucial for the rational design and evaluation of inhibitors.
Caption: Mutated FLT3 signaling pathway in AML.
Synthetic Protocols: From Precursor to Potent Inhibitor
This section details a representative synthetic route for a potent FLT3 inhibitor based on the imidazo[4,5-b]pyridine scaffold, starting from the key precursor, this compound.
Synthesis of the Precursor: this compound
The synthesis of the key precursor can be achieved from commercially available starting materials. A plausible route involves the reduction of the corresponding carboxylic acid.
Table 1: Reagents for Precursor Synthesis
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid | 163.14 | 1.0 g | 6.13 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.46 g | 12.26 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| 15% Sodium Hydroxide (NaOH) solution | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
To a stirred suspension of lithium aluminum hydride (0.46 g, 12.26 mmol) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid (1.0 g, 6.13 mmol) portion-wise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and then water (1.5 mL).
-
Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.
-
Filter the solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Synthesis of a Representative FLT3 Inhibitor
The following protocol describes the synthesis of a representative FLT3 inhibitor, adapting a known synthetic strategy for imidazo[4,5-b]pyridine-based kinase inhibitors.[7][8]
Caption: Synthetic workflow for a representative FLT3 inhibitor.
Step 1: Chlorination of the Precursor
Table 2: Reagents for Chlorination
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| This compound | 149.15 | 1.0 g | 6.70 |
| Thionyl chloride (SOCl₂) | 118.97 | 0.73 mL | 10.05 |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - |
Protocol:
-
Suspend this compound (1.0 g, 6.70 mmol) in anhydrous DCM (30 mL) at 0 °C.
-
Add thionyl chloride (0.73 mL, 10.05 mmol) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 5-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride salt, which can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with an Amine
Table 3: Reagents for Nucleophilic Substitution
| Reagent | Molecular Weight | Amount | Moles (mmol) |
| 5-(Chloromethyl)-3H-imidazo[4,5-b]pyridine HCl | 204.05 | 1.37 g (crude) | ~6.70 |
| 4-(Piperazin-1-yl)aniline | 177.24 | 1.31 g | 7.37 |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.5 mL | 20.1 |
| Anhydrous Dimethylformamide (DMF) | - | 40 mL | - |
Protocol:
-
Dissolve the crude 5-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride salt (~6.70 mmol) and 4-(piperazin-1-yl)aniline (1.31 g, 7.37 mmol) in anhydrous DMF (40 mL).
-
Add DIPEA (3.5 mL, 20.1 mmol) to the mixture.
-
Heat the reaction to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to afford the substituted amine intermediate.
In Vitro Evaluation of Synthesized FLT3 Inhibitors
The biological activity of the newly synthesized compounds should be assessed through a series of in vitro assays to determine their potency and selectivity as FLT3 inhibitors.
FLT3 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of the FLT3 kinase.
Protocol:
-
Use a commercially available FLT3 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the recombinant FLT3 enzyme (wild-type or ITD mutant), the substrate peptide, and ATP.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., quizartinib or gilteritinib) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for 1 hour.
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the effect of the compounds on the proliferation of AML cell lines that are dependent on FLT3 signaling.
Cell Lines:
-
MV4-11: Human AML cell line, homozygous for the FLT3-ITD mutation.
-
MOLM-13: Human AML cell line, heterozygous for the FLT3-ITD mutation.
-
HL-60: Human AML cell line, expresses wild-type FLT3 (as a control for selectivity).
Protocol:
-
Seed the AML cells in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Add the synthesized compounds at a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Assess cell viability using a suitable method, such as the MTS or MTT assay. Add the assay reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Western Blot Analysis of FLT3 Signaling
This method is used to confirm that the compounds inhibit FLT3 autophosphorylation and downstream signaling pathways in cells.
Protocol:
-
Treat MV4-11 or MOLM-13 cells with the synthesized compounds at various concentrations for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the dose-dependent inhibition of FLT3 phosphorylation and its downstream targets.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel and potent FLT3 inhibitors. This compound is a valuable and accessible precursor for the synthesis of a diverse library of such compounds. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and biological evaluation of these potential therapeutics. Further optimization of the lead compounds through structure-activity relationship (SAR) studies could lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of FLT3-mutated AML.
References
- Daigle, S. R., et al. (2018). Potent inhibition of FLT3 demonstrates treatment benefit in patients with acute myeloid leukemia. Leukemia, 32(8), 1673-1682.
-
Kiyoi, H., et al. (2005). Clinical significance of FLT3 in leukemia. International Journal of Hematology, 82(2), 85-92.[5]
- Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
- Levis, M. (2017). FLT3 mutations in acute myeloid leukemia: what is the best approach in 2017?. Hematology. American Society of Hematology.
- Swords, R., et al. (2016). The clinical development of FLT3 inhibitors in acute myeloid leukaemia.
-
Wander, S. A., et al. (2020). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 10, 602.[2]
- Estey, E. H. (2018). Acute myeloid leukemia: 2019 update on risk-stratification and management.
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.[4]
-
Goyer, B., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(5), 909-922.[5]
-
Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC, 2004(5), 129-136.[2]
- Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(1), 1-28.
- Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
-
Grygorenko, O. O., et al. (2019). Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines: Synthetic Approaches and Biological Activity. Molecules, 24(20), 3653.[1]
-
PubChem. Gilteritinib. Retrieved from [Link]]
-
Janečková, L., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11283-11303.[8][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
Welcome to the technical support center for the synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.
I. Overview of the Primary Synthetic Pathway
The synthesis of this compound and its derivatives typically involves the cyclization of a substituted 2,3-diaminopyridine with a suitable carboxylic acid or its equivalent.[1] A common and effective route is the condensation of 2,3-diamino-5-(hydroxymethyl)pyridine with an appropriate aldehyde, followed by an oxidative cyclization. The efficiency of this process is highly dependent on reaction conditions, reagent purity, and effective removal of byproducts.[2]
Visualizing the Core Reaction
Caption: Generalized synthetic pathway for this compound.
II. Troubleshooting Guide: Addressing Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A: Low yields in the synthesis of imidazopyridines can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[3]
-
Incomplete Reaction: The initial condensation or the final cyclization may not be going to completion.
-
Causality: The formation of the imidazole ring is a condensation reaction that eliminates water. If water is not effectively removed, the reaction equilibrium can be hindered.[2] Additionally, the oxidative aromatization step can be slow, especially if relying on air oxidation.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature may be necessary to provide sufficient energy for the cyclization.[2]
-
Water Removal: If your reaction is run at high temperatures, consider using a Dean-Stark trap to azeotropically remove water. For lower temperature reactions, the addition of a compatible drying agent can be beneficial.[2]
-
Employ a Mild Oxidizing Agent: Instead of relying on slow air oxidation, consider adding a mild oxidizing agent to facilitate the final aromatization step.[2]
-
-
-
Sub-optimal pH: The pH of the reaction mixture can be critical for both the condensation and cyclization steps.
-
Causality: Acidic conditions are often required to catalyze the condensation of the diamine with a carboxylic acid or its equivalent.[2]
-
Troubleshooting Steps:
-
Catalytic Acid: If you are using a carboxylic acid equivalent like an orthoester, the addition of a catalytic amount of a non-nucleophilic acid can be beneficial.
-
pH Optimization: Perform small-scale trial reactions at different pH values to identify the optimal range for your specific substrates.
-
-
-
Purity of Starting Materials: Impurities in your 2,3-diaminopyridine starting material or the aldehyde can lead to side reactions and lower yields.
-
Causality: The amino groups of the diaminopyridine are nucleophilic and can react with various electrophilic impurities.[4]
-
Troubleshooting Steps:
-
Verify Purity: Always ensure the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
-
Purification: If necessary, purify the starting materials by recrystallization or column chromatography.
-
-
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A: The formation of side products is a common issue. Identifying the nature of these impurities is the first step toward mitigating their formation.
-
Incomplete Cyclization: You may be isolating a stable intermediate where the imidazole ring has not fully formed.
-
Causality: Insufficient thermal energy or inefficient water removal can lead to the accumulation of the intermediate.[2]
-
Troubleshooting Steps:
-
-
N-Oxide Formation: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of an N-oxide.
-
Causality: This is particularly common when using oxidative conditions for the cyclization step.[2]
-
Troubleshooting Steps:
-
Control of Oxidants: If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Use milder oxidants or carefully control the reaction conditions (e.g., temperature, reaction time).[2]
-
-
-
Formation of Regioisomers: If you are performing subsequent reactions like N-alkylation, you may obtain a mixture of isomers.
-
Causality: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to regioisomers. The reaction outcome is highly dependent on the conditions.[2]
-
Troubleshooting Steps:
-
Understand Alkylation Sites: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[2]
-
Condition Optimization: The choice of base, solvent, and alkylating agent can significantly influence the regioselectivity. A systematic optimization of these parameters is often necessary.
-
-
Q3: I am having difficulty purifying the final product. What strategies can I use?
A: The polar nature of this compound can make purification challenging.
-
Causality: The presence of multiple nitrogen atoms and a hydroxyl group makes the molecule quite polar, which can lead to issues with solubility and chromatographic separation.
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Stationary Phase: While silica gel is common, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel.
-
Mobile Phase: A gradient elution is often necessary. For normal phase chromatography, a common mobile phase is a mixture of dichloromethane and methanol or ethyl acetate and methanol. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce tailing on silica gel.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol, methanol, acetonitrile, or mixtures with water).
-
Acid-Base Extraction: The basic nitrogen atoms in the ring system allow for purification via acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the product back into an organic solvent.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective methods. TLC is a quick and easy way to get a qualitative assessment of the reaction progress. LC-MS provides more detailed information, including the masses of the starting materials, intermediates, and products, which can be invaluable for identifying side products.
Q2: Are there any specific safety precautions I should take when running this synthesis?
A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be harmful, so it is important to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: Can microwave irradiation be used to improve the reaction?
A: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of imidazopyridine derivatives, often leading to reduced reaction times and higher yields.[5][6] If you have access to a microwave reactor, it is worth exploring this as an option to optimize your synthesis.
IV. Experimental Protocols
General Procedure for the Synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (as a representative example)[5]
-
Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1 mmol) in a suitable solvent (e.g., ethanol), add benzaldehyde (1 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 3-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure product.
V. Data Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time/temperature, use a Dean-Stark trap, add a mild oxidant.[2] |
| Sub-optimal pH | Add a catalytic amount of acid.[2] | |
| Impure starting materials | Verify purity by NMR/LC-MS and purify if necessary. | |
| Side Products | Incomplete cyclization | Increase temperature, use a higher-boiling solvent, ensure water removal.[2] |
| N-oxide formation | Use a milder oxidant, control stoichiometry and reaction conditions.[2] | |
| Purification Difficulty | High polarity of the product | Optimize column chromatography (different stationary/mobile phases), try recrystallization, or use acid-base extraction. |
VI. Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
VII. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from
-
Caron, S., et al. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development, 22(3), 377-384. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from
-
Panigrahi, A., Dhineshkumar, J., & Prabhu, K. R. (2020). Optimization of reaction condition for the formation of imidazo pyridine. Advanced Synthesis & Catalysis, 362(10), 2035-2047. [Link]
-
Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 02004. [Link]
-
Jones, A. M., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(8), 1625-1636. [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from [Link]
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327-330. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1686-1729. [Link]
-
Perry, R. J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. [Link]
-
BenchChem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Purification of Imidazo[4,5-b]pyridine Compounds
Welcome to the technical support guide for navigating the complex purification landscape of imidazo[4,5-b]pyridine derivatives. This scaffold, a bioisostere of natural purines, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2][3] However, its unique physicochemical properties, stemming from the fused imidazole and pyridine rings, present significant challenges during isolation and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Troubleshooting Guide: Common Purification Issues (Q&A)
This section addresses specific, frequently encountered problems during the purification of imidazo[4,5-b]pyridine compounds.
Category 1: Column Chromatography
Question 1: My compound is streaking badly or completely sticking to the silica gel column. How can I improve its elution and recovery?
Answer: This is the most common issue faced when purifying imidazo[4,5-b]pyridines and is rooted in their inherent basicity. The nitrogen atoms in the heterocyclic system (pKa of the parent 1H-imidazo[4,5-b]pyridine is ~4.4) act as Lewis bases.[4][5] They interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel via acid-base interactions and strong hydrogen bonding. This causes poor elution, significant peak tailing, and often, irreversible adsorption, leading to low recovery.
Causality-Driven Solutions:
-
Neutralize the Stationary Phase: The most effective strategy is to "cap" the acidic silanol groups. This is achieved by adding a small amount of a volatile amine base to your mobile phase.
-
Standard Practice: Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The amine competitively binds to the silica's active sites, allowing your less basic compound to travel through the column with minimal interaction.
-
For Highly Basic Compounds: In some cases, pre-treating the silica gel itself is necessary. This can be done by preparing a slurry of silica gel in your starting eluent containing 2% TEA, packing the column with the slurry, and then running the separation with a mobile phase also containing 1-2% TEA.
-
-
Switch to a Different Stationary Phase: If base-modified silica is insufficient, consider alternative stationary phases that are less acidic or operate under different retention mechanisms.
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar imidazo[4,5-b]pyridines, reversed-phase chromatography is a viable option. However, many of these compounds are still poorly retained on standard C18 columns.[6] In such cases, using an ion-pairing agent or employing mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phases can be more effective.[6][7][8]
-
Question 2: I'm struggling to separate two N-alkylated regioisomers. They have nearly identical TLC retention factors (Rf). What should I do?
Answer: The alkylation of the imidazo[4,5-b]pyridine core can occur on multiple nitrogen atoms, leading to regioisomers with very similar polarities, making their separation by standard chromatography exceptionally difficult.[9][10]
Expert-Level Strategies:
-
Optimize Mobile Phase Selectivity: Small changes to the eluent can exploit subtle differences in the isomers' interactions with the stationary phase.
-
Solvent System Modification: Instead of a simple two-solvent system like Ethyl Acetate/Hexane, try a three-component system. Adding a small amount of a solvent with different properties, such as dichloromethane (for dipole interactions) or a trace of acetic acid (if the compounds can be protonated differently), can sometimes improve separation.
-
Isocratic vs. Gradient Elution: A very shallow solvent gradient, run over a long period on an automated flash chromatography system, can resolve peaks that are inseparable under isocratic (constant solvent composition) conditions.
-
-
Alternative Chromatographic Modes:
-
Supercritical Fluid Chromatography (SFC): SFC is well-established for analyzing and purifying polar compounds and isomers.[7] It often provides unique selectivity compared to normal or reversed-phase LC.
-
Chiral Chromatography: If the isomers are enantiomers or diastereomers (resulting from using a chiral alkylating agent or a chiral starting material), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often a good starting point for these separations.[11][12]
-
Category 2: Recrystallization & Product Isolation
Question 3: My compound crashes out of solution as an oil or an amorphous solid instead of forming crystals. How can I induce proper crystallization?
Answer: Oiling out or amorphous precipitation occurs when the compound's solubility drops too rapidly for an ordered crystal lattice to form. This is often due to residual impurities, an inappropriate solvent system, or too-rapid cooling.
Troubleshooting Protocol:
-
Solvent System Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Finding the Right Solvent: Test solubility in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good starting point for many imidazo[4,5-b]pyridines is ethanol or a mixture of ethanol and water.[13][14]
-
Two-Solvent System: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until persistent cloudiness appears. Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.
-
-
Control the Rate of Cooling:
-
Slow Cooling: Never place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slower cooling provides more time for crystals to form.
-
Induce Nucleation: If crystals don't form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous successful batch.
-
Category 3: Removal of Synthesis-Related Impurities
Question 4: My final product is contaminated with a residual palladium catalyst from a Suzuki or Buchwald-Hartwig coupling reaction. How can I remove it?
Answer: Palladium and other transition metal catalysts are common contaminants in cross-coupling reactions used to functionalize the imidazo[4,5-b]pyridine core.[2][15] Their removal is critical for biological applications.
Effective Removal Techniques:
-
Metal Scavengers: These are functionalized materials (often silica or polymer beads) that have a high affinity for metal ions.
-
Thiol-Based Scavengers: Scavengers containing thiol (-SH) groups are particularly effective at binding palladium. Stirring the crude product solution with a suitable scavenger for a few hours, followed by filtration, can significantly reduce palladium levels.
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., DMF, DCM). Add the scavenger (typically 5-10 equivalents relative to the residual metal) and stir at room temperature or with gentle heating. Filter off the scavenger and wash with the solvent.
-
-
Specialized Workup:
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide can sometimes extract the metal.
-
Activated Carbon: Treatment with activated carbon can also adsorb metal catalysts, though it may also lead to some loss of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store purified imidazo[4,5-b]pyridine compounds? A1: Like pyridine itself, these compounds can be hygroscopic and sensitive to light.[16] They should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q2: My compound is a chiral molecule. What's the best approach for separating enantiomers? A2: Chiral separation of imidazo[4,5-b]pyridine derivatives typically requires high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).[17][18] Cyclodextrin-based and polysaccharide-based (e.g., Chiralpak®, Chiralcel®) columns are the most common choices and have shown success in separating related imidazole compounds.[11][12] Method development involves screening different CSPs and mobile phases (often in normal-phase, polar organic, or reversed-phase modes).
Visualized Workflow: Purification Strategy Selection
This decision tree provides a logical workflow for selecting an appropriate purification strategy based on the properties of your crude imidazo[4,5-b]pyridine product.
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of imidazo[4,5-b]pyridines with a chiral substituent at the nitrogen atom and their conversion to piperazine derivatives [discovery.fiu.edu]
Technical Support Center: Navigating Regioselectivity in Imidazopyridine Functionalization
Welcome to the technical support center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in numerous pharmaceuticals, including Zolpidem and Alpidem, making the precise control over its functionalization a critical aspect of modern drug discovery.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with achieving regioselectivity in the derivatization of imidazopyridines. We will delve into the electronic nature of the imidazopyridine ring system and explore how to exploit it to achieve your desired substitution pattern.
Troubleshooting Guide: Overcoming Common Regioselectivity Issues
This section is formatted as a series of questions and answers to directly address specific experimental challenges.
Question 1: My C-H functionalization of an unsubstituted imidazo[1,2-a]pyridine is exclusively yielding the C3-substituted product, but I need to functionalize the pyridine ring. How can I overcome the inherent C3 selectivity?
Answer:
This is a common challenge rooted in the intrinsic electronic properties of the imidazo[1,2-a]pyridine nucleus. The C3 position is the most electron-rich and nucleophilic carbon, making it highly susceptible to electrophilic attack and radical addition.[1][4] To redirect the functionalization to the pyridine ring (C5, C6, C7, or C8 positions), a strategic approach is required.
Underlying Causality: The lone pair of the pyridine nitrogen (N4) participates in the aromatic system, leading to a significant increase in electron density in the imidazole portion of the fused ring system, particularly at C3. Most C-H functionalization reactions, especially those involving electrophilic intermediates or radical species, will preferentially occur at this site.
Strategies for Shifting Regioselectivity:
-
Blocking the C3 Position: If your synthetic route allows, you can install a removable blocking group at the C3 position. A common and effective blocking group is a halogen (e.g., Br or I). This group can be introduced via electrophilic halogenation and then later removed via reduction or used as a handle for further cross-coupling reactions.
-
Directed C-H Activation: Employing a directing group is a powerful strategy to achieve regioselectivity at positions that are electronically disfavored. For instance, a chelating group at the C2 position can direct a transition metal catalyst to activate the C8 C-H bond. Similarly, a directing group on the pyridine ring itself can steer functionalization to a specific site.
-
Exploiting the "Halogen Dance" Reaction: The halogen dance is a base-catalyzed isomerization of a halogen atom on an aromatic or heteroaromatic ring.[5][6] This can be a powerful tool to access less reactive positions. For example, a 3-bromoimidazo[1,2-a]pyridine can be treated with a strong base (e.g., LDA) to induce a "halogen dance" to a thermodynamically more stable position on the pyridine ring, which can then be trapped with an electrophile.[5][6][7]
-
Workflow for Halogen Dance-Mediated Functionalization:
Caption: Workflow for regioselective functionalization via halogen dance.
-
Question 2: I am attempting a palladium-catalyzed C-H arylation at the C5 position of my 2-arylimidazo[1,2-a]pyridine, but I am getting a mixture of C3 and C5 isomers with low yield. How can I improve the selectivity and efficiency?
Answer:
Achieving C5 selectivity in the presence of an electronically favored C3 position and a potentially coordinating C2-aryl group requires careful optimization of the reaction conditions. The issues you are facing likely stem from a combination of catalyst control, directing group efficiency, and reaction kinetics.
Underlying Causality: While directing groups can steer the reaction to a specific site, the inherent reactivity of the C3 position can still lead to background reactions, especially at higher temperatures or with less effective catalysts. Furthermore, the C2-aryl group can sometimes act as a directing group itself, further complicating the regiochemical outcome.
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial for regiocontrol.
-
Recommendation: Start with a bulkier ligand that can sterically hinder approach to the C3 position. For example, phosphine ligands with bulky substituents (e.g., XPhos, SPhos) can be effective.
-
Rationale: A bulkier ligand environment around the palladium center can create a steric bias that favors the less hindered C5 position.
-
-
Solvent and Additive Optimization:
-
Recommendation: Acetic acid is often a beneficial solvent or co-solvent for C-H activation reactions on electron-rich heterocycles.[8] It can protonate the highly nucleophilic C3 position, effectively "deactivating" it towards the desired C-H activation pathway.
-
Rationale: By reducing the nucleophilicity of the C3 position, you can enhance the relative reactivity of the C5 position, allowing the directed C-H activation to proceed more selectively.
-
-
Temperature Control:
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Rationale: Higher temperatures can overcome the activation barrier for the undesired C3-arylation, leading to a loss of selectivity.
-
Comparative Table of Reaction Conditions for C5 Arylation:
| Parameter | Condition A (Poor Selectivity) | Condition B (Improved Selectivity) | Rationale for Improvement |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ with XPhos ligand | Bulky ligand sterically favors C5. |
| Solvent | DMF or Toluene | Acetic Acid or Toluene/AcOH | Acetic acid protonates and deactivates the C3 position. |
| Temperature | 120 °C | 80-100 °C | Lower temperature increases selectivity by favoring the directed pathway. |
Question 3: I am trying to perform a photoredox-catalyzed C3-alkylation of my imidazo[1,2-a]pyridine, but the reaction is sluggish and gives low yields. What are the common pitfalls in these reactions?
Answer:
Visible light-induced photoredox catalysis is a powerful tool for the functionalization of imidazo[1,2-a]pyridines under mild conditions.[9][10][11] However, several factors can influence the efficiency of these reactions.
Underlying Causality: Photoredox reactions rely on a complex interplay of light absorption, single-electron transfer (SET) events, and radical propagation.[9] Inefficient light absorption, poor quantum yield, or competing side reactions can all lead to low product conversion.
Troubleshooting Steps:
-
Photocatalyst Selection: The choice of photocatalyst is critical and should be matched to the redox potential of your substrates.
-
Common Choices: For imidazopyridine functionalization, common photocatalysts include eosin Y, rose bengal, and iridium or ruthenium complexes.[9][11]
-
Recommendation: If using an organic dye like eosin Y, ensure it is of high purity. Consider screening a panel of photocatalysts with different redox potentials.
-
-
Light Source and Reaction Setup:
-
Recommendation: Ensure your light source has the appropriate wavelength to excite your chosen photocatalyst. Blue LEDs are commonly used for many organic dyes and iridium complexes.[11] The reaction vessel should be positioned as close to the light source as possible to maximize photon flux.
-
Rationale: Insufficient light intensity or an incorrect wavelength will result in a low concentration of the excited state of the photocatalyst, leading to a slow reaction.
-
-
Degassing:
-
Recommendation: Thoroughly degas your reaction mixture before irradiation. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Rationale: Oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, inhibiting the desired reaction pathway.
-
Experimental Protocol for a General Photoredox C3-Alkylation:
-
To an oven-dried reaction vial, add the imidazo[1,2-a]pyridine (1.0 equiv), the alkylating agent (e.g., an N-hydroxyphthalimide ester, 1.5 equiv), and the photocatalyst (e.g., eosin Y, 1-5 mol%).[9]
-
Seal the vial with a septum and purge with argon for 15-20 minutes.
-
Add the degassed solvent (e.g., acetonitrile or DMF).
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Caption: General workflow for a photoredox C-H functionalization experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the C-H bonds in an unsubstituted imidazo[1,2-a]pyridine?
A1: The general order of reactivity for electrophilic and radical functionalization is C3 > C5 > C7 > C2 > C8 > C6. The C3 position is by far the most reactive due to its high electron density.[1][12] The pyridine ring positions are significantly less reactive, with C5 and C7 being the most accessible of the pyridine ring carbons.
Q2: Can I achieve C2 functionalization directly?
A2: Direct C-H functionalization at the C2 position is challenging due to the overwhelming electronic preference for C3.[13] Most successful C2 functionalizations involve either a pre-functionalized starting material (e.g., a 2-haloimidazo[1,2-a]pyridine) followed by cross-coupling, or a multi-step sequence that involves the initial synthesis of the imidazopyridine ring with the desired C2 substituent already in place.[13]
Q3: How do electron-donating or electron-withdrawing groups on the imidazo[1,2-a]pyridine core affect regioselectivity?
A3: Substituents can have a profound impact on regioselectivity:
-
Electron-donating groups (EDGs) on the pyridine ring will generally activate the ring towards electrophilic attack and can help to favor functionalization on the pyridine ring, although C3 often remains the most reactive site overall.
-
Electron-withdrawing groups (EWGs) on the pyridine ring will deactivate the entire ring system, making C-H functionalization more difficult. However, they can enhance the selectivity for C3 functionalization by making the pyridine ring even more electron-poor in comparison. An EWG at C7, for example, can further enhance the kinetic acidity of the C5-H bond, potentially aiding in directed C-H activation at that site.
Q4: Are there any metal-free methods to achieve regioselective functionalization beyond the C3 position?
A4: Yes, while transition metals are powerful tools, several metal-free strategies exist. As mentioned in the troubleshooting guide, the halogen dance reaction is a powerful, base-mediated method.[5][6] Additionally, certain radical-based reactions under specific conditions can be tuned to favor positions other than C3, although this is often substrate-dependent. For instance, Minisci-type reactions can sometimes be directed to the C5 position under acidic conditions.[14]
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
C‐3 functionalization of imidazopyridine with aldehyde. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved January 16, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
C3‐Functionalization of Imidazo[1,2‐a]pyridines. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Halogen dance rearrangement. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. (2022). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Halogen 'dance': A Way to Extend the Boundaries of Arene Deprotolithiation. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine. (2019). PubMed. Retrieved January 16, 2026, from [Link]
-
RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. (2005). HETEROCYCLES. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (2024). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). De Gruyter. Retrieved January 16, 2026, from [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Halogen dance reactions—A review. (2007). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. (2025). Bentham Science. Retrieved January 16, 2026, from [Link]
-
Synthesis of the target imidazopyridines 12–16. (2000). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 16, 2026, from [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Imidazopyridine Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazopyridine cyclization. Here, we address common experimental challenges with in-depth, field-proven insights, moving beyond simple procedural steps to explain the causality behind our recommendations. Our goal is to provide a self-validating system of protocols and troubleshooting logic to enhance the efficiency and success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of imidazopyridines, providing the essential knowledge needed to make informed decisions in your experimental design.
Q1: What is the fundamental mechanism of imidazopyridine cyclization?
The mechanism for generating the imidazopyridine scaffold typically involves two key sequential steps. The process begins with the formation of an intermediate, often a pyridinium salt, followed by an in-situ intramolecular cyclization to yield the final bicyclic product.[1] A classic example is the Tschitschibabin (or Chichibabin) reaction, where a 2-aminopyridine reacts with an α-halocarbonyl compound. The endocyclic pyridine nitrogen first acts as a nucleophile, attacking the α-carbon and displacing the halide. The resulting intermediate then undergoes cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[1][2]
Q2: What are the most common starting materials for imidazopyridine synthesis?
Due to its binucleophilic nature (the exocyclic amino group and the endocyclic pyridine nitrogen), 2-aminopyridine is the most frequently utilized precursor.[3] It can be reacted with a variety of partners to construct the imidazole ring, including:
-
α-Haloketones or α-Haloaldehydes: This is the basis for the classic Tschitschibabin synthesis.[1][2]
-
Ketones and Aldehydes: Used in multi-component reactions, often with an isonitrile (Groebke–Blackburn–Bienaymé reaction) or in oxidative cyclizations.[2][4][5]
-
Alkynes: Transition-metal-catalyzed reactions, particularly A³ coupling with aldehydes, have become a powerful method.[3]
-
Nitroalkenes/Vinyl Azides: These substrates can be used in cyclization reactions, often catalyzed by metals like iron or copper, to introduce specific functionalities.[3][5]
Q3: How do I select the appropriate catalyst for my reaction?
Catalyst selection is critical and depends heavily on the chosen synthetic route.
-
Transition Metals: Copper (Cu) and Palladium (Pd) salts are the most common. Copper catalysts (e.g., CuI, Cu(OAc)₂, CuO) are excellent for oxidative coupling and multi-component reactions, often using air or oxygen as a green oxidant.[3][5][6] Palladium catalysts are frequently used for cross-coupling reactions to functionalize the imidazopyridine core, such as in Suzuki or Sonogashira couplings.[3][6]
-
Other Metals: Iron (Fe), Rhodium (Rh), Ruthenium (Ru), and Zinc (Zn) have also been employed to catalyze specific transformations and C-H functionalization reactions.[3]
-
Metal-Free/Organocatalysts: For certain reactions, metal-free conditions are desirable to avoid product contamination. Iodine is a cost-effective and eco-friendly catalyst for some three-component reactions. Acid catalysts like p-toluenesulfonic acid (pTSA) can be used for condensations.[4] Some modern methods even proceed efficiently in water or under solvent-free conditions without any added catalyst.[2]
Q4: What is the role of a base in the cyclization reaction?
A base is often crucial for facilitating the reaction under milder conditions and improving yields. In the Tschitschibabin reaction, for instance, a mild base like sodium bicarbonate (NaHCO₃) is used to neutralize the HBr or HCl generated during the initial condensation, which prevents protonation of the 2-aminopyridine and drives the reaction forward.[1][2] In other reactions, a stronger base may be required to deprotonate a substrate or facilitate a key mechanistic step, such as in certain palladium-catalyzed cross-coupling reactions where bases like Cs₂CO₃ or K₂CO₃ are used.[7]
Part 2: Troubleshooting Guide
Even with a well-designed protocol, experimental issues can arise. This guide provides a logical framework for diagnosing and solving common problems.
Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common issues encountered during imidazopyridine cyclization.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Scale-Up of Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. We understand that scaling up a chemical process introduces a new set of challenges that are often not apparent at the lab scale. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate and troubleshoot common issues encountered during the scale-up of imidazo[4,5-b]pyridine synthesis.
Part 1: Reaction and Process Optimization
Question 1: We are observing a significant drop in yield for our condensation reaction between 2,3-diaminopyridine and an aromatic aldehyde upon moving to a 50L reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.
-
Inadequate Mixing: In a larger reactor, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which may promote side reactions or degradation of starting materials and products.
-
Troubleshooting:
-
Agitator Speed and Design: Ensure the agitator speed is optimized for the larger volume and viscosity of the reaction mixture. You may need to switch to a different type of impeller (e.g., a pitched-blade turbine for better axial flow) to ensure the entire reactor volume is well-mixed.
-
Baffling: Check if the reactor is properly baffled. Baffles are crucial for preventing vortex formation and promoting turbulent mixing.
-
-
-
Poor Heat Transfer: Many condensation reactions for imidazo[4,5-b]pyridine synthesis are exothermic. What might be easily dissipated in a round-bottom flask can lead to a significant temperature increase in a large reactor due to the lower surface-area-to-volume ratio. This can lead to thermal degradation of sensitive functional groups.
-
Troubleshooting:
-
Controlled Reagent Addition: Instead of adding the aldehyde all at once, implement a controlled addition profile. This will help to manage the rate of heat generation.
-
Jacket Temperature Control: Monitor the internal reaction temperature closely and adjust the reactor jacket temperature accordingly. It may be necessary to use a lower initial jacket temperature to compensate for the exotherm.
-
-
-
Atmospheric Control: While many lab-scale syntheses are performed open to the air, on a larger scale, atmospheric oxygen can play a more significant role in oxidative side reactions, especially at elevated temperatures. This is particularly relevant for syntheses that rely on air oxidation for the final aromatization step.
-
Troubleshooting:
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative degradation.
-
Controlled Air Sparging: If air oxidation is desired for the cyclization, precise control over the airflow rate is necessary to ensure consistency between batches.
-
-
Question 2: We are struggling with inconsistent regioselectivity during the N-alkylation of our imidazo[4,5-b]pyridine core on a larger scale. How can we improve the control over isomer formation?
Answer: The formation of multiple regioisomers during N-alkylation is a frequent challenge due to the presence of multiple nucleophilic nitrogen atoms in the imidazo[4,5-b]pyridine scaffold. The regioselectivity is highly dependent on the reaction conditions, and these effects are often magnified during scale-up.
-
Understanding the Sites of Alkylation: The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and potentially the pyridine ring nitrogen (N4), though this is less common. The tautomeric nature of the N-H proton on the imidazole ring makes it susceptible to alkylation at either N1 or N3.
-
Key Factors Influencing Regioselectivity:
-
Base and Solvent System: The choice of base and solvent plays a critical role. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like DMF often favors alkylation at one position, while a weaker base like potassium carbonate (K2CO3) in a less polar solvent might favor the other isomer.
-
Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation through chelation effects.
-
Temperature: Reaction temperature can also impact the isomer ratio.
-
-
Troubleshooting and Optimization Strategy:
Parameter Recommendation Rationale Base Screening Evaluate a panel of bases (e.g., NaH, K2CO3, Cs2CO3, DBU). The strength and steric bulk of the base will influence which proton is abstracted and the subsequent nucleophilicity of the nitrogen atoms. Solvent Screening Test a range of solvents with varying polarities (e.g., DMF, THF, Dioxane, Toluene). The solvent can influence the solubility of the imidazo[4,5-b]pyridine salt and the transition state energies for alkylation at different positions. Temperature Control Run the reaction at a consistent, controlled temperature. Even small temperature fluctuations can alter the kinetic vs. thermodynamic control of the reaction, leading to different isomer ratios. Order of Addition Investigate the effect of adding the base to the imidazo[4,5-b]pyridine followed by the alkylating agent, versus adding the imidazo[4,5-b]pyridine to a pre-formed mixture of the base and alkylating agent. The order of addition can influence the concentration of the reactive intermediates and affect the selectivity.
Part 2: Work-up and Purification
Question 3: Our product is precipitating out of solution during the aqueous work-up of our multi-kilogram batch, leading to significant losses and handling difficulties. How can we address this?
Answer: Precipitation during work-up on a large scale is a common problem, often due to changes in solubility and temperature control compared to the lab scale.
-
Solubility Issues: The solubility of your product and impurities can be highly dependent on the pH, temperature, and solvent composition of the mixture.
-
Troubleshooting:
-
Solvent Selection: Before quenching the reaction, consider adding a co-solvent that will help to keep the product in solution.
-
pH Adjustment: Carefully control the rate of pH adjustment. A rapid change in pH can cause the product to "crash out" as a fine, difficult-to-filter solid. A slower, more controlled addition of the acid or base can promote the formation of larger, more easily filterable crystals.
-
Temperature Control: Maintain the temperature of the mixture during the work-up. If the reaction was run at an elevated temperature, cooling it too quickly during the quench can lead to premature precipitation.
-
-
-
"Oiling Out": In some cases, the product may not precipitate as a solid but rather as an immiscible oil, which can be very difficult to handle and purify.
-
Troubleshooting:
-
Solvent Exchange: Before the aqueous work-up, consider performing a solvent exchange to a solvent in which the product is more soluble.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes induce crystallization instead of oiling out. This requires careful optimization of the solvent/anti-solvent ratio and the rate of addition.
-
-
Question 4: We are finding it difficult to scale up the chromatographic purification of our imidazo[4,5-b]pyridine derivative. The separation that worked on a small column is not effective on a larger one. What should we consider?
Answer: Scaling up column chromatography is not always a linear process. Several factors can affect the efficiency of the separation on a larger scale.
-
Column Packing: Inconsistent packing of a large-scale column can lead to channeling, where the solvent and sample flow through paths of lower resistance, resulting in poor separation.
-
Troubleshooting:
-
Slurry Packing: For larger columns, slurry packing is generally preferred over dry packing to ensure a more uniform and stable packed bed.
-
Consolidation: Ensure the column is properly consolidated by flowing several column volumes of the mobile phase through it before loading the sample.
-
-
-
Loading Technique: How the sample is loaded onto the column is critical for achieving a good separation.
-
Troubleshooting:
-
Sample Concentration: The sample should be dissolved in a minimum amount of a solvent in which it is highly soluble but which is a weak eluent for the chromatography. This ensures a tight initial band.
-
Dry Loading: If the product has poor solubility in the mobile phase, consider adsorbing it onto a small amount of silica gel and then loading the dry powder onto the top of the column.
-
-
-
Flow Rate and Linear Velocity: Simply increasing the volumetric flow rate proportionally to the increase in column diameter may not be optimal. The linear velocity of the mobile phase is a more important parameter to keep consistent during scale-up.
-
Troubleshooting:
-
Maintain Linear Velocity: Calculate the linear velocity used on the small-scale column and adjust the flow rate on the large-scale column to maintain the same linear velocity.
-
-
Experimental Protocol: Step-by-Step Guide for a Tandem One-Pot Synthesis of a Disubstituted Imidazo[4,5-b]pyridine
This protocol is adapted from a literature procedure and highlights key considerations for scale-up.
-
SNAr Reaction:
-
To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (IPA), add the primary amine (1 equivalent).
-
Heat the mixture to 80 °C and monitor the reaction by TLC or LC-MS.
-
Scale-up Consideration: On a large scale, the addition of the amine may need to be controlled to manage any potential exotherm.
-
-
In Situ Nitro Group Reduction:
-
Once the SNAr reaction is complete, cool the mixture slightly and add Zinc dust (1 equivalent) and concentrated HCl (0.5 equivalents) portion-wise.
-
Heat the mixture to 80 °C.
-
Scale-up Consideration: The addition of zinc and HCl will be exothermic and will also generate hydrogen gas. Ensure the reactor is equipped with adequate cooling and ventilation. The rate of addition should be carefully controlled.
-
-
Heteroannulation:
-
After the reduction is complete, filter off the excess zinc.
-
To the filtrate containing the diamine intermediate, add the aldehyde (1 equivalent).
-
Heat the mixture to 85 °C and stir for 10 hours.
-
Scale-up Consideration: The filtration of zinc on a large scale may require a filter press or a similar setup. Ensure the filtration is performed under an inert atmosphere if the diamine is sensitive to air.
-
-
Work-up and Purification:
-
Cool the reaction mixture and adjust the pH to neutral with a suitable base.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Scale-up Consideration: Large-scale extractions will require a suitably sized reactor with good agitation for efficient phase separation. The choice of extraction solvent may need to be re-evaluated based on safety, environmental, and cost considerations at scale.
-
Part 3: Safety Considerations
Question 5: What are the primary safety hazards we should be aware of when scaling up the synthesis of imidazo[4,5-b]pyridines?
Answer: Safety is paramount during scale-up. A thorough hazard analysis should be conducted before any large-scale synthesis is attempted.
-
Hazardous Reagents:
-
2-Chloro-3-nitropyridine: This is a common starting material and is a toxic and irritant substance.
-
Acids and Bases: Concentrated acids (like HCl) and strong bases (like NaH) are corrosive and can cause severe burns. Sodium hydride is also flammable and reacts violently with water.
-
Solvents: Many organic solvents are flammable and can have various health hazards. Consult the Safety Data Sheet (SDS) for all reagents.
-
-
Exothermic Reactions: As discussed earlier, poor control of exothermic reactions can lead to a runaway reaction, which can cause a rapid increase in temperature and pressure, potentially leading to a reactor failure.
-
Mitigation:
-
Reaction Calorimetry: For critical reactions, consider performing reaction calorimetry studies to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).
-
Emergency Cooling: Ensure the reactor has a reliable emergency cooling system.
-
-
-
Gas Evolution: Some reaction steps, such as the reduction of a nitro group with zinc and acid, can evolve flammable hydrogen gas.
-
Mitigation:
-
Adequate Ventilation: The reactor should be in a well-ventilated area, and the off-gas should be safely vented.
-
Inert Atmosphere: Maintaining an inert atmosphere in the reactor headspace can help to prevent the formation of an explosive mixture.
-
-
Logical Flow for Troubleshooting Scale-Up Issues
Caption: A logical flowchart for diagnosing and addressing common issues encountered during the scale-up of chemical syntheses.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. 2018. Available from: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. 2024. Available from: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. 2018. Available from: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. 2022. Available from: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. 2017. Available from: [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. 2023. Available from: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
Technical Support Center: Managing Stability and Degradation of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
Abstract: This technical guide is designed for researchers, scientists, and drug development professionals working with (3H-Imidazo[4,5-b]pyridin-5-yl)methanol. The imidazo[4,5-b]pyridine scaffold is a crucial pharmacophore in numerous developmental and marketed drugs due to its structural similarity to natural purines. However, the inherent rea[1][2]ctivity of this heterocyclic system can present stability challenges during experimentation and storage. This document provides a comprehensive resource, including frequently asked questions (FAQs) and in-depth troubleshooting guides, to proactively manage the stability and degradation of this compound. Our objective is to equip you with the scientific understanding and practical methodologies necessary to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for the imidazo[4,5-b]pyridine core are driven by its susceptibility to oxidation and photodegradation . The imidazole ring, while[3][4] generally stable, can undergo oxidation, particularly when mediated by base or in the presence of reactive oxygen species (ROS). Additionally, exposure to[3][4] UV or high-intensity light can induce photodegradation, leading to a variety of degradants. The hydroxymethyl group a[3][4]t the 5-position may also be susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, light-resistant container. Inert atmosphere (e.g., a[5]rgon or nitrogen) is recommended for long-term storage to mitigate oxidative degradation. For solutions, use of degassed solvents and storage at low temperatures is crucial.
Q3: I am observing unexpected peaks in my HPLC analysis. Could this be degradation?
A3: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation. The retention times of these peaks will typically differ from the parent compound. To confirm, you should perform a forced degradation study (see Part 3) to intentionally generate degradants and compare their retention times with the unknown peaks.
Q4: Can the pH of my formulation or solvent system affect the stability of this compound?
A4: Absolutely. The imidazo[4,5-b]pyridine ring system contains basic nitrogen atoms, making its stability pH-dependent. While generally stable under neutral to mildly acidic conditions, basic conditions can facilitate autoxidation. It is critical to evaluat[4]e the stability of your compound across a range of pH values relevant to your experimental conditions.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Loss of Purity Over Time in Solid State | 1. Oxidative Degradation: Exposure to atmospheric oxygen. The imidazole moiety can be susceptible to oxidation.2. Photodegradation:[4] Exposure to light, especially UV. Imidazopyridine derivatives can be photosensitive. | 1. Store under inert [3]atmosphere: Purge the container with argon or nitrogen before sealing. This displaces oxygen, preventing oxidation.2. Use amber vials or light-blocking containers: This prevents light from initiating photochemical reactions. |
| Rapid Degradation in Solution | 1. Solvent Reactivity: Protic solvents (e.g., methanol) can potentially react with the compound, especially under certain conditions.2. Dissolved Oxygen:[6] Solvents can contain dissolved oxygen, which can lead to oxidative degradation.3. pH of the Solution: Basic or strongly acidic conditions can catalyze hydrolysis or other degradation pathways. | 1. Use aprotic solvents: Consider solvents like acetonitrile, DMSO, or DMF if compatible with your experiment.2. Degas solvents: Use techniques like sparging with nitrogen or argon, or freeze-pump-thaw cycles to remove dissolved oxygen.3. Buffer the solution: Maintain a pH between 4 and 7 for optimal stability. Avoid strongly basic or acidic conditions unless required by the experiment. |
| Inconsistent Results in Biological Assays | 1. Degradation in Assay Media: The compound may be unstable in the complex biological matrix of the assay medium (e.g., presence of metal ions, high oxygen content).2. Interaction with Assay Components: Components of the assay medium (e.g., serum proteins) may bind to or catalyze the degradation of the compound. | 1. Assess stability in media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.2. Prepare fresh solutions: Prepare solutions of the compound immediately before use to minimize the time for degradation to occur.3. Consider antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) to the stock solution may be beneficial, but check for assay interference. |
| Formation of Colored Impurities | 1. Oxidative Degradation: Oxidation of the heterocyclic ring system can lead to the formation of highly conjugated, colored byproducts. | 1. Implement rigorous oxygen exclusion: Handle the compound and its solutions under an inert atmosphere whenever possible.2. Purify the compound: If colored impurities are present in the starting material, repurify it using an appropriate technique (e.g., column chromatography, recrystallization). |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies, a critical tool for understanding the stability of this compound. Forced degradation studies intentionally stress the compound to generate potential degradants.
Protocol 1: Force[7][8][9]d Degradation Study
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate buffer, pH 7.0)
-
HPLC system with a UV detector
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for the forced degradation study of this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of the compound in an oven at 60°C for 7 days.
-
Analyze the samples at the end of the study.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples at the end of the study.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all generated degradation products. A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Interpretation:
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressing agent, duration of exposure). The data from these studies will help in identifying the key degradation pathways and in developing a robust, stability-indicating analytical method.
Part 4: Visualization of a Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for the imidazole ring of a related compound, which may be relevant to this compound.
Caption: A simplified potential oxidative degradation pathway.
References
-
Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(9), 4078-4087. Available at: [Link]
- Brogden, R. N., & Goa, K. L. (1991). Alpidem. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in anxiety. Drugs, 42(6), 1061-1083.
-
Kavitha, S., et al. (2016). Excited-state intramolecular proton transfer and photoswitching in hydroxyphenyl-imidazopyridine derivatives: A theoretical study. The Journal of Chemical Physics, 145(18), 184302. Available at: [Link]
-
Kopera, E., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5767. Available at: [Link]
-
Gomha, S. M., et al. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 30(20), 4567. Available at: [Link]
-
Glavan, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(16), 4967. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00085. Available at: [Link]
-
Zhang, Y., et al. (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Molecules, 27(25), 8901. Available at: [Link]
-
Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1486-1526. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Glavan, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(11), 2631. Available at: [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00085. Available at: [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 28(9), 56-66. Available at: [Link]
-
Kopera, E., et al. (2020). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. Available at: [Link]
-
Smith, J. D., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
-
Santos, V. C., et al. (2021). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Molecules, 26(11), 3352. Available at: [Link]
-
Kumar, A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1486-1526. Available at: [Link]
-
PubChemLite. (n.d.). (3h-imidazo[4,5-b]pyridin-2-yl)methanol. PubChemLite. Retrieved from [Link]
-
Gomha, S. M., et al. (2025). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 30(20), 4567. Available at: [Link]
-
Al-Hussain, S. A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(15), 4785. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3045-3053. Available at: [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Wikipedia. Retrieved from [Link]
-
Harris, C. S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(11), 1042-1047. Available at: [Link]
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. Retrieved from [Link]
-
Patel, D., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
El-Ghozlani, M., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(1), 125-136. Available at: [Link]
-
Chen, C.-H., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4166-4174. Available at: [Link]
- Sutherland, J. B. (1986). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Applied and Environmental Microbiology, 52(1), 98-102.
-
Thumula, S. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molcore.com [molcore.com]
- 6. Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Efficient Imidazopyridine Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Catalyst Selection in Efficient Imidazopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your experiments and optimize your synthetic routes.
Introduction
Imidazopyridines are a critical class of N-heterocycles, forming the core scaffold of numerous pharmaceuticals. Their synthesis, while achievable through various methods, is often sensitive to the choice of catalyst and reaction conditions. Selecting the appropriate catalyst is paramount for achieving high yields, minimizing side reactions, and ensuring the overall efficiency and scalability of the process. This guide provides in-depth, experience-driven advice to troubleshoot common issues and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield in my imidazopyridine synthesis. What are the most common causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The primary suspect is often an incomplete reaction. Consider extending the reaction time or increasing the temperature. Many cyclization reactions require sufficient thermal energy to proceed to completion.[1]
-
Sub-optimal Catalyst Choice: The efficacy of a catalyst is highly substrate-dependent. If you are using a standard catalyst like copper(I) iodide (CuI) and observing poor performance, consider screening other catalysts. For instance, in some copper-catalyzed reactions, CuBr or Cu(OAc)₂ might offer better yields.[2][3] A systematic catalyst screening is often a worthwhile investment of time.
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. While higher loading might seem like a straightforward solution, it can sometimes lead to an increase in side products. Conversely, too little catalyst will result in a sluggish and incomplete reaction.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics and solubility of reagents. For many copper-catalyzed syntheses of imidazopyridines, DMF has been found to be an effective solvent.[2] If you are facing issues, consider screening a panel of solvents with varying polarities.
-
Atmosphere Control: Many modern imidazopyridine syntheses are oxidative cyclizations that utilize air or oxygen as the terminal oxidant.[2][4] Ensure adequate aeration of your reaction mixture if you are following such a protocol. Conversely, if your catalyst is sensitive to air, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Water Removal: The condensation step in imidazopyridine formation releases water. If not effectively removed, water can inhibit the reaction equilibrium. For high-temperature reactions, a Dean-Stark trap is a classic solution. Alternatively, the use of a compatible drying agent can be beneficial.[1]
-
Purification Losses: Significant product loss can occur during workup and purification. Re-evaluate your extraction and chromatography conditions to ensure they are optimized for your specific imidazopyridine derivative.[1]
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation is a common hurdle that can often be addressed by fine-tuning the reaction conditions.
-
N-Oxide Formation: The pyridine nitrogen in the imidazopyridine scaffold is susceptible to oxidation, leading to the formation of an N-oxide, particularly under oxidative conditions.[1]
-
Prevention: If your synthesis involves an oxidative step, carefully control the stoichiometry and strength of the oxidizing agent. Using milder oxidants or optimizing the reaction temperature and time can minimize N-oxide formation.[1]
-
-
Formation of Regioisomers during N-alkylation: The imidazopyridine core has multiple nitrogen atoms that can be alkylated, potentially leading to a mixture of regioisomers. The reaction conditions heavily influence the selectivity of this process.[1]
-
Incomplete Cyclization: It's not uncommon to isolate a stable intermediate resulting from incomplete cyclization.
Troubleshooting Guide: Catalyst-Specific Issues
Issue: Catalyst Deactivation or Low Turnover in Copper-Catalyzed Reactions
Copper catalysts are widely used for imidazopyridine synthesis due to their versatility and cost-effectiveness.[3] However, catalyst deactivation can be an issue.
-
Plausible Cause: The active Cu(I) species can be oxidized to inactive Cu(II) or disproportionate. Ligand choice is crucial in stabilizing the active catalytic species.
-
Troubleshooting Steps:
-
Ligand Screening: If you are running a ligand-free system and experiencing issues, the addition of a suitable ligand can stabilize the copper catalyst and improve performance.
-
Additive Effects: In some cases, additives can play a crucial role. For instance, in certain photocatalytic systems for imidazopyridine functionalization, bis(pinacolato)diboron has been identified as a key additive.[5]
-
Heterogeneous Catalysts: Consider using a heterogeneous copper catalyst, such as CuO nanoparticles. These can sometimes offer improved stability and recyclability.[3]
-
Issue: Poor Regioselectivity in Gold-Catalyzed Reactions
Gold catalysts offer mild reaction conditions for the synthesis of imidazopyridines.[6][7] However, controlling regioselectivity can be a challenge.
-
Plausible Cause: The mechanism of gold-catalyzed reactions often involves the formation of a vinylgold intermediate, which can then rearrange to a gold-carbenoid species.[6] The substitution pattern on your starting materials will influence the stability of these intermediates and thus the regioselectivity.
-
Troubleshooting Steps:
-
Substrate Modification: If possible, modify the electronic properties of your starting alkyne. Electron-donating or withdrawing groups can influence the regioselectivity of the initial nucleophilic attack.
-
Acid Co-catalyst: The presence of an acid co-catalyst can be beneficial in gold-catalyzed syntheses.[6][7] Experiment with different acids and loadings to optimize selectivity.
-
Issue: Sensitivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are often employed for C-H activation and cross-coupling reactions to functionalize the imidazopyridine core.[3][8] These reactions can be sensitive to air and moisture.
-
Plausible Cause: The active Pd(0) species is susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere.
-
Ligand Choice: The choice of ligand is critical in palladium catalysis. Ligands like BrettPhos have been shown to be effective in certain C-N coupling reactions for imidazopyridine synthesis.[8]
-
Base Selection: The choice of base can significantly impact the outcome. Screen a variety of organic and inorganic bases to find the optimal conditions for your specific transformation.
-
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of imidazopyridines, providing a starting point for catalyst selection.
| Catalyst System | Typical Substrates | Key Advantages | Potential Drawbacks | Reference(s) |
| Copper (e.g., CuI, CuBr, Cu(OAc)₂) | Aminopyridines, nitroolefins, aldehydes, alkynes | Cost-effective, versatile, often uses air as an oxidant | Can require high temperatures, potential for catalyst deactivation | [2][3][4][9] |
| Palladium (e.g., Pd(dppf)Cl₂, (A-taphos)₂PdCl₂) | Halo-aminopyridines, amides, for cross-coupling | High efficiency for C-N and C-C bond formation | Air and moisture sensitive, higher cost | [8][10] |
| Gold (e.g., PicAuCl₂) | Pyridine N-oxides, alkynes | Mild reaction conditions, atom economical | Can have issues with regioselectivity, catalyst cost | [6][7] |
| Iron (e.g., FeCl₃) | Nitroalkenes, aminopyridines | Inexpensive, environmentally benign | Can require specific additives | [9] |
| Photocatalysts (e.g., Eosin Y, Rose Bengal) | Imidazopyridines for C-H functionalization | Uses visible light, mild conditions, metal-free options | Can require specific additives, potential for side reactions | [5][11] |
| Iodine | Aldehydes, aminopyridines, isocyanides | Cost-effective, metal-free, mild conditions | Scope may be limited compared to transition metals |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is a generalized starting point based on common literature procedures.[2][3]
-
To a reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the coupling partner (e.g., nitroolefin, 1.2 mmol), and the copper catalyst (e.g., CuBr, 10 mol%).
-
Add the appropriate solvent (e.g., DMF, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting a catalyst for your imidazopyridine synthesis.
Caption: A workflow for catalyst selection in imidazopyridine synthesis.
Simplified Catalytic Cycle for Copper-Catalyzed Imidazopyridine Synthesis
This diagram depicts a plausible mechanistic pathway for a copper-catalyzed synthesis from an aminopyridine and a nitroolefin.
Caption: A plausible mechanism for copper-catalyzed imidazopyridine synthesis.
References
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Vertex AI Search.
- Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). RSC Publishing.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal.
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (2014). National Institutes of Health.
- Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. (2012). PubMed.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. (2025). Benchchem.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). National Institutes of Health.
- Synthesis of imidazo[1,2-a]pyridines. (2024). Organic Chemistry Portal.
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). PubMed Central.
- Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes. (2014). PubMed.
- Copper(II)/Iron(III) Co-catalyzed Intermolecular Diamination of Alkynes: Facile Synthesis of Imidazopyridines. (2012). ACS Publications.
- Photoinduced Synthesis of Imidazopyridines and Imidazothiazoles. (2025). ResearchGate.
- Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. (2019). The Journal of Organic Chemistry.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2025). Vertex AI Search.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
- Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. (2024). ScienceDirect.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate.
- Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. (2018). ACS Publications.
- New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (2021). MDPI.
- Imidazopyridine synthesis pathway. (2024). ResearchGate.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). National Institutes of Health.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). MDPI.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025). National Institutes of Health.
- Optimization of reaction condition for the formation of imidazo pyridine. (2019). ResearchGate.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2025). ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2021). PubMed Central.
- A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. (2016). Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-product Formation in Imidazopyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for imidazopyridine synthesis. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we understand that minimizing by-product formation is paramount for achieving high yields, simplifying purification, and ensuring the overall success of your research. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate the complexities of imidazopyridine reactions.
Understanding the Landscape of Imidazopyridine Synthesis
Imidazopyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide-ranging biological activities. Their synthesis is a focal point in organic chemistry, with numerous methods developed, including classic condensation reactions, multicomponent reactions (MCRs), oxidative couplings, and tandem processes.[1] However, the very reactivity that makes their synthesis accessible also opens pathways to undesired side reactions. This guide will address the most common issues and provide actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield and a Complex Mixture of Unidentifiable By-products
Question: My reaction to synthesize an imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-halocarbonyl compound (Tschitschibabin reaction) is giving a low yield and my crude NMR shows multiple products. What's going on and how can I fix it?
Answer: This is a classic problem that often points to several potential culprits, primarily incomplete reaction, sub-optimal reaction conditions, or competing side reactions. Let's break down the causes and solutions.
Root Cause Analysis & Solutions:
-
Incomplete Cyclization: The formation of imidazopyridine occurs in two main steps: SN2 reaction of the 2-aminopyridine with the α-halocarbonyl to form a pyridinium salt intermediate, followed by an intramolecular cyclization.[1] If the cyclization step is inefficient, you may isolate the intermediate salt or other degradation products.
-
Troubleshooting:
-
Increase Thermal Energy: The cyclization step is often the rate-limiting step and requires sufficient heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent like DMF or DMSO.[2] Refluxing is a common and effective strategy.[3]
-
Role of a Base: The traditional Tschitschibabin reaction was often run at high temperatures in a sealed tube.[1] A refined approach involves adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] The base facilitates the final deprotonation/aromatization step, driving the reaction to completion under milder conditions.
-
-
-
Sub-optimal pH: The reaction pH can be a delicate balance. While acidic conditions can catalyze the initial condensation, an excessively acidic environment can lead to unwanted side reactions or protonation of the starting amine, reducing its nucleophilicity.
-
Troubleshooting:
-
If your reaction involves condensation with a carboxylic acid, catalytic amounts of a strong acid are often necessary.[3]
-
For reactions with aldehydes, which require oxidative cyclization, air oxidation can be slow. Consider using a mild oxidizing agent to facilitate the final aromatization step.[3]
-
-
-
Water Removal: The cyclization is a condensation reaction that liberates a molecule of water.[3] According to Le Châtelier's principle, the presence of water can inhibit the reaction equilibrium, preventing it from going to completion.
-
Troubleshooting:
-
Dean-Stark Trap: For reactions run at high temperatures in solvents like toluene, a Dean-Stark trap is highly effective at azeotropically removing water as it forms.[3]
-
Drying Agents: Incorporating a compatible drying agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial in lower-temperature setups.[3]
-
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing low yields in imidazopyridine synthesis.
Caption: A workflow for diagnosing and solving low-yield issues.
Issue 2: Formation of N-Oxide By-products
Question: I'm performing an oxidative cyclization to form my imidazopyridine, and I'm consistently isolating a significant amount of a more polar by-product which I suspect is the N-oxide. How can I prevent this?
Answer: Your suspicion is likely correct. The pyridine nitrogen in the imidazopyridine ring system is susceptible to oxidation, especially under oxidative conditions, leading to the formation of a highly polar N-oxide by-product.[3]
Root Cause Analysis & Solutions:
-
Over-oxidation: The most common cause is an oxidizing agent that is too strong or used in excess. This is particularly prevalent in reactions that require an oxidant to achieve the final aromatization step.
-
Troubleshooting:
-
Milder Oxidants: Switch to a milder oxidizing agent. For example, if you are using a peroxide-based oxidant, consider using O₂ (from air) as a greener and milder alternative.[4]
-
Stoichiometric Control: Carefully control the stoichiometry of the oxidant. Use the minimum amount required to achieve the desired transformation. A titration of the oxidant can be an effective strategy during optimization.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for efficient cyclization. Higher temperatures can often accelerate the rate of N-oxidation.
-
-
-
Reaction Atmosphere: In many modern syntheses, particularly those catalyzed by transition metals like copper, oxygen from the air serves as the terminal oxidant.[4][5] While this is advantageous from a green chemistry perspective, an uncontrolled atmosphere can lead to over-oxidation.
-
Troubleshooting:
-
Inert Atmosphere: If N-oxidation is a persistent problem, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and introducing a controlled amount of a specific oxidant. This decouples the desired cyclization from the undesired N-oxidation.
-
-
What if the N-oxide has already formed?
If you have already synthesized a mixture containing the N-oxide, it can sometimes be chemically reduced back to the desired imidazopyridine. A common method is to use a reducing agent like PCl₃ or PPh₃ in a suitable solvent. However, this adds an extra step to your synthesis, so prevention is the preferred strategy.
Issue 3: Poor Regioselectivity in Multicomponent Reactions (MCRs)
Question: I'm using a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a substituted imidazo[1,2-a]pyridine, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: Multicomponent reactions are powerful tools for rapidly building molecular complexity.[4] The GBB reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prime example.[6] However, the formation of regioisomers can be a challenge, often stemming from the electronic and steric properties of the starting materials.
Root Cause Analysis & Solutions:
-
Electronic Effects of Substituents: The electronics of the 2-aminopyridine ring can influence the initial condensation with the aldehyde. Electron-donating groups can enhance the nucleophilicity of the exocyclic amino group, while electron-withdrawing groups can decrease it, potentially affecting the rate and selectivity of the initial imine formation.
-
Troubleshooting:
-
Catalyst Choice: The choice of Lewis acid catalyst can significantly impact regioselectivity. Scandium triflate (Sc(OTf)₃) is often an effective catalyst for the GBB reaction.[6] Other Lewis acids like Yb(OTf)₃, ZnI₂, or various copper and palladium salts have also been used and may offer different selectivity profiles depending on the substrates.[4][5][7] Screening a panel of catalysts is a recommended optimization step.
-
-
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the aldehyde can sterically hinder the approach of the reagents, leading to the formation of undesired isomers or slowing the reaction down.
-
Troubleshooting:
-
Reaction Conditions: Microwave-assisted heating has been shown to improve yields and shorten reaction times in many imidazopyridine syntheses.[1][8][9] The rapid and uniform heating provided by microwaves can sometimes overcome steric barriers more effectively than conventional heating, potentially improving selectivity.[9]
-
-
Table 1: Comparison of Catalysts in Imidazopyridine Synthesis
| Catalyst System | Typical Reaction | Advantages | Considerations |
| Copper (I/II) Salts (e.g., CuI, Cu(OAc)₂) | Oxidative Cyclizations, MCRs | Readily available, versatile, often uses air as oxidant.[2][4] | Can promote N-oxidation; ligand choice can be critical. |
| Palladium Catalysts (e.g., Pd(OAc)₂) | Cross-Coupling/Annulation | Excellent for C-C and C-N bond formation, high functional group tolerance.[10] | Catalyst and ligand can be expensive; requires inert atmosphere. |
| Lewis Acids (e.g., Sc(OTf)₃, ZnI₂) | Groebke-Blackburn-Bienaymé | Efficiently catalyzes MCRs, often under mild conditions.[5][6] | Can be moisture-sensitive; catalyst loading needs optimization. |
| Iodine (I₂) | MCRs, Condensations | Inexpensive, metal-free, can act as a mild Lewis acid catalyst. | May not be suitable for highly sensitive substrates. |
Protocols and Methodologies
Protocol 1: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines
This protocol is adapted from methodologies that leverage microwave irradiation to enhance reaction rates and yields, often minimizing by-product formation by reducing overall heating time.[1][9]
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 eq.), the desired α-bromoacetophenone (1.05 mmol, 1.05 eq.), and sodium bicarbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 5 mL of anhydrous ethanol or DMF.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-30 minutes. (Note: Reaction time and temperature should be optimized for specific substrates).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction vial to room temperature. Pour the mixture into 50 mL of cold water. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journals. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. [a]. ResearchGate. Available at: [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC - PubMed Central. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthetic strategies for the preparation of imidazopyridines. ResearchGate. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 3H-imidazo[4,5-b]pyridine: Routes,-b]pyridine: Routes, Yields, and Mechanistic Insights
The 3H-imidazo[4,5-b]pyridine core, a structural bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its synthesis has been a subject of extensive research, leading to a variety of synthetic routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic strategies for obtaining 3H-imidazo[4,5-b]pyridine and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. We will delve into the mechanistic underpinnings of these routes, present comparative experimental data, and provide detailed protocols for key transformations.
I. The Classical Approach: Condensation of 2,3-Diaminopyridine
The most traditional and widely employed route to the 3H-imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with a one-carbon electrophile, which ultimately forms the C2 position of the imidazole ring. This strategy is valued for its reliability and the ready availability of starting materials.
A. Reaction with Carboxylic Acids and Their Derivatives
A straightforward method involves the reaction of 2,3-diaminopyridine with carboxylic acids, typically under dehydrating conditions.[1] Formic acid is a common reagent for the synthesis of the parent 3H-imidazo[4,5-b]pyridine. The reaction is often carried out at elevated temperatures, and the use of polyphosphoric acid (PPA) as a dehydrating agent and catalyst can significantly improve yields.[1]
Microwave irradiation has emerged as a powerful tool to accelerate this condensation, leading to shorter reaction times and often higher yields compared to conventional heating.[1][3][4][5] For instance, the microwave-assisted condensation of fluorinated carboxylic acids with pyridinediamines has been reported to provide high yields (54%–99%) in a simple and operationally straightforward manner.[1]
Experimental Protocol: Synthesis of 2-Substituted 3H-imidazo[4,5-b]pyridines using Microwave Irradiation
-
In a microwave-safe vessel, combine 2,3-diaminopyridine (1 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add a catalytic amount of polyphosphoric acid (PPA).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
B. Reaction with Aldehydes
The condensation of 2,3-diaminopyridine with aldehydes offers a versatile route to 2-substituted 3H-imidazo[4,5-b]pyridines. The initial condensation forms a dihydropyridine intermediate, which is subsequently oxidized to the aromatic product. Air is often a sufficient oxidant for this transformation.[1] The use of a promoter like chlorotrimethylsilane in DMF has been shown to afford very good yields (79%–80%).[1]
A notable advantage of this method is the wide variety of commercially available aldehydes, allowing for the synthesis of a diverse library of derivatives. Both conventional heating and microwave-assisted methods have been successfully applied.[3][4][5]
Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines from Aldehydes
-
To a solution of 2,3-diaminopyridine (1 mmol) in a suitable solvent (e.g., DMF or ethanol), add the substituted aldehyde (1 mmol).[3][6]
-
Add a catalytic amount of an acid (e.g., glacial acetic acid) or a promoter like chlorotrimethylsilane.[1][3]
-
Heat the reaction mixture under reflux for several hours or expose it to microwave irradiation until the starting material is consumed (monitored by TLC).[3]
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Reductive Cyclization: A One-Pot Strategy
An elegant and efficient one-pot approach to 3H-imidazo[4,5-b]pyridines involves the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes.[1] This method combines the reduction of the nitro group to an amine and the subsequent condensation and cyclization in a single synthetic operation. Common reducing agents for this transformation include sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂).[1] This strategy is particularly advantageous for its operational simplicity and atom economy.
Caption: Reductive cyclization pathway to 3H-imidazo[4,5-b]pyridines.
Experimental Protocol: One-Pot Reductive Cyclization
-
In a round-bottom flask, dissolve 2-nitro-3-aminopyridine (1 mmol) and the desired aldehyde (1.2 mmol) in a suitable solvent such as DMF or ethanol.[1]
-
Add the reducing agent, for example, an aqueous solution of sodium dithionite (3 equivalents), portion-wise while stirring.[1]
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 3H-imidazo[4,5-b]pyridine.
III. Building the Pyridine Ring: An Alternative Strategy
Caption: Synthesis via pyridine ring formation onto an imidazole core.
IV. Comparative Analysis of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Condensation with Carboxylic Acids | 2,3-Diaminopyridine, Carboxylic Acid | PPA, High Temperature, Microwave | Readily available starting materials, reliable. | Harsh conditions, may not be suitable for sensitive substrates. | Moderate to Excellent (up to 99% with microwave)[1] |
| Condensation with Aldehydes | 2,3-Diaminopyridine, Aldehyde | Acid catalyst, Air oxidation, Microwave | Wide variety of aldehydes, good yields. | Requires an oxidation step. | Good to Excellent (79-87%)[1] |
| Reductive Cyclization | 2-Nitro-3-aminopyridine, Aldehyde | Na₂S₂O₄ or SnCl₂, Heat | One-pot procedure, operational simplicity. | Availability of substituted 2-nitro-3-aminopyridines may be limited. | Good[1] |
| Pyridine Ring Formation | Substituted Imidazole, Malononitrile | Base catalyst (e.g., DBU) | Access to unique substitution patterns. | Multi-step synthesis of the imidazole precursor may be required. | High (up to 98%)[7] |
V. Conclusion
The synthesis of the 3H-imidazo[4,5-b]pyridine scaffold can be achieved through several effective routes. The classical condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes remains a robust and versatile strategy, with modern enhancements such as microwave-assisted synthesis significantly improving its efficiency. For a more streamlined approach, the one-pot reductive cyclization of 2-nitro-3-aminopyridine offers an attractive alternative. The choice of the optimal synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies toward this important heterocyclic system.
VI. References
-
Wyrębek, P., & Suwiński, J. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(24), 5934. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Various Authors. (2020). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Alves, M. J., et al. (2001). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 66(14), 4740–4743. [Link]
-
Proença, M. F., et al. (2003). New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. ResearchGate. [Link]
-
Özdemir, A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
-
Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(19), 6296. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Bouattour, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192. [Link]
-
Harer, S. L., & Bhatia, M. S. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 3H-imidazo[4,5-b]pyridine. [Link]
-
Saidi, I., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the validation of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, a key heterocyclic building block in pharmaceutical research and development.[1][2][3] The integrity of any drug development program hinges on the reliability and accuracy of its analytical methods. Therefore, rigorous validation is not merely a regulatory formality but a scientific necessity to ensure product quality, safety, and efficacy.
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind method selection and validation parameter design, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Foundation: Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate, with a high degree of assurance, that a procedure is fit for its intended purpose.[6] The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[4][7] The core performance characteristics that must be evaluated are interconnected, ensuring that a method is not just precise or accurate in isolation, but robustly reliable.
The key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[8][9]
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[8][10]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[8][9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
Caption: Interconnectivity of core analytical validation parameters.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay
For a polar heterocyclic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is unequivocally the method of choice for both quantification (assay) and the determination of purity and related substances.[11] Its high resolving power, sensitivity, and adaptability make it superior for separating the main component from process impurities or degradation products.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 Column): The non-polar stationary phase (C18) provides effective retention for polar to moderately non-polar analytes like imidazopyridine derivatives when used with a polar mobile phase.
-
Buffered Mobile Phase: A buffer (e.g., potassium dihydrogen phosphate) is critical to control the pH of the mobile phase. The ionization state of the imidazopyridine nitrogen atoms is pH-dependent, and maintaining a constant pH ensures consistent retention times and peak shapes.
-
Organic Modifier Gradient: A gradient of an organic solvent like acetonitrile or methanol is often employed. This allows for the efficient elution of a wide range of compounds with varying polarities, from early-eluting polar impurities to the main analyte and late-eluting non-polar impurities, all within a single analytical run.
-
UV Detection: The aromatic nature of the imidazopyridine ring system provides strong UV absorbance, making UV detection a simple, robust, and sensitive method for quantification.[12]
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 288 nm (based on typical absorbance for imidazole derivatives).[13]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Linearity Solutions: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 200 µg/mL.
-
Sample Solution (for Assay): Prepare a solution of the test article in the diluent to a target concentration of 100 µg/mL.
-
Caption: A typical experimental workflow for RP-HPLC analysis.
Data Presentation: HPLC Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 10 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.4%Intermediate: 0.9% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Robustness | %RSD of results ≤ 2.0% | Passed for variations in pH (±0.2), flow (±10%), temp (±2°C). |
Gas Chromatography (GC): A Niche Alternative for Specific Applications
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. For this compound, its direct analysis by GC is challenging due to its polarity and low volatility. However, GC coupled with Mass Spectrometry (GC-MS) can become a viable, highly sensitive method if a derivatization step is employed to increase volatility.
Causality Behind Experimental Choices:
-
Derivatization: This is the most critical step. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the alcohol and imidazole ring with non-polar trimethylsilyl (TMS) groups. This dramatically increases volatility and thermal stability.
-
GC-MS: The use of a mass spectrometer as a detector provides exceptional specificity and sensitivity, allowing for the confident identification of the derivatized analyte and any related volatile impurities based on their mass spectra.[14]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC-MS system.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 50 - 500 m/z.
-
Caption: GC-MS workflow including the essential derivatization step.
Spectroscopic Methods: The Cornerstone of Identification
While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for structural confirmation and identification. According to ICH guidelines, specificity can be demonstrated by a combination of procedures, making spectroscopy a crucial partner to chromatography.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation of the this compound molecule, its isomers, and any related impurities.[15][16]
-
Mass Spectrometry (MS): Provides precise mass-to-charge ratio information, confirming the molecular weight of the analyte and helping to identify unknown peaks in HPLC or GC chromatograms.
-
Infrared (IR) & Raman Spectroscopy: These techniques are excellent for confirming the presence of key functional groups (e.g., O-H stretch from the methanol group, C=N and aromatic C-H stretches from the imidazopyridine core).[17][18][19] They serve as a rapid and reliable identity test.
Comparative Guide: Selecting the Right Method
The choice of analytical method is dictated by its intended purpose. No single technique is optimal for all applications. The table below provides a comparative summary to guide method selection.
| Feature | RP-HPLC | GC-MS (with Derivatization) | Spectroscopic Methods (NMR, MS, IR) |
| Primary Application | Assay, Purity, Stability Testing | Trace-level volatile impurities, confirmatory analysis | Structural Elucidation, Identification |
| Specificity | High (with UV/DAD) | Very High | Absolute (NMR, MS) |
| Sensitivity | High (ng level) | Very High (pg level) | Varies (µg to mg level for NMR) |
| Complexity | Moderate | High (due to derivatization) | High (requires expert interpretation) |
| Throughput | High | Low to Moderate | Low |
| Pros | Robust, reproducible, separates non-volatiles, industry standard. | Excellent for volatile impurities, definitive identification via MS fragmentation. | Provides unambiguous structural information, essential for reference standard characterization. |
| Cons | May not be suitable for highly volatile compounds. | Indirect method requiring sample derivatization, not suitable for non-volatile compounds. | Not a separation technique, requires pure sample for NMR/IR, lower throughput. |
Conclusion and Authoritative Recommendation
For the comprehensive analytical control of This compound , a multi-faceted approach is required.
-
Primary Method for Quality Control: A validated RP-HPLC method should be established as the primary technique for routine quality control, including assay, purity testing, and stability studies. Its robustness, precision, and ability to separate a wide range of potential impurities make it the most suitable choice.[8][20]
-
Supporting Methodologies:
-
Spectroscopic techniques (NMR, MS, IR) are non-negotiable for the initial, definitive characterization of the reference standard and for the structural identification of any significant unknown impurities detected during HPLC analysis.[15][17]
-
GC-MS serves as a specialized, powerful tool for investigating potential volatile or semi-volatile impurities that may not be amenable to HPLC analysis.
-
By integrating these methods, a self-validating analytical system is created. The HPLC method quantifies the known and unknown components, while the spectroscopic methods provide the absolute identity of these components, ensuring a scientifically sound and regulatory-compliant approach to the analytical validation of this compound.
References
- Title: Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Source: ECA Academy - gmp-compliance.
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Source: U.S.
- Title: Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials Source: PubMed URL
- Title: Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers Source: Benchchem URL
- Title: What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ Source: MicroSolv URL
- Title: Spectroscopic Characterization of 5-Isopropylimidazo[1,2-a]pyridine: A Technical Guide Source: Benchchem URL
- Title: Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists Source: PubMed Central URL
- Title: Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation Source: NIH URL
- Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry Source: ScienceDirect URL
- Title: 1352911-89-7 | (3H-Imidazo[4,5-b]pyridin-5-yl)
- Title: Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation Source: PharmaInfo URL
- Title: 1352911-89-7|(3H-Imidazo[4,5-b]pyridin-5-yl)
- Title: (3H-Imidazo[4,5-b]pyridin-5-yl)
- Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL
- Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: NIH URL
- Title: 1352911-89-7 | (3H-imidazo[4,5-b]pyridin-5-yl)
Sources
- 1. 1352911-89-7 | this compound - Moldb [moldb.com]
- 2. 1352911-89-7|this compound|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. fda.gov [fda.gov]
- 5. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmainfo.in [pharmainfo.in]
A Comparative Guide to the Biological Activity of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This structural similarity has led to the development of numerous derivatives with diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[2][3] The focus of this guide, (3H-Imidazo[4,5-b]pyridin-2-yl)methanol, represents a foundational structure within this class, and understanding the impact of modifications to its 2-hydroxymethyl group is crucial for the rational design of more potent and selective therapeutic agents.
Mechanism of Action: Targeting Cellular Signaling Pathways
Derivatives of the imidazo[4,5-b]pyridine scaffold have been shown to exert their biological effects primarily through the inhibition of protein kinases.[4] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The general mechanism of action for many imidazo[4,5-b]pyridine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Generalized signaling pathway inhibited by Imidazo[4,5-b]pyridine analogs.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[1] This section provides a comparative analysis of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol and its analogs, with a focus on anticancer and kinase inhibitory activities.
Modifications at the 2-Position
The substituent at the 2-position of the imidazo[4,5-b]pyridine ring plays a pivotal role in determining the compound's biological activity. While direct comparative data for (3H-Imidazo[4,5-b]pyridin-2-yl)methanol is limited in publicly available literature, we can infer SAR from studies on related 2-substituted analogs.
Table 1: Comparative Anticancer Activity of 2-Substituted Imidazo[4,5-b]pyridine Analogs
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Parent | -CH₂OH | - | - | - |
| Analog A | -Phenyl | Colon Carcinoma | >10 | [2] |
| Analog B | -4-Cyanophenyl | Colon Carcinoma | 1.8-3.2 | [1] |
| Analog C | -2,4-Dihydroxyphenyl | - | Potent α-glucosidase inhibitor | [5] |
| Analog D | -N-hydroxycarboximidamide group at the phenyl ring | MCF-7 | 0.082 | [3] |
Note: The data presented is a synthesis from multiple sources to illustrate SAR and may not be from a single head-to-head study.
From the available data, it is evident that substitution at the 2-position with larger aromatic groups, particularly those with electron-withdrawing or hydrogen-bonding capabilities, can significantly enhance anticancer activity. For instance, the introduction of a 4-cyanophenyl group (Analog B) leads to a substantial increase in potency against colon carcinoma cell lines compared to an unsubstituted phenyl ring (Analog A).[1][2] Furthermore, the presence of hydroxyl groups, as in Analog C, can confer other biological activities such as α-glucosidase inhibition.[5] A particularly potent derivative, Analog D, features a phenyl ring with an N-hydroxycarboximidamide group, demonstrating high cytotoxicity against breast cancer cells.[3]
Kinase Inhibitory Profile
The imidazo[4,5-b]pyridine scaffold has been extensively explored for the development of inhibitors targeting various kinases involved in cancer progression.
Table 2: Comparative Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs
| Compound Series | Target Kinase(s) | Key Structural Features for Activity | IC50 Range | Reference |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | COX-2 | Diaryl pharmacophore | 9.2 µM (for most active) | [6] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 | N-phenyl group with electron-withdrawing substituents | 0.03 - >10 µM | [7] |
| 2,4-dihydroxyphenyl substituted imidazo[4,5-b]pyridines | BTK | 2,4-dihydroxyphenyl substitution on the A-ring and extended functionalities on the B-ring | 1.14 - 2.46 µM | [8] |
Note: This table summarizes findings from different studies to highlight the versatility of the scaffold against various kinases.
The studies reveal that specific substitution patterns are crucial for potent and selective kinase inhibition. For instance, 2,3-diaryl derivatives show promise as COX-2 inhibitors.[6] In the case of CDK9 inhibitors, electron-withdrawing groups on an N-phenyl substituent at the 2-amino position are favorable for activity.[7] For Bruton's tyrosine kinase (BTK) inhibition, a 2,4-dihydroxyphenyl group at the 2-position is a key feature for potent activity.[8]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details standardized protocols for key biological assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., (3H-Imidazo[4,5-b]pyridin-2-yl)methanol and its analogs) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Caption: A simplified workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity in the presence of a test compound indicates inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate (peptide or protein), and the kinase assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of remaining ATP. A higher luminescent signal indicates greater inhibition.
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Radiometric assays: Use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold, with (3H-Imidazo[4,5-b]pyridin-2-yl)methanol as a foundational structure, continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 2-position, can lead to potent and selective inhibitors of various protein kinases with significant anticancer potential.
Future research in this area should focus on:
-
Systematic SAR studies of the 2-hydroxymethyl group to finely tune the activity and physicochemical properties of these compounds.
-
Kinome-wide profiling of the most promising analogs to assess their selectivity and identify potential off-target effects.
-
In vivo efficacy studies in relevant animal models to translate the in vitro findings into potential clinical applications.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of imidazo[4,5-b]pyridine-based therapeutics.
References
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Link]
-
Synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine as type 2 diabetes inhibitors and molecular docking studies. ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4, 5- b]pyridines. PubMed. [Link]
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. [Link]
-
A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Letters of Chemistry, Physics and Astronomy. [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
-
Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central. [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines, a class of fused heterocyclic compounds, represent a cornerstone in modern medicinal chemistry. Their structural versatility and ability to interact with a wide array of biological targets have established them as "privileged scaffolds" in drug discovery. Among the various isomeric forms, imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine have garnered significant attention due to their pronounced and diverse biological activities. The structural resemblance of the imidazo[4,5-b]pyridine core to natural purines makes it a compelling bioisostere for designing kinase inhibitors, while the imidazo[1,2-a]pyridine scaffold is present in several marketed drugs and continues to yield potent therapeutic candidates.
This guide provides an in-depth comparative analysis of these two critical scaffolds. We will dissect their structural nuances, compare their bioactivity profiles across key therapeutic areas, and provide insights into their structure-activity relationships. This objective comparison is supported by experimental data from peer-reviewed literature to offer a clear perspective on their respective strengths and therapeutic potential.
Structural and Physicochemical Distinctions
The fundamental difference between the two isomers lies in the fusion of the imidazole and pyridine rings, specifically the position of the bridgehead nitrogen atom. This seemingly subtle variation has profound implications for the molecule's electronic distribution, planarity, hydrogen bonding capacity, and overall topology, which dictates how it interacts with target proteins.
-
Imidazo[4,5-b]pyridine: Often referred to as 1-deazapurine, its structure is highly analogous to endogenous purines like adenine. This mimicry allows it to effectively compete with ATP for the binding sites of many kinases.
-
Imidazo[1,2-a]pyridine: This scaffold possesses a different arrangement of nitrogen atoms, leading to a distinct electronic and steric profile. It is not a direct purine isostere, which grants it access to a different spectrum of biological targets and binding modes.
dot
Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine.
Comparative Bioactivity Profile
Both scaffolds exhibit a broad range of biological activities, but they often display preferential potency and mechanisms of action in different therapeutic areas.
Anticancer Activity: A Tale of Two Kinase Inhibitors
The most extensively studied application for both scaffolds is in oncology, primarily as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.
Imidazo[4,5-b]pyridines as Purine-Mimetic Inhibitors:
Leveraging their structural similarity to purines, imidazo[4,5-b]pyridine derivatives have been successfully developed as potent inhibitors of several kinase families.
-
Cyclin-Dependent Kinases (CDKs): Certain derivatives show significant inhibitory potential against CDK9, a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cancer cell apoptosis.
-
Aurora Kinases: This family of kinases is crucial for mitotic progression, and its inhibition is a validated anticancer strategy. Optimized imidazo[4,5-b]pyridine derivatives have been identified as potent, orally bioavailable inhibitors of Aurora kinases A, B, and C.
-
TAM Family Kinases (Tyro3, Axl, Mer): The TAM kinase family represents an attractive target for cancer therapy. Highly potent and selective inhibitors of AXL and MER have been developed from the imidazo[4,5-b]pyridine scaffold.
-
Other Kinases: This scaffold has also yielded potent inhibitors of TrkA receptor tyrosine kinases and Bruton's tyrosine kinase (BTK), demonstrating its broad utility in targeting diverse oncogenic signaling pathways.
Imidazo[1,2-a]pyridines as Versatile Signaling Modulators:
The imidazo[1,2-a]pyridine core has been exploited to create inhibitors that target some of the most critical pathways in cancer, often with distinct selectivity profiles.
-
PI3K/Akt/mTOR Pathway: This is one of the most frequently hyperactivated signaling pathways in human cancers. Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K or isoform-selective inhibitors. Some compounds effectively inhibit PI3Kα with IC50 values as low as 2 nM. Others act downstream, inhibiting Akt, a central node in cell survival signaling.
-
Receptor Tyrosine Kinases: Derivatives of this scaffold have been optimized to selectively inhibit kinases like the insulin-like growth factor-1 receptor (IGF-1R) and the dual Mer/Axl kinases.
-
Other Mechanisms: Beyond kinase inhibition, these compounds induce cancer cell death through apoptosis and cell cycle arrest. They have also been shown to inhibit microtubule polymerization and bind to DNA, showcasing a multi-faceted approach to anticancer activity.
Comparative Cytotoxicity Data
| Scaffold | Derivative Example | Target/Cell Line | IC50 Value (µM) | Reference |
| Imidazo[4,5-b]pyridine | Compound IX | MCF-7 (Breast Cancer) | 0.86 | |
| Compound VIII | HCT116 (Colon Cancer) | 0.93 | ||
| CCT137690 (51) | Aurora-A Kinase | 0.015 | ||
| Compound 25 | MER Kinase | 0.009 | ||
| Compound 14 | SW620 (Colon Carcinoma) | 0.4 | ||
| Imidazo[1,2-a]pyridine | Compound 2g | PI3Kα Kinase | 0.0018 | |
| Compound 11 | Akt Kinase | 0.64 | ||
| Compound 6d | A549 (Lung Cancer) | 2.8 | ||
| Compound 6i | HepG2 (Liver Carcinoma) | 9.35 | ||
| HB9 | A549 (Lung Cancer) | 50.56 |
Antimicrobial and Other Bioactivities
While oncology is a major focus, these scaffolds show promise in other areas.
-
Antitubercular Activity: Imidazo[1,2-a]pyridines are particularly noteworthy for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In contrast, while some imidazo[4,5-b]pyridines have been investigated for tuberculostatic activity, the imidazo[1,2-a]pyridine scaffold has seen more significant development in this area.
-
Antibacterial/Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have shown moderate activity against certain bacteria like E. coli and selective antiviral activity against Respiratory Syncytial Virus (RSV). Azo-linked imidazo[1,2-a]pyridines have also been developed as promising antibacterial agents.
-
Anti-inflammatory Activity: 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), indicating potential as anti-inflammatory agents.
Experimental Protocols & Methodologies
To provide practical context, we outline a representative synthesis and a standard biological evaluation assay commonly employed in the development of these compounds.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a common and versatile method for synthesizing the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the appropriately substituted 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Ketone: To the solution from Step 1, add the corresponding α-bromo or α-chloro ketone (1.1 eq.).
-
Reaction Condition: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine derivative.
Causality: The choice of an α-haloketone is critical as the halogen provides a good leaving group for the initial N-alkylation of the pyridine ring nitrogen, and the adjacent carbonyl group is essential for the subsequent intramolecular cyclization to form the imidazole ring.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazo[4,5-b]pyridine or imidazo[1,2-a]pyridine derivatives) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density of the solution in each well using a spectrophotometric plate reader at a wavelength of 550-570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: This protocol is self-validating through the inclusion of both positive and negative controls. The positive control ensures the assay is sensitive to cytotoxic effects, while the negative control establishes the baseline for 100% cell viability.
Visualizing Pathways and Workflows
dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.
dot
Caption: A typical workflow for the synthesis and bioactivity evaluation of novel compounds.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds, while structurally related, offer distinct and complementary opportunities in drug discovery.
-
Imidazo[4,5-b]pyridines excel as purine mimetics, making them a rational choice for targeting ATP-binding sites, particularly within the kinome. Their development as inhibitors of CDKs, Aurora kinases, and TAM kinases highlights their potential in precision oncology.
-
Imidazo[1,2-a]pyridines demonstrate remarkable versatility, yielding potent modulators of major signaling pathways like PI3K/Akt and showing exceptional promise in infectious diseases, especially tuberculosis.
The choice between these scaffolds is therefore not one of superiority, but of strategic design based on the intended biological target. Future research will likely focus on enhancing the selectivity of these inhibitors to minimize off-target effects and exploring novel applications by decorating these privileged cores with diverse pharmacophores. The continued investigation into these potent heterocyclic systems promises to deliver the next generation of innovative therapeutics.
References
- A previous study reported that MEK inhibitors have more serious adverse effects and a lower efficacy compared with BRAF inhibitors (5). The development of novel effective agents for the treatment of these cancers is therefore crucial. Imidazopyridines possess a wide range of biological activities. In particular, the imidazo[1,2-a]pyridine moieties of imidazopyridine have recently gained significant interest as potential anticancer agents due to their
A Researcher's Guide to Cross-Reactivity Profiling of Imidazo[4,5-b]pyridine Kinase Inhibitors
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site has led to the development of inhibitors targeting critical cancer-related kinases such as Aurora, FLT3, and B-Raf.[2][3] However, the highly conserved nature of the ATP pocket across the human kinome presents a significant challenge: ensuring target selectivity.[4] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of understanding an inhibitor's true mechanism of action and therapeutic potential.
This guide provides an in-depth comparison of modern techniques for profiling the selectivity of imidazo[4,5-b]pyridine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key methodologies, and compare selectivity data for representative compounds from this structural class.
The Rationale for Profiling: Choosing the Right Lens to View Selectivity
Selecting a profiling strategy requires a clear understanding of the questions being asked. Are you interested in raw biochemical affinity across the kinome, target engagement in a complex cellular environment, or downstream functional effects? Each question is best answered by a different methodological approach.
-
Biochemical Assays (e.g., KINOMEscan®): These assays measure the direct binding of an inhibitor to a large panel of purified, recombinant kinases.[6] They are unparalleled for assessing biochemical potency and identifying a broad spectrum of potential off-targets early in development. The primary output is typically a dissociation constant (Kd) or percent of control inhibition, providing a clean, quantitative measure of interaction strength.[7] However, these assays exist in a simplified, artificial environment and do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[8][9]
-
Proteomic Assays in Lysates (e.g., Kinobeads): Chemical proteomics techniques like kinobeads bridge the gap between purely biochemical and cellular assays.[5] This method uses broad-spectrum kinase inhibitors immobilized on beads to pull down a large portion of the kinome from a cell lysate.[10][11] By pre-incubating the lysate with a free test inhibitor, one can quantify which kinases are competed off the beads, thus identifying the inhibitor's targets in a near-native, competitive environment.[11] This approach profiles kinases at endogenous expression levels and within their native complexes but still lacks the context of a live, intact cell.[5]
-
Cellular Target Engagement Assays (e.g., CETSA®): The Cellular Thermal Shift Assay (CETSA) provides direct evidence of an inhibitor binding to its target inside intact, living cells.[12][13] The principle is that a protein becomes more thermally stable when bound to a ligand.[14] By heating cells treated with an inhibitor and measuring the amount of soluble (non-denatured) target protein that remains, a thermal shift confirms target engagement.[12] This is the gold standard for verifying that a compound reaches and binds its intended target in a physiological context, but it is a low-throughput method for single targets and does not provide a broad kinome-wide profile on its own.[12][15]
The following diagram illustrates a logical workflow for integrating these profiling strategies in a drug discovery campaign.
Comparative Selectivity Profiles of Imidazo[4,5-b]pyridine Inhibitors
To illustrate the importance of comprehensive profiling, we compare two notable imidazo[4,5-b]pyridine-based inhibitors. Compound 27e was developed as a potent dual FLT3/Aurora kinase inhibitor, while Compound 28c was optimized for high selectivity towards Aurora A.[2][16][17]
Table 1: Biochemical Selectivity of Imidazo[4,5-b]pyridine Inhibitors Data derived from KINOMEscan® profiling or similar biochemical assays.
| Kinase Target | Compound 27e (Dual Inhibitor)[2] | Compound 28c (Aurora A Selective)[16][17] | Biological Role |
| Primary Targets | |||
| Aurora A | Kd = 7.5 nM | IC₅₀ = 0.023 µM | Mitotic progression, spindle assembly[18] |
| Aurora B | Kd = 48 nM | IC₅₀ = 2.07 µM | Chromosome segregation, cytokinesis[18] |
| FLT3 | Kd = 6.2 nM | IC₅₀ = 0.162 µM | Hematopoietic cell proliferation[19] |
| FLT3-ITD | Kd = 38 nM | Not Reported | Oncogenic driver in AML[19] |
| Selected Off-Targets | |||
| ABL1 | >90% inhibition @ 1µM | Not Reported | Cell growth and proliferation |
| TRKA | >90% inhibition @ 1µM | Not Reported | Neuronal survival and differentiation |
| VEGFR2 | <10% inhibition @ 1µM | Not Reported | Angiogenesis |
| c-SRC | Not Reported | Significant inhibition | Cell adhesion, proliferation |
| Selectivity Score | S(10) @ 1µM = 0.057 (22 hits/386) | Highly selective in 110-kinase panel | Overall kinome promiscuity |
The data clearly demonstrates their distinct profiles. Compound 27e potently inhibits both Aurora kinases and FLT3 as intended, but also hits other kinases like ABL1 and TRKA at a high concentration, highlighting its polypharmacology.[2] In contrast, medicinal chemistry efforts successfully steered Compound 28c towards remarkable selectivity for Aurora A over Aurora B and the wider kinome.[16][17]
Key Signaling Pathways
Understanding the on- and off-target effects requires placing these kinases in their signaling context. The primary targets for these inhibitors, Aurora and FLT3 kinases, govern critical cellular processes that are often dysregulated in cancer.
Inhibition of Aurora A and B disrupts mitosis, leading to cell cycle arrest and apoptosis, a key anti-cancer strategy.[16][18][20] Inhibition of constitutively active FLT3 mutants (like FLT3-ITD) blocks downstream pro-survival pathways (PI3K/AKT, RAS/ERK, STAT5), which is highly effective in certain types of acute myeloid leukemia (AML).[17][19][21] The dual activity of Compound 27e is therefore a rational approach to treating FLT3-mutated AML, as it simultaneously targets the primary oncogenic driver and the cell division machinery.[2]
Experimental Protocols
To ensure the trustworthiness and reproducibility of profiling data, meticulous execution of validated protocols is essential. Below are condensed, step-by-step methodologies for two key profiling techniques.
Protocol 1: Kinobeads Chemical Proteomics Assay
This protocol outlines a competitive profiling experiment to identify inhibitor targets in cell lysates.[10][11]
-
Cell Culture & Lysis:
-
Culture selected human cell lines (e.g., K-562, MV4-11) to ~80% confluency.
-
Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify lysate by high-speed centrifugation to remove insoluble debris. Determine protein concentration via BCA assay.
-
-
Competitive Binding:
-
Aliquot cell lysate (e.g., 1-5 mg total protein per sample).
-
Add the imidazo[4,5-b]pyridine test inhibitor over a range of concentrations (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control.
-
Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinase Enrichment:
-
Add a pre-washed slurry of broad-spectrum kinobeads to each lysate sample.
-
Incubate for 1-2 hours at 4°C with rotation to allow unbound kinases to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer followed by stringent wash buffers to remove non-specific protein binders.
-
Elute bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Separate eluted proteins by SDS-PAGE, perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). Plot the relative abundance of each identified kinase against the inhibitor concentration to generate dose-response curves and determine IC₅₀ values for target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a method to confirm target engagement in intact cells.[12][14]
-
Cell Treatment:
-
Plate cells (e.g., HCT116) and grow to ~80% confluency.
-
Treat cells with the test inhibitor at a fixed concentration (e.g., 10x cellular IC₅₀) or DMSO vehicle control for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated/aggregated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the soluble fraction using a detection method such as Western Blot or an ELISA-based technique (e.g., AlphaLISA®).
-
-
Data Analysis:
-
For each temperature point, normalize the amount of soluble protein to the amount present in the unheated (e.g., 37°C) sample.
-
Plot the percentage of soluble protein versus temperature for both the DMSO- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion
The cross-reactivity profile of an imidazo[4,5-b]pyridine kinase inhibitor is a critical dataset that defines its therapeutic window and potential applications. A multi-faceted approach, beginning with broad biochemical screens to map potential interactions, followed by lysate-based methods to confirm targets in a competitive environment, and culminating in cellular assays to verify target engagement in a physiological setting, provides the most complete and actionable understanding. By carefully selecting and executing these methodologies, researchers can move beyond simple potency values to truly understand the complex biology of their compounds, ultimately accelerating the development of safer and more effective targeted therapies.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. National Institutes of Health. Available at: [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Wasil, M., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Afonso, O., et al. (2014). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology. Available at: [Link]
-
Reinecke, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
-
Afshar, S., & Ghaffari, S. (2021). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and downstream effects. ResearchGate. Available at: [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
-
Gagliardi, D., et al. (2021). Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase. bioRxiv. Available at: [Link]
-
Bio-Rad. (n.d.). Flt3 signaling Pathway Map. Bio-Rad. Available at: [Link]
-
ResearchGate. (n.d.). FLT3 signal transduction pathway. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]
-
mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. Available at: [Link]
-
Chougule, D., et al. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology. Available at: [Link]
-
LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. Available at: [Link]
-
ACS Publications. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. Available at: [Link]
-
Frontiers. (2021). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. Available at: [Link]
-
PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Hernández, G., & Tweedie, C. A. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available at: [Link]
-
Pharma IQ. (n.d.). Kinase Profiling & Screening: Choosing a Biochemical Assay Platform. Pharma IQ. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
PubMed. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available at: [Link]
-
PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. chayon.co.kr [chayon.co.kr]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Guide to the Purity Assessment of Synthesized (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
Introduction: The Imperative of Purity in Heterocyclic Drug Candidates
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds such as (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, a molecule of interest due to the broad biological activities of the imidazopyridine scaffold, rigorous purity assessment is paramount.[1] Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product, making their detection and control a critical aspect of pharmaceutical development.[2][3]
This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering a framework for creating a robust, self-validating system for purity analysis. The goal is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate techniques for ensuring the integrity of their synthesized compounds.
Understanding the Analyte and Potential Impurities
The structure of this compound features a fused imidazopyridine ring system, which is a key chromophore, and a primary alcohol functional group. The synthesis of such molecules often involves multi-step sequences.[4][5] A plausible synthetic route might involve the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid derivative, followed by functional group manipulations.
This synthetic context is crucial as it informs the potential impurity profile. Impurities can be broadly categorized as:
-
Starting Materials & Reagents: Unreacted precursors from the final or penultimate synthetic steps.
-
Intermediates: Incompletely converted chemical intermediates.
-
By-products: Resulting from side reactions (e.g., over-oxidation of the alcohol to an aldehyde or carboxylic acid, positional isomers from the cyclization step).
-
Residual Solvents: Organic volatiles used during synthesis and purification.
-
Degradation Products: Compounds formed by decomposition of the API under specific conditions.
A comprehensive purity assessment strategy must be capable of separating, detecting, identifying, and quantifying these diverse potential contaminants.
Caption: Hypothetical synthesis pathway and potential impurity sources.
Orthogonal Analytical Techniques: A Multi-Faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the application of multiple, mechanistically different (orthogonal) methods. The primary techniques compared here are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, excelling at separating a target compound from its impurities.[2] Its high resolving power makes it ideal for detecting and quantifying even closely related substances.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar molecule like this compound, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is the method of choice. Components are detected as they elute from the column, typically using a UV-Vis detector set to a wavelength where the imidazopyridine core strongly absorbs.
-
Causality in Method Development: The choice of a buffered mobile phase (e.g., ammonium formate or phosphate buffer with acetonitrile or methanol) is critical. The buffer controls the ionization state of the basic nitrogen atoms in the pyridine and imidazole rings, ensuring sharp, symmetrical peaks for accurate integration. A gradient elution (where the mobile phase composition changes over time) is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe.
-
Data Interpretation: Purity is typically determined by an "area percent" calculation, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. This provides a relative purity value.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC is excellent for separation, NMR provides unparalleled structural information. For purity assessment, quantitative ¹H NMR (qHNMR) is a powerful primary method that can determine the absolute purity of a sample without the need for a reference standard of the compound itself.[6][7]
-
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical shift, integration (signal area), and coupling patterns of proton signals provide a detailed fingerprint of the molecule's structure. Impurities will present their own distinct sets of signals.
-
Expert Application (qHNMR): To determine absolute purity, a certified internal standard of known purity and weight is added to a precisely weighed sample of the synthesized compound.[6] By comparing the integral of a well-resolved signal from the analyte to a signal from the internal standard, the exact molar quantity and thus the mass purity of the analyte can be calculated. This method is non-destructive and relies on the universal response of protons, making it less biased than techniques like HPLC with UV detection, where response can vary significantly between different chromophores.[7]
-
Trustworthiness: The self-validating nature of NMR comes from its ability to simultaneously confirm the structure of the main component while detecting and often identifying impurities. The presence of unexpected signals immediately indicates a purity issue. ¹³C NMR, while less sensitive, is invaluable for detecting impurities that may lack protons (quaternary carbon-heavy impurities) and for confirming the carbon skeleton of the main compound.[7]
Mass Spectrometry (MS): The Ultimate Identification Tool
Mass spectrometry is an indispensable tool for identifying unknown impurities.[8] Its exceptional sensitivity and ability to provide precise molecular weight information make it the go-to method for impurity profiling, especially when coupled with a separation technique like HPLC (LC-MS).[9][10]
-
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of an impurity with high accuracy by measuring its mass to within a few parts per million.[11]
-
Synergy with HPLC (LC-MS): In an LC-MS system, the eluent from the HPLC column is directed into the mass spectrometer. As each peak (main component or impurity) elutes, the MS provides its mass. This allows for the confident assignment of molecular weights to the impurity peaks observed in the HPLC chromatogram. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where an ion of interest is fragmented to reveal structural motifs, aiding in the identification of by-products or degradants.[10]
-
Authoritative Grounding: The power of MS lies in its ability to tentatively identify impurities without needing to synthesize them first. For example, an impurity peak in the HPLC with a mass of M+14 Da relative to the parent compound could suggest an N-methylated by-product, while a mass of M-2 Da could indicate the formation of an aldehyde via oxidation of the primary alcohol.
Comparative Analysis of Key Purity Assessment Methods
| Feature | HPLC (UV Detection) | Quantitative ¹H NMR (qHNMR) | LC-MS |
| Primary Function | Separation & Relative Quantification | Absolute Quantification & Structure ID | Separation & Impurity Identification |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (low % levels) | Very High (pg/mL to fg/mL) |
| Specificity | Moderate to High | Very High (Structural) | Very High (Mass-based) |
| Quantification | Relative (Area %), requires reference standard for absolute | Absolute, requires internal standard | Primarily qualitative/semi-quantitative |
| Sample Type | Destructive | Non-destructive | Destructive |
| Strengths | - Excellent resolving power- Robust and reproducible- Industry standard for purity checks | - Provides absolute purity- No analyte reference needed- Confirms structure simultaneously | - Unambiguous MW of impurities- Structural info via MS/MS- Extremely sensitive |
| Limitations | - Response factor varies by chromophore- Co-eluting peaks can mislead- Cannot identify unknowns | - Lower sensitivity than HPLC/MS- Signal overlap can be an issue- Requires expensive equipment | - Ionization efficiency varies- Not inherently quantitative- Complex data interpretation |
Experimental Protocols: A Practical Framework
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that all aspects of purity are thoroughly investigated. The process is iterative, with results from one technique guiding the experiments of the next.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. biotech-spain.com [biotech-spain.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. chimia.ch [chimia.ch]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Imidazo[4,5-b]pyridine Drug Candidates
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the bench to the clinic is a meticulous process of validation. The imidazo[4,5-b]pyridine scaffold, a structural analog of purine, has emerged as a promising framework for the development of potent kinase inhibitors and other therapeutic agents.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of imidazo[4,5-b]pyridine drug candidates, offering insights into experimental design, data interpretation, and the critical transition from cell-based assays to preclinical animal models.
The Rationale: Why Compare In Vitro and In Vivo Efficacy?
The primary goal of early-stage drug discovery is to identify compounds with high potency and selectivity against a specific biological target. In vitro assays provide a rapid and cost-effective platform for initial screening and mechanism of action studies.[3] However, the controlled environment of a culture dish does not fully recapitulate the complex physiology of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the tumor microenvironment, can significantly influence a drug's performance in vivo. Therefore, a direct comparison of in vitro and in vivo data is crucial for predicting clinical success and making informed decisions about advancing a drug candidate.
Understanding the Target: Imidazo[4,5-b]pyridines as Kinase Inhibitors
Many imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[1][4] These compounds typically compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. Prominent targets for this class of compounds include Aurora kinases, B-Raf, and Cyclin-Dependent Kinases (CDKs).[4][5][6][7]
Below is a representative signaling pathway often targeted by imidazo[4,5-b]pyridine kinase inhibitors:
Caption: A simplified diagram of common signaling pathways targeted by imidazo[4,5-b]pyridine kinase inhibitors.
Part 1: In Vitro Efficacy Assessment
In vitro studies form the foundation of the efficacy evaluation for any new drug candidate. These assays are designed to measure the direct effect of a compound on its molecular target and on cancer cells.
Key In Vitro Assays:
-
Enzyme Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the activity of its target kinase.[8][9] The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, indicating the drug's potency.[9]
-
Cytotoxicity/Antiproliferative Assay: This cell-based assay determines the concentration of the drug that inhibits the growth of cancer cells by 50% (GI50 or IC50).[3][10] Common methods include the MTT, SRB, or CellTiter-Glo assays.[10]
-
Apoptosis and Cell Cycle Analysis: These assays elucidate the mechanism of cell death induced by the drug candidate.[3] Flow cytometry-based methods like Annexin V/Propidium Iodide staining are frequently used.[3]
Experimental Workflow for In Vitro Efficacy
Caption: A typical experimental workflow for the in vitro evaluation of imidazo[4,5-b]pyridine drug candidates.
Representative In Vitro Data for Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target Kinase | Kinase IC50 (µM) | Cancer Cell Line | Cytotoxicity GI50 (µM) | Reference |
| Compound A | Aurora A | 0.042 | HCT116 (Colon) | Not Reported | [7] |
| Compound B | CDK9 | 0.63 - 1.32 | MCF-7 (Breast) | Not Reported | [6] |
| Compound C | B-Raf | Not Reported | Various | Not Reported | [4] |
| Compound 18b | CDK9 | Potent | HCT-116 (Colon) | Potent | [5] |
| Compound 5e | Not specified | Not Reported | MCF-7 (Breast) | Good | [11][12] |
Note: This table is a representative summary based on available literature. "Not Reported" indicates that the specific value was not found in the cited source.
Part 2: In Vivo Efficacy Assessment
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole-organism context.[13] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical anticancer drug evaluation.[13][14]
Key In Vivo Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[13] These models are valuable for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[13][15] PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[13]
Experimental Workflow for In Vivo Efficacy
Caption: A standard workflow for assessing the in vivo efficacy of a drug candidate in a xenograft model.
Representative In Vivo Data for Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Animal Model | Tumor Type | Route of Administration | Efficacy Outcome | Reference |
| Compound 14 | Mouse Xenograft | A2780 Ovarian Cancer | Oral | Significant tumor growth inhibition | [16] |
| Compound 15a | Mouse Xenograft | HCT116 & HT-29 Colon Cancer | Not Specified | Significant tumor growth inhibition | [17] |
| Compound 5e | Mouse | Ehrlich Ascites Carcinoma | Intraperitoneal | Retarded tumor growth | [11][12] |
Note: This table is a representative summary based on available literature.
Bridging the Divide: Correlating In Vitro and In Vivo Data
A strong correlation between potent in vitro activity and significant in vivo efficacy is the desired outcome. However, discrepancies are common. A compound that is highly potent in a cell-based assay may show limited or no activity in an animal model. Conversely, a moderately active compound in vitro might exhibit robust in vivo efficacy.
Reasons for Discrepancies:
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can limit the drug's effectiveness in vivo.
-
Toxicity: The compound may be toxic at concentrations required for therapeutic efficacy.
-
Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, and the extracellular matrix can influence drug response.
-
Off-Target Effects: The compound may have unforeseen off-target activities that contribute to its in vivo effects, either positively or negatively.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a novel imidazo[4,5-b]pyridine compound.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazo[4,5-b]pyridine test compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.[10]
Protocol 2: In Vivo Efficacy Study (CDX Model)
This protocol outlines a general procedure for an in vivo efficacy study using a cell line-derived xenograft model.[13][14]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Lead imidazo[4,5-b]pyridine compound
-
Vehicle for drug administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The tumors can be further analyzed by histology, immunohistochemistry, or Western blotting to assess target engagement and pharmacodynamic effects.[13]
Conclusion
The evaluation of imidazo[4,5-b]pyridine drug candidates requires a multi-faceted approach that carefully weighs both in vitro and in vivo data. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more clinically relevant context for assessing therapeutic potential. A thorough understanding of the strengths and limitations of each experimental system, coupled with a systematic and logical progression from one to the other, is paramount for the successful development of this promising class of therapeutic agents.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
PubMed. (n.d.). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). PubMed Central. [Link]
-
Lukasik, P. M., Elabar, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-22. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (n.d.). PubMed. [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Relevant Source. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (n.d.). PubMed. [Link]
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (n.d.). PubMed Central. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central. [Link]
-
Overview of drug screening experiments using patient‐derived xenograft... (n.d.). ResearchGate. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2024). The University of Liverpool Repository. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. (n.d.). PubMed Central. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PubMed Central. [Link]
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for... (n.d.). National Center for Biotechnology Information. [Link]
-
Drug Screening of patient derived Tumor Xenografts | Protocol Preview. (2023). YouTube. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). National Institutes of Health. [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (n.d.). ResearchGate. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PubMed Central. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Efficacy in Imidazopyridine Synthesis
Introduction: The Enduring Significance of Imidazopyridines
The imidazopyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are prevalent in a multitude of commercial drugs, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[4][5] The unique structural and electronic properties of this heterocyclic system also lend themselves to applications in optoelectronics.[5] Consequently, the development of efficient and sustainable synthetic methodologies for imidazopyridine derivatives remains a highly active area of research.[1][6][7]
This guide provides an in-depth comparison of various catalytic systems employed in the synthesis of imidazopyridines. We will delve into the mechanistic intricacies of each approach, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs. Our focus will be on providing a practical, field-proven perspective that balances catalytic efficiency with operational simplicity and environmental considerations.
Catalytic Strategies: A Comparative Overview
The synthesis of imidazopyridines has evolved significantly from classical condensation reactions to sophisticated catalytic and multicomponent strategies.[1] Modern approaches prioritize atom economy, milder reaction conditions, and greater functional group tolerance. The primary catalytic systems can be broadly categorized into transition-metal catalysis, organocatalysis, and emerging methodologies such as photocatalysis and heterogeneous catalysis.
Transition-Metal Catalysis: The Workhorse of Imidazopyridine Synthesis
Transition metals, by virtue of their variable oxidation states and ability to coordinate with organic substrates, are powerful catalysts for the construction of the imidazopyridine core.[6][7][8]
1. Copper Catalysis: A Versatile and Economical Choice
Copper catalysts are particularly attractive due to their low cost, low toxicity, and environmental friendliness.[7][8] Copper can exist in multiple oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)), enabling a wide range of catalytic transformations.[7][8]
Mechanistic Insight: A common copper-catalyzed route is the A³ (Aldehyde-Amine-Alkyne) coupling reaction. In a typical mechanism, Cu(I) activates the terminal alkyne, making it susceptible to nucleophilic attack by the imine formed from the condensation of an aldehyde and a 2-aminopyridine. The resulting intermediate undergoes a 5-exo-dig cyclization followed by aromatization to yield the imidazopyridine product.[8]
Figure 1: Generalized mechanism for the Copper-Catalyzed A³ Coupling reaction.
Comparative Data:
| Catalyst System | Aldehyde | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuBr | Benzaldehyde | Phenylacetylene | DMF | 80 | 12 | 90 | [9] |
| CuSO₄/Sodium Ascorbate | Benzaldehyde | Phenylacetylene | Water (SDS micelles) | 50 | 12 | 92 | [5] |
| Cu/SiO₂ | Benzaldehyde | Phenylacetylene | Toluene | 120 | 24 | 82 | [10][11][12] |
| CuI | Benzaldehyde | Phenylacetylene | Toluene | reflux | 12 | 85-95 | [13] |
Experimental Protocol: Copper-Catalyzed Synthesis in Aqueous Micellar Media [5]
-
To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), sodium dodecyl sulfate (SDS) (0.1 mmol), and water (5 mL).
-
Stir the mixture at room temperature for 10 minutes to form a milky suspension.
-
Add CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazopyridine.
2. Palladium Catalysis: A Powerful Tool for Cross-Coupling
Palladium catalysts are renowned for their efficiency in C-N and C-C bond-forming reactions.[7][8] In imidazopyridine synthesis, palladium is often employed in cross-coupling reactions to introduce diverse substituents onto the heterocyclic core.[8]
Mechanistic Insight: Palladium-catalyzed reactions often involve an oxidative addition/reductive elimination cycle. For instance, in a Sonogashira coupling to functionalize a pre-formed halo-imidazopyridine, Pd(0) undergoes oxidative addition into the C-X bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to form the C-C bond.
Figure 2: Simplified mechanism for a Palladium-catalyzed Sonogashira coupling.
Comparative Data:
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-aminopyridine, aldehyde, alkyne | - | DMF | 100 | 12 | up to 85 | [7] |
| Pd(OAc)₂ | 4-bromo-substituted nitrostyrylisoxazole | Terminal alkynes | - | - | - | up to 81 | [8] |
3. Other Notable Transition Metals: Rhodium, Ruthenium, and Iron
-
Rhodium: Rhodium catalysts are effective for C-H activation and functionalization, enabling direct modification of the imidazopyridine core.[8][14]
-
Ruthenium: Ruthenium complexes have been utilized in C-H activation and multicomponent reactions for imidazopyridine synthesis.[8][14]
-
Iron: As an earth-abundant and inexpensive metal, iron catalysts are gaining traction. They have been successfully used in denitration reactions to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridines.[13]
Organocatalysis: A Metal-Free Alternative
Organocatalysis offers a compelling alternative to transition-metal catalysis, avoiding issues of metal contamination in the final product.
Mechanistic Insight: Organocatalysts can function as either Lewis acids or Brønsted acids/bases to activate substrates. For example, saccharin can act as a Brønsted acid to protonate the carbonyl group of an aldehyde, facilitating imine formation in the Groebke–Blackburn–Bienaymé (GBB) reaction.[4]
Figure 3: Generalized mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Comparative Data:
| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Saccharin | 2-aminopyridine, aldehyde, isocyanide | - | - | High | [4] |
| Flavin-Iodine | 2-aminopyridine, ketone | - | Aerobic, oxidative | - | [15] |
| Perchloric Acid | 2-aminopyridine, aldehyde, isocyanide | - | - | up to 96 | [4] |
| Graphene Oxide | 2-aminopyridine, acetophenone, thiol | - | - | - | [4] |
Emerging Methodologies: Photocatalysis and Heterogeneous Catalysis
1. Photocatalysis: Light-Driven Synthesis
Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. In the context of imidazopyridine synthesis, visible-light-mediated C-H functionalization has been achieved using organic photoredox catalysts like eosin Y.[16]
2. Heterogeneous Catalysis: Enhancing Reusability and Sustainability
Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, offer significant advantages in terms of catalyst recovery and reuse. Magnetic nanocatalysts (e.g., Fe₃O₄, CoFe₂O₄) have emerged as powerful platforms for imidazopyridine synthesis, allowing for easy separation using an external magnet.[1] Similarly, copper supported on silica (Cu/SiO₂) has been effectively used as a recyclable catalyst for the A³ coupling reaction.[10][11][12]
Experimental Workflow: Heterogeneous Catalysis and Recovery
Figure 4: General workflow for a reaction using a recoverable heterogeneous catalyst.
Conclusion: Selecting the Right Catalyst for Your Needs
The choice of catalyst for imidazopyridine synthesis is a critical decision that depends on several factors, including the desired substitution pattern, substrate scope, cost, and environmental impact.
-
For versatility and cost-effectiveness, copper-based catalysts are an excellent starting point, particularly for A³ coupling reactions.
-
For complex functionalization and high efficiency, palladium catalysts remain a powerful, albeit more expensive, option.
-
To avoid metal contamination and for green chemistry applications, organocatalysts and heterogeneous catalysts are highly recommended.
-
For novel C-H functionalization strategies, exploring photocatalysis could lead to innovative discoveries.
This guide has provided a comparative overview of the major catalytic systems for imidazopyridine synthesis. By understanding the underlying mechanisms and considering the practical aspects of each method, researchers can make informed decisions to accelerate their drug discovery and materials science endeavors.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. PubMed Central. [Link]
-
Recent Advances on the Transition-Metal-Catalyzed Synthesis of Imidazopyridines: An Updated Coverage. PubMed. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. [Link]
-
Multicomponent Synthesis of Imidazo[1,2-a]pyridines: Aerobic Oxidative Formation of C–N and C–S Bonds by Flavin–Iodine-Coupled Organocatalysis. Organic Letters. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. SciELO. [Link]
-
Catalysts. IRIS Unibas. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. Sci-Hub. [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ScienceOpen. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]
Sources
- 1. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. sci-hub.box [sci-hub.box]
- 12. Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material – ScienceOpen [scienceopen.com]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of I-BET762 (Molibresib): A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of epigenetic modulators, rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, more commonly known in the scientific literature as I-BET762 (also GSK525762 or Molibresib), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We will delve into its mechanism of action, compare its performance with other well-characterized BET inhibitors, and provide detailed experimental protocols to empower researchers in their own validation studies.
The Rise of BET Inhibitors: Targeting Transcriptional Addiction in Disease
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. In many cancers and inflammatory diseases, this process becomes dysregulated, leading to the overexpression of oncogenes, such as MYC, and pro-inflammatory genes. BET inhibitors represent a promising therapeutic strategy by disrupting this pathogenic transcriptional circuitry.
I-BET762: A Potent Pan-BET Inhibitor
I-BET762 is a small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains. This occupation physically displaces BET proteins from chromatin, preventing them from recruiting the transcriptional apparatus necessary for the expression of key growth-promoting and pro-inflammatory genes. The downstream consequence is a potent and selective suppression of target gene transcription, leading to cell cycle arrest, apoptosis, and anti-inflammatory effects.
The primary mechanism of action of I-BET762 is the disruption of the interaction between BET proteins and acetylated histones, which subsequently leads to the downregulation of key oncogenes like MYC. This targeted suppression of a master transcriptional regulator accounts for the potent anti-proliferative effects of I-BET762 observed in a wide range of cancer models.
Comparative Analysis: I-BET762 vs. Alternative BET Inhibitors
To provide a clearer picture of I-BET762's performance, we compare it here with two other widely studied BET inhibitors: JQ1 and OTX015 (MK-8628).
| Parameter | I-BET762 (Molibresib) | JQ1 | OTX015 (MK-8628) |
| Binding Affinity (Kd) | BRD2: ~50.5-61.3 nMBRD3: ~50.5-61.3 nMBRD4: ~50.5-61.3 nM | BRD2: ~128 nMBRD3: ~59.5 nMBRD4: ~49 nM | BRD2/3/4: EC50 ~10-19 nM (cell-free) |
| Cellular Potency (IC50) | Varies by cell line (e.g., ~25-150 nM in sensitive prostate cancer lines) | Varies by cell line (e.g., ~0.33-1.10 µM in breast cancer lines) | Varies by cell line (e.g., ~55.9 nM in MDA-MB-231 breast cancer cells) |
| Selectivity | Pan-BET inhibitor | Pan-BET inhibitor | Pan-BET inhibitor |
| Clinical Development | Has undergone clinical trials | Preclinical tool compound (short half-life) | Has undergone clinical trials |
Key Insights from the Comparison:
-
All three compounds are potent pan-BET inhibitors, effectively targeting multiple members of the BET family.
-
I-BET762 and OTX015 have demonstrated suitable pharmacokinetic properties for clinical development, while JQ1 is primarily used as a preclinical research tool due to its short half-life.
-
The cellular potency of these inhibitors varies significantly across different cancer cell lines, highlighting the importance of empirical testing in relevant models.
Experimental Validation of I-BET762's Mechanism of Action
To rigorously validate the mechanism of action of I-BET762 or any novel BET inhibitor, a multi-pronged experimental approach is essential. Here, we provide detailed protocols for three key assays:
Target Binding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay directly measures the binding of the inhibitor to the BET bromodomain.
Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (e.g., Europium) and an acceptor fluorophore. In this assay, a biotinylated histone peptide (the natural ligand) and a His-tagged BET protein are brought into proximity, generating a FRET signal. A competitive inhibitor like I-BET762 will displace the histone peptide, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the cells of interest to a sufficient density.
-
Treat the cells with the desired concentrations of I-BET762 or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the levels of the target BET protein (e.g., BRD4) in the soluble fractions by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and I-BET762-treated samples. A shift in the melting curve to a higher temperature in the presence of I-BET762 indicates target engagement.
-
Downstream Pathway Modulation: Western Blot for c-Myc
This assay verifies that target engagement by the inhibitor leads to the expected downstream biological effect, in this case, the downregulation of the oncoprotein c-Myc.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By comparing the levels of c-Myc protein in cells treated with I-BET762 versus a vehicle control, we can confirm the inhibitor's effect on this key downstream target.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of c-Myc protein levels.
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of I-BET762 or DMSO for a specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in c-Myc protein levels.
-
Conclusion
The validation of a compound's mechanism of action is a critical step in drug discovery and development. For a potent BET inhibitor like I-BET762, a combination of biochemical assays to confirm target binding, cell-based assays to demonstrate target engagement, and downstream pathway analysis to verify functional consequences provides a robust and comprehensive validation package. By employing the comparative data and detailed protocols outlined in this guide, researchers can confidently assess the performance of I-BET762 and other BET inhibitors in their specific models of interest, ultimately advancing our understanding of epigenetic regulation in disease and accelerating the development of novel therapeutics.
References
-
Nicodeme, E. et al. Suppression of inflammation by a synthetic histone mimic. Nature 468, 1119–1123 (2010). [Link]
-
Dawson, M. A. et al. Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature 478, 529–533 (2011). [Link]
-
Filippakopoulos, P. et al. Selective inhibition of BET bromodomains. Nature 468, 1067–1073 (2010). [Link]
-
Mertz, J. A. et al. Targeting MYC dependence in cancer by inhibiting BET bromodomains. Proceedings of the National Academy of Sciences 108, 16669–16674 (2011). [Link]
-
Asangani, I. A. et al. An RNA-seq transcriptome analysis of castration-resistant prostate cancer cells treated with the BET bromodomain inhibitor I-BET762. Oncotarget 7, 20881–20894 (2016). [Link]
-
Jafari, R. et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols 9, 2100–2122 (2014). [Link]
-
Bio-Rad. Western Blotting Protocol. (2023). [Link]
Beyond the Imidazo[4,5-b]pyridine Core: A Comparative Guide to Privileged Scaffolds in Medicinal Chemistry
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has undeniably carved a significant niche in medicinal chemistry, serving as the foundation for numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its structural resemblance to endogenous purines allows for effective interaction with a multitude of biological targets.[4][5] However, the relentless pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative heterocyclic systems. This guide provides an in-depth, objective comparison of prominent alternative scaffolds to the imidazo[4,5-b]pyridine core: pyrazolo[3,4-b]pyridine, pyrrolo[2,3-b]pyridine (7-deazapurine), and benzimidazole. We will delve into their comparative physicochemical properties, pharmacological activities supported by experimental data, and provide detailed synthetic protocols and bioassay methodologies.
A Comparative Overview of Core Scaffolds
The selection of a core scaffold is a critical decision in drug design, profoundly influencing a molecule's biological activity, selectivity, and drug-like properties. The imidazo[4,5-b]pyridine core's success has spurred the investigation of closely related bioisosteres. The table below summarizes key physicochemical properties of the parent scaffolds, offering a foundational understanding of their intrinsic characteristics.
| Scaffold | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| Imidazo[4,5-b]pyridine | 119.12[6] | 7.48 ± 0.20[7] | 0.3[6] | |
| Pyrazolo[3,4-b]pyridine | 119.12[8] | 5.92 ± 0.20[9] | 0.8[8] | |
| Pyrrolo[2,3-b]pyridine | 118.14[10] | 15.78 (acidic), 4.48 (basic)[11] | 1.8[10] | |
| Benzimidazole | 118.14[12] | 5.38[12] | 1.3[12] |
Caption: Physicochemical properties of the parent heterocyclic scaffolds.
The subtle changes in nitrogen and carbon placement across these scaffolds significantly impact their electronic distribution, hydrogen bonding capabilities, and overall topology, leading to distinct pharmacological profiles.
Caption: Relationship between Imidazo[4,5-b]pyridine and its alternative scaffolds.
In-Depth Scaffold Analysis and Experimental Data
Pyrazolo[3,4-b]pyridine: A Potent Alternative for Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold has emerged as a highly successful alternative to the imidazo[4,5-b]pyridine core, particularly in the realm of kinase inhibitors.[13] The rearrangement of the nitrogen atoms in the five-membered ring alters the hydrogen bond donor-acceptor pattern, which can be exploited to achieve enhanced potency and selectivity.
A notable example is in the development of TANK-binding kinase 1 (TBK1) inhibitors. A study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives with potent TBK1 inhibitory activity.[14] Through extensive optimization, compound 15y was discovered with an impressive IC50 value of 0.2 nM against TBK1, demonstrating the potential of this scaffold to yield highly potent inhibitors.[14]
Comparative Performance Data: Kinase Inhibition
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | CCT137690 | Aurora-A | 15 | [3] |
| Pyrazolo[3,4-b]pyridine | 15y | TBK1 | 0.2 | [14] |
| Pyrrolo[2,3-b]pyridine | Compound 25a | ATM | (Excellent selectivity) | [15] |
| Benzimidazole | Lead Compound 1 | p38α | Low nanomolar | [16] |
Caption: Comparative IC50 values of representative compounds from each scaffold class against their respective target kinases.
The improved performance of the pyrazolo[3,4-b]pyridine scaffold in certain contexts can be attributed to its distinct electronic and steric properties, which can lead to more favorable interactions within the ATP-binding pocket of kinases.
Pyrrolo[2,3-b]pyridine (7-Deazapurine): Enhancing Metabolic Stability and Cellular Activity
The replacement of the N7 nitrogen of the purine core with a carbon atom gives rise to the pyrrolo[2,3-b]pyridine, also known as 7-deazapurine, scaffold. This modification can significantly impact the metabolic stability and cellular activity of a compound. The absence of the N7 nitrogen removes a potential site for metabolism and can alter the electronic properties of the ring system.
In the development of inhibitors for ataxia telangiectasia mutated (ATM) kinase, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and shown to be highly selective ATM inhibitors.[15] Compound 25a from this series exhibited excellent kinase selectivity and, importantly, demonstrated high oral bioavailability in mice, highlighting the favorable pharmacokinetic properties that can be achieved with this scaffold.[15]
Benzimidazole: A Versatile and Privileged Scaffold
The benzimidazole scaffold, formed by the fusion of a benzene ring with an imidazole ring, is a well-established privileged structure in medicinal chemistry.[17][18] Its structural similarity to purines allows it to interact with a wide range of biological targets.[19]
In a study comparing benzimidazole and imidazo[4,5-b]pyridine derivatives as p38α MAP kinase inhibitors, both scaffolds yielded potent compounds.[16][20] However, the study noted that the conversion of the benzimidazole "warhead" to an imidazopyridine resulted in increased in vivo potency in an acute inflammation model, suggesting that the choice of scaffold can significantly impact pharmacokinetic and pharmacodynamic outcomes.[16] Conversely, for thromboxane A2 receptor antagonists, compounds from both the benzimidazole and imidazo[4,5-b]pyridine series displayed similar high potencies, indicating that for some targets, the two scaffolds can be equally effective.[19]
Experimental Protocols
Synthesis of a Representative Pyrazolo[3,4-b]pyridine Derivative
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves the condensation of an aminopyrazole with a β-ketoester or a similar three-carbon building block.
Step-by-step protocol:
-
Preparation of the key intermediate: A mixture of 2-chloro-3-formylpyridine (5.00 g, 35 mmol) and p-toluenesulfonic acid (3.50 g, 18 mmol) is treated with hydrazine hydrate (10 mL).[9]
-
The reaction mixture is stirred at 130 °C for 3 hours.[9]
-
Upon completion, the mixture is cooled and extracted with ethyl acetate.[9]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the 1H-pyrazolo[3,4-b]pyridine core.[9]
-
Further functionalization can be achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at various positions of the scaffold to introduce desired substituents.[14]
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Synthesis of a Representative Pyrrolo[2,3-b]pyridine Derivative
The synthesis of the pyrrolo[2,3-b]pyridine core can be achieved through various methods, including the Fischer indole synthesis or construction from substituted pyrroles.
Step-by-step protocol:
-
Condensation: To a solution of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (350 mg, 0.856 mmol) in a 1:1 mixture of 1,4-dioxane and water (5 mL) is added phenylboronic acid (125 mg, 1.02 mmol), Pd2(dba)3 (24 mg, 0.026 mmol), and K2CO3 (350 mg, 2.56 mmol) under a nitrogen atmosphere.[21]
-
The reaction mixture is stirred at 100 °C for 30 minutes.[21]
-
After cooling, the solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.[21]
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield the 2-aryl-pyrrolo[2,3-b]pyridine derivative.[21]
Synthesis of a Representative Benzimidazole Derivative
A common and efficient method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.
Step-by-step protocol:
-
Condensation: To a stirred solution of o-phenylenediamine (1 mmol) and ammonium chloride (4 mmol) in chloroform (5 mL) is added benzaldehyde (1 mmol).[22]
-
The mixture is stirred at room temperature for four hours.[22]
-
The reaction progress is monitored by thin-layer chromatography.[22]
-
Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate.[22]
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified by recrystallization to afford the 2-phenyl-1H-benzimidazole.[22]
Caption: General synthetic workflow for benzimidazole derivatives.
Biological Assay Protocols: Kinase Inhibition
A standard method to evaluate the potency of kinase inhibitors is through biochemical assays that measure the inhibition of substrate phosphorylation.
Step-by-step protocol for a radiometric kinase assay:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, [γ-³²P]ATP, and a buffer solution with appropriate cofactors (e.g., Mg²⁺).
-
Inhibitor Addition: The test compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a defined period.
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, followed by washing to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a radiometric kinase inhibition assay.
Conclusion
While the imidazo[4,5-b]pyridine core remains a valuable scaffold in medicinal chemistry, the exploration of bioisosteric alternatives such as pyrazolo[3,4-b]pyridine, pyrrolo[2,3-b]pyridine, and benzimidazole offers exciting opportunities for the development of novel therapeutics. Each scaffold possesses a unique set of physicochemical and pharmacological properties that can be strategically leveraged to address specific challenges in drug discovery, including potency, selectivity, and pharmacokinetic profiles. The choice of the optimal scaffold is context-dependent and should be guided by the specific biological target and the desired therapeutic profile. This guide provides a foundational framework for researchers to make informed decisions in the selection and optimization of these privileged heterocyclic systems.
References
(Please note that for brevity, a selection of key references is provided below. The full list of citations can be found in the hyperlinked text.)
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515–528.
- Renard, P., et al. (1996). Synthesis and Structure-Activity Relationships of Novel Benzimidazole and imidazo[4,5-b]pyridine Acid Derivatives as Thromboxane A2 Receptor Antagonists. Journal of Medicinal Chemistry, 39(2), 387-396.
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 53(14), 5213–5226.
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
- Patil, S., et al. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 273-279.
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
- Yıldırım, I., & Ulusoy, N. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.
- Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(18), 9270–9279.
- Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 110(41), 20546–20554.
- Zhang, S. (2012). A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 4. Organic Bases.
- Bavetsias, V., et al. (2015). 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & medicinal chemistry letters, 25(19), 4203–4209.
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]
-
Human Metabolome Database. (2012). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
- Kouassi, A. B., et al. (2023).
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of medicinal chemistry, 53(14), 5213–5226.
- Kouassi, A. B., et al. (2023).
-
ResearchGate. (n.d.). Benzimidazole derived 13 (a) and imidazo[4,5-b]pyridine derived 25 and 30 acrylonitriles (b) chosen as lead compound for further optimization. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
- Perković, I., et al. (2019).
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Journal of Chemical and Pharmaceutical Research, 17(8), 1-10.
- Svendsen, K. B., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(17), 3121.
-
PubChem. (n.d.). 1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
- Regan, J., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & medicinal chemistry letters, 18(1), 179–183.
- Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 22(3), 399.
- Regan, J., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.
- Krause, M., Foks, H., & Gobis, K. (2017).
- Kamel, G. M., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Der Pharma Chemica, 9(13), 85-92.
- Wang, H., et al. (2015). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry, 58(14), 5707–5721.
- Sebbar, N. K., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196.
- de la Cuesta, E., G.-C., A., & Elguero, J. (2021).
-
ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Retrieved from [Link]
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1368–1385.
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 8. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1H-PYRAZOLO[3,4-B]PYRIDINE CAS#: 271-73-8 [m.chemicalbook.com]
- 10. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961) [hmdb.ca]
- 12. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.uctm.edu [journal.uctm.edu]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis and structure-activity relationships of novel benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 3H-Pyrrolo[2,3-B]pyridine | C7H6N2 | CID 18759565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
Safety Operating Guide
Navigating the Disposal of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like (3H-Imidazo[4,5-b]pyridin-5-yl)methanol (CAS No. 1352911-89-7) are of significant interest due to their diverse biological activities.[1][2][3] However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste management. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the underlying scientific principles.
Hazard Assessment: A Precautionary Approach
The foundational step in any chemical waste disposal procedure is a thorough understanding of the potential hazards. Based on available data for related compounds, we can anticipate the following hazard profile for this compound:
| Hazard Category | Anticipated Classification & Rationale | Supporting Evidence |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | The parent compound, Imidazo[4,5-b]pyridine, is classified as Acute Toxicity, Oral, Category 4.[4][5] |
| Eye Irritation | Category 2A: Causes serious eye irritation (H319) | A structurally similar compound, (3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol, is classified as an eye irritant. |
| Hazardous to the Aquatic Environment | Acute Category 1: Very toxic to aquatic life (H400) | The aforementioned propyl-substituted analog is also classified as hazardous to the aquatic environment. |
| Biological Activity | Potential for Unforeseen Biological Effects | Imidazopyridine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and anticancer properties, necessitating careful handling to avoid unintended biological consequences.[1][2][6][7][8] |
Note: The "-methanol" in the chemical name refers to a hydroxymethyl group (-CH₂OH) attached to the imidazopyridine core and does not indicate the presence of free methanol as a solvent. However, if methanol or other solvents are used in your process, they must be disposed of according to their own specific hazard classifications.[9][10][11]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final collection.
Caption: Decision workflow for the proper disposal of this compound waste.
Waste Characterization and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Pure Compound: Unused or expired this compound should be collected in a dedicated, clearly labeled, and sealed container.
-
Contaminated Labware: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid waste container.
-
-
Liquid Waste:
-
Non-Halogenated Organic Solvents: Solutions of the compound in solvents like methanol, ethanol, or acetone should be collected in a "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Solvents: If dissolved in solvents such as dichloromethane or chloroform, the waste must be collected in a "Halogenated Organic Waste" container.
-
Aqueous Solutions: Aqueous waste containing the compound should be collected in a dedicated "Aqueous Hazardous Waste" container. Do not dispose of aqueous solutions down the drain due to the anticipated aquatic toxicity.
-
-
Sharps Waste:
-
Needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated sharps container.
-
Container Management and Labeling
Adherence to strict container management and labeling protocols is a regulatory requirement and a cornerstone of laboratory safety.
-
Container Compatibility: Ensure that waste containers are made of a material compatible with the chemical waste they hold. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no abbreviations or formulas), and the approximate percentage of each component.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) and protects laboratory personnel.
Storage and Collection
Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. Once a waste container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
Decontamination and Spill Management
In the event of a spill, the primary objective is to contain the material and decontaminate the area while ensuring personnel safety.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material and place it in a sealed container for disposal as solid hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials for disposal.
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Provide them with as much information as possible about the spilled material.
-
Regulatory Framework
The disposal of chemical waste is governed by a multi-tiered regulatory framework. In the United States, the primary federal agencies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous chemicals and the communication of their hazards.
It is crucial to be familiar with and adhere to your specific state and local regulations, as they may be more stringent than federal requirements. Furthermore, your institution's EHS department will have specific policies and procedures that must be followed.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adopting a precautionary approach to hazard assessment and adhering to a systematic and compliant disposal workflow, researchers can confidently navigate their innovative work while upholding the highest standards of scientific integrity and corporate responsibility.
References
-
PubChem. Imidazo[4,5-b]pyridine. National Center for Biotechnology Information. [Link]
-
Di Mauro, G., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(15), 5789. [Link]
-
VEGPHARM. This compound. [Link]
-
ResearchGate. Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... [Link]
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
ACS Publications. Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters. [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
Agilent. Methanol - Safety Data Sheet. [Link]
-
ResearchGate. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. [Link]
-
PubChemLite. (3h-imidazo[4,5-b]pyridin-2-yl)methanol. [Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
ResearchGate. Advances in Synthesis and Application of Imidazopyridine Derivatives. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Methanol. [Link]
-
MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
PMC. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
-
ResearchGate. (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
MSF Norway / Oslo University Hospital. Protocol – EMACC-WG / MSF Norway / Oslo University Hospital – 2023 - methanol poisoning. [Link]
-
Inchem.org. METHANOL (PIM 335). [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Handling (3H-Imidazo[4,5-b]pyridin-5-yl)methanol
Foreword: A Proactive Stance on Safety
As researchers and drug development professionals, we operate on the frontier of innovation. The compounds we handle, such as (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, are often novel entities with incomplete toxicological profiles. This guide is built on a foundational principle: the absence of comprehensive hazard data necessitates a conservative and proactive approach to safety. this compound belongs to the imidazopyridine class of heterocyclic compounds. This family is renowned for its diverse and potent biological activities, including use in pharmaceuticals.[1] This inherent bioactivity is the primary reason for treating this and similar research chemicals with the utmost respect and caution. This document provides a framework for risk mitigation through appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans, ensuring that your groundbreaking research is conducted safely and responsibly.
Hazard Assessment: An Evidence-Based Approach to an Unknown Profile
A thorough search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 1352911-89-7) does not yield comprehensive GHS hazard classifications.[2][3] In such situations, a Senior Application Scientist must apply experience and expertise by examining surrogate molecules—compounds with a high degree of structural similarity—to build a presumptive hazard profile.
A closely related compound, Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate , provides the following GHS classifications[4]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Causality: The shared imidazopyridine core is the likely driver of these irritant and toxic properties. The presence of the methanol group, while small, also warrants consideration of its own toxicological profile, which includes toxicity upon ingestion, inhalation, or skin contact, and potential for organ damage.[5][6]
Based on this analysis, we will proceed with the assumption that this compound presents, at a minimum, the following risks:
-
Acute oral toxicity
-
Skin and severe eye irritation
-
Respiratory tract irritation
-
Potential for unknown systemic or pharmacological effects due to its bioactive chemical class.
| Potential Hazard | Route of Exposure | Inferred Severity | Primary Mitigation Strategy |
| Acute Toxicity | Ingestion, Inhalation, Dermal | Moderate to High | Engineering Controls, Full PPE |
| Skin Irritation/Corrosion | Dermal | Moderate | Chemical-resistant Gloves, Lab Coat |
| Eye Damage/Irritation | Ocular | High / Severe | Chemical Splash Goggles & Face Shield |
| Respiratory Irritation | Inhalation | Moderate | Fume Hood, Respiratory Protection |
| Unknown Bioactivity | All Routes | Unknown | Assume High Potency; Minimize Exposure |
The Hierarchy of Controls: A Self-Validating System for Safety
Before detailing specific PPE, it is crucial to embed our protocols within the universally accepted Hierarchy of Controls. This framework prioritizes the most effective safety measures, ensuring that PPE is the final, but essential, line of defense, not the first and only one.
Caption: Hierarchy of Controls applied to the handling of a research chemical.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. We will define two tiers of operation.
Tier 1: Routine Handling of Solutions
This tier applies to work with dilute solutions (<1 M) where the risk of aerosolization is low.
-
Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[7]
-
Hand Protection: Double gloving is required.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second, slightly larger nitrile glove.
-
Rationale: Double gloving provides a critical buffer. If the outer glove is compromised, the inner glove still offers protection while you retreat from the hazardous operation to re-glove safely. Gloves should be changed every 60 minutes or immediately upon suspected contact.[8]
-
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[7] Long pants and fully enclosed, chemical-resistant footwear are mandatory.[9]
-
Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood.
Tier 2: Elevated Risk Operations
This tier applies when handling the neat (solid) compound, weighing powder, preparing stock solutions, or any procedure with a risk of aerosol or splash generation.
-
Eye/Face Protection: A combination of chemical splash goggles and a full-face shield is mandatory.[7][9] The face shield protects the neck and face from splashes that goggles alone cannot.
-
Hand Protection: The same double-gloving protocol as Tier 1 applies. For handling larger quantities or during spill cleanup, consider a heavier-duty outer glove (e.g., neoprene) over the inner nitrile glove.
-
Body Protection: In addition to the flame-resistant lab coat, disposable sleeves should be worn to protect the forearm area, which is often contaminated on the leading edge of a fume hood.[8]
-
Respiratory Protection: If there is any risk of the powder becoming airborne outside of a containment device (e.g., balance enclosure or fume hood), respiratory protection is necessary. A NIOSH-approved respirator with N95 or P100 particulate filters is the minimum requirement.[8] All respirator use must be in accordance with your institution's respiratory protection program, including fit-testing and medical clearance.[9][10]
Caption: A decision flowchart for selecting the appropriate PPE tier.
Operational and Disposal Plans
Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks without opening the secondary packaging.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[11][12]
-
The storage location should be clearly labeled as containing a potent/toxic research chemical.
2. Weighing the Solid Compound (Tier 2 PPE):
-
Causality: Weighing powders is a high-risk activity for generating airborne particulates.
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
-
Use anti-static weigh boats or an ionizing bar to prevent static electricity from causing the powder to disperse.
-
Carefully close the primary container immediately after dispensing.
-
Decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the wipe as hazardous waste.
3. Preparing Solutions (Tier 2 PPE initially, then Tier 1):
-
Add solvent to the weighed solid slowly to avoid splashing.
-
Keep the vessel covered as much as possible during dissolution.
-
Once the material is fully dissolved and the primary container is sealed, you may revert to Tier 1 PPE for subsequent handling of the stock solution.
Emergency & Spill Management
-
Personnel Exposure:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and water for 15 minutes. Remove contaminated clothing. Seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]
-
-
Minor Spill (Contained in Fume Hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material using non-sparking tools into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Waste Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials that come into direct contact with this compound are considered hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated gloves, weigh boats, pipette tips, and wipes.
-
Solutions containing the compound.
-
Empty primary containers (which are never truly empty and must be disposed of as hazardous waste).
-
-
Collection:
-
Disposal:
-
Disposal must be handled through your institution's EHS office or a licensed chemical waste management company.[14]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [14] Incineration is the preferred method for organic compounds of this nature.[14]
-
References
-
This compound Information. VEGPHARM. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate Hazard Data. PubChem. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Spivey, J. (2006). [Link]
-
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol Product Information. Lead Sciences. [Link]
-
Methanol Safety Data Sheet. Agilent Technologies. [Link]
-
Methanol Safety Data Sheet. Chemos GmbH & Co.KG. [Link]
-
Methanol Safety Data Sheet. Carl ROTH. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Stilo, D. et al. (2023). Molecules, 28(14), 5484. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island Environmental Health and Safety. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1352911-89-7 | this compound - Moldb [moldb.com]
- 3. vegpharm.com [vegpharm.com]
- 4. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate | C8H7N3O2 | CID 53989929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. carlroth.com [carlroth.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pppmag.com [pppmag.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. fishersci.com [fishersci.com]
- 12. molcore.com [molcore.com]
- 13. web.uri.edu [web.uri.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
